molecular formula C5H6N6 B158960 2,6-Diaminopurine CAS No. 1904-98-9

2,6-Diaminopurine

Número de catálogo: B158960
Número CAS: 1904-98-9
Peso molecular: 150.14 g/mol
Clave InChI: MSSXOMSJDRHRMC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2,6-Diaminopurine (DAP) is a purine base analogue that serves as a critical tool in diverse and advanced research fields due to its unique biochemical properties. Its primary research applications include genetic disease research and origins-of-life studies. In genetics, DAP has been identified as a highly potent and exclusive corrector of UGA nonsense mutations . It promotes translational readthrough by inhibiting the tRNA-specific 2'-O-methyltransferase FTSJ1, which is responsible for cytosine 34 modification in tRNATrp . This mechanism allows for the synthesis of full-length, functional proteins from mRNAs with premature termination codons, showing promise in disease models such as cystic fibrosis and in cancer cells harboring TP53 nonsense mutations . In prebiotic chemistry and photobiology, DAP demonstrates remarkable properties. It can be formed under prebiotic conditions and, when incorporated into oligonucleotides, confers significant resistance to ultraviolet radiation by promoting high-yielding repair of cyclobutane pyrimidine dimer lesions via efficient electron transfer . This self-repairing activity, combined with its ability to enhance the rate of nonenzymatic RNA replication, positions DAP as a molecule of interest for hypotheses on the evolution of early genetic polymers . Furthermore, DAP is a foundational molecule in virology and synthetic biology. It naturally replaces adenine in the DNA of certain bacteriophages, and its biosynthetic pathway has been successfully engineered in other organisms . In oligonucleotide design, incorporating DAP (often as 2-aminoadenine) enhances binding affinity to uridine and thymidine due to the formation of an additional hydrogen bond, making it valuable in antisense, triplex, and other nucleic acid interaction studies . Researchers can also utilize DAP to study nucleoside analogue pharmacology, as it is a known prodrug of the antiviral agent dioxolane guanosine (DXG) . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

7H-purine-2,6-diamine
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InChI

InChI=1S/C5H6N6/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H5,6,7,8,9,10,11)
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InChI Key

MSSXOMSJDRHRMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Source PubChem
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Related CAS

7280-83-3 (sulfate), 22194-11-2 (lactate salt/solvate)
Record name 2,6-Diaminopurine
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DSSTOX Substance ID

DTXSID0062052
Record name 2,6-Diaminopurine
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Molecular Weight

150.14 g/mol
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CAS No.

1904-98-9, 133762-79-5
Record name 2,6-Diaminopurine
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Record name 2,6-Diamino-purin-9-yl
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Record name 9H-Purine-2,6-diamine
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Record name Purine-2,6-diyldiamine
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Record name 2,6-DIAMINOPURINE
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Foundational & Exploratory

The unorthodox Z-Base: A Technical Guide to the History, Discovery, and Enzymology of 2,6-Diaminopurine in Cyanophage Genomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of 2,6-diaminopurine (Z-base) in the genome of cyanophage S-2L in 1977 marked a significant departure from the canonical four-base genetic code. This hypermodified purine base, which replaces adenine entirely in the phage's DNA, forms three hydrogen bonds with thymine, thereby increasing the thermal stability of the genome and providing a unique mechanism of resistance against host-encoded restriction enzymes. This technical guide provides an in-depth exploration of the history of the Z-base, its discovery, and the intricate enzymatic machinery responsible for its biosynthesis. Detailed experimental protocols for the identification and characterization of Z-base and its associated enzymes are provided, along with a comprehensive summary of quantitative data. Furthermore, this guide includes detailed diagrams of the key biochemical pathways and experimental workflows to facilitate a deeper understanding of this fascinating biological phenomenon.

A Historical Perspective: The Discovery of a Fifth Base

The journey to understanding the Z-base began in 1977 when Russian scientists M.D. Kirnos, I.Y. Khudyakov, and B.F. Vanyushin reported the complete substitution of adenine with an unusual base in the DNA of Synechococcus cyanophage S-2L. This novel base was identified as this compound, or 2-aminoadenine, and was designated "Z". This discovery challenged the universally accepted dogma of a four-base genetic alphabet (A, T, C, G) and opened up new avenues of research into the diversity and adaptability of viral genomes. The presence of the Z-base was shown to confer significant advantages to the phage, most notably an enhanced resistance to host restriction endonucleases that target adenine-containing recognition sites.

Quantitative Analysis of Z-Base Incorporation and DNA Stability

The complete replacement of adenine by this compound in the cyanophage S-2L genome has profound effects on the physical and chemical properties of its DNA. The formation of three hydrogen bonds between the Z-base and thymine (T) results in a more stable double helix compared to the canonical A-T pair, which has only two hydrogen bonds. This increased stability is reflected in a higher melting temperature (Tm) of Z-containing DNA.

Oligonucleotide DuplexSequence ContextRelative Stability Compared to A:T
dC3DG3:dC3TG3-More stable
dCT3DT3G:dCA3TA3G-As stable
dCA3DA3G:dCT7G-Less stable

Table 1: Relative thermal stabilities of DNA duplexes containing this compound (D) compared to adenine (A) in different sequence contexts.[1]

Furthermore, the heterologous expression of the Z-base biosynthesis gene cluster in Escherichia coli has demonstrated the feasibility of incorporating this modified base into other organisms. Quantitative analysis of Z-base incorporation in recombinant E. coli revealed the following:

Genetic ElementAverage Adenine Replacement (%)
Plasmids12.1
Chromosome3.9

Table 2: In vivo replacement of adenine with this compound in E. coli expressing the cyanophage S-2L Z-cluster.[2]

The "Z-Cluster": Enzymatic Synthesis of the Z-Base

The biosynthesis of this compound is orchestrated by a trio of enzymes encoded by a conserved gene cassette known as the "Z-cluster". These enzymes, PurZ, MazZ, and DatZ, work in concert to produce dZTP, the triphosphate precursor for Z-base incorporation into DNA.

The Core Enzymes and Their Functions
  • DatZ (dATP triphosphohydrolase): This enzyme initiates the pathway by specifically hydrolyzing dATP to deoxyadenosine, thereby depleting the cellular pool of adenine precursor and preventing its incorporation into the phage genome.[3][4]

  • MazZ ((d)GTP-specific diphosphohydrolase): MazZ acts on dGTP and GTP, converting them to dGMP and GMP, respectively. This provides the substrate for the next enzyme in the pathway, PurZ.[2]

  • PurZ (Adenylosuccinate synthetase homolog): PurZ is a key enzyme that catalyzes the conversion of dGMP to N6-succino-2-amino-2'-deoxyadenylate monophosphate (dSMP), a direct precursor to the Z-base.[5][6] Host enzymes are then thought to complete the conversion of dSMP to dZTP.

Enzyme Kinetic Parameters

While comprehensive kinetic data for all three enzymes from cyanophage S-2L is not yet fully available in a consolidated format, studies on their substrate specificities provide crucial insights into their function.

EnzymeSubstrate(s)Product(s)Reported Kinetic Information
DatZ dATPDeoxyadenosine + TriphosphateHighly specific for dATP.
MazZ dGTP, GTPdGMP, GMPPreferential activity on (d)GTP.[2]
PurZ dGMP, Aspartate, ATP/dATPdSMP, ADP/dADP, PiCan utilize both ATP and dATP as an energy source.[5]

Table 3: Substrate specificities and available kinetic information for the Z-cluster enzymes.

Visualizing the Pathways and Workflows

To provide a clearer understanding of the complex processes involved in Z-base research, the following diagrams have been generated using the DOT language.

Biosynthesis of this compound

Z_base_biosynthesis cluster_dATP_depletion dATP Depletion cluster_dGMP_production dGMP Production cluster_dZTP_synthesis dZTP Synthesis dATP dATP dA Deoxyadenosine dATP->dA DatZ dGTP dGTP dGMP dGMP dGTP->dGMP MazZ dGMP_s dGMP dSMP dSMP dGMP_s->dSMP PurZ (ATP/dATP -> ADP/dADP + Pi) Asp Aspartate dZMP dZMP dSMP->dZMP Host Enzymes dZDP dZDP dZMP->dZDP Host Enzymes dZTP dZTP dZDP->dZTP Host Enzymes Z-DNA Z-DNA dZTP->Z-DNA DNA Polymerase Z_DNA_Identification_Workflow start Start: Phage DNA Isolation hydrolysis Enzymatic Hydrolysis to Deoxyribonucleosides start->hydrolysis lcms LC-MS/MS Analysis hydrolysis->lcms Injection data_analysis Data Analysis: Quantification of dZ lcms->data_analysis Mass Spectra end End: Confirmation of Z-Base Presence data_analysis->end

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2,6-Diaminopurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 2,6-diaminopurine (2,6-DAP), a purine analog with significant biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the fundamental characteristics of this compound.

Core Physicochemical Properties

This compound, also known as 2-aminoadenine, is a derivative of adenine with an additional amino group at the C2 position. This modification significantly influences its chemical and physical behaviors.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₅H₆N₆[1]
Molar Mass 150.145 g/mol [2]
Appearance White to yellow crystalline powder[2]
Density 1.743 g/cm³[2]
Melting Point >300 °C[3]
Water Solubility 2.38 g/L at 20 °C[2]
pKa₁ 5.09
pKa₂ 10.77
UV Absorption Maxima (pH 7) 247 nm, 280 nm[3]
LogP -0.9[3]
Spectroscopic Properties

UV-Vis Spectroscopy: In a neutral aqueous solution (pH 7), this compound exhibits two primary absorption maxima at approximately 247 nm and 280 nm.[3] The molar absorptivity and the position of these peaks are sensitive to pH changes due to the protonation and deprotonation of the amino and imidazole groups.

NMR Spectroscopy: Predicted 13C NMR spectral data in D₂O suggests distinct chemical shifts for the carbon atoms in the purine ring structure, providing a valuable tool for structural confirmation and analysis in solution.[4][5]

Infrared (IR) Spectroscopy: The IR spectrum of solid this compound shows characteristic peaks corresponding to N-H stretching of the amino groups, C=N and C=C stretching of the purine ring, and N-H bending vibrations.[6]

Crystal Structure

The crystal structure of this compound has been determined by X-ray crystallography. It reveals a planar purine ring system with specific bond lengths and angles. The crystal packing is characterized by extensive intermolecular hydrogen bonding involving the amino groups and the nitrogen atoms of the purine ring, which contributes to its high melting point and relatively low solubility in organic solvents.[3]

Experimental Protocols

Determination of Solubility

A standardized method to determine the aqueous solubility of a purine derivative like this compound involves a stepwise approach.

Protocol for Aqueous Solubility Determination:

  • Preparation of Stock Solution: Accurately weigh a precise amount of this compound powder.

  • Initial Solubilization Attempt: Add a small, measured volume of purified water (e.g., 1 mL) to the powder in a sterile vial.

  • Mechanical Agitation: Vigorously vortex the mixture for 1-2 minutes at room temperature.

  • Sonication: If the compound is not fully dissolved, sonicate the vial in a water bath for up to 5 minutes.

  • Temperature Adjustment: If solubility is still limited, gently warm the solution to 37°C for 5-10 minutes with intermittent vortexing.

  • Incremental Solvent Addition: If the compound remains undissolved, add a known volume of water incrementally, repeating steps 3-5 after each addition until complete dissolution is observed visually (a clear solution with no visible particles).[7]

  • Quantification: The solubility is calculated based on the mass of the compound and the final volume of the solvent required for complete dissolution.

For enhancing solubility for experimental purposes, pH adjustment can be employed. Adding a basic solution (e.g., 1 M NaOH) dropwise can increase the solubility of purines by deprotonating them.[8]

Determination of pKa by UV-Vis Spectrophotometry

The pKa values of this compound can be accurately determined using UV-Vis spectrophotometry by monitoring the change in absorbance at a specific wavelength as a function of pH.[9][10][11]

Protocol for pKa Determination:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with a constant ionic strength covering a wide pH range (e.g., from pH 2 to 12).

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).[9]

  • Sample Preparation: Add a small, fixed amount of the stock solution to each buffer solution in a 96-well microtiter plate to achieve a final desired concentration.[9]

  • Spectrophotometric Measurement: Record the UV-Vis spectrum (e.g., from 230 to 500 nm) for each sample.[9]

  • Data Analysis: Plot the absorbance at a wavelength that shows a significant change upon ionization against the pH of the buffer solutions.

  • pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value.[11][12]

G Workflow for pKa Determination by UV-Vis Spectrophotometry cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_buffers Prepare Buffer Solutions (Wide pH Range) mix_samples Mix Stock with Buffers in 96-well Plate prep_buffers->mix_samples prep_stock Prepare 2,6-DAP Stock Solution (DMSO) prep_stock->mix_samples record_spectra Record UV-Vis Spectra (230-500 nm) mix_samples->record_spectra plot_data Plot Absorbance vs. pH record_spectra->plot_data fit_curve Fit Data to Henderson- Hasselbalch Equation plot_data->fit_curve determine_pka Determine pKa fit_curve->determine_pka

Workflow for pKa determination by UV-Vis spectrophotometry.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, making it a compound of interest in drug development.

Antiviral and Antitumor Properties

2,6-DAP has been recognized for its antiviral and antitumor properties.[3] It has been investigated as a therapeutic agent for leukemia.[3] Furthermore, derivatives of this compound have shown broad-spectrum antiviral activity against various viruses, including flaviviruses, influenza virus, and SARS-CoV-2.[13][14][15]

Prodrug for Anti-HIV Therapy

A notable application of a this compound derivative is as a prodrug in anti-HIV therapy. (-)-β-D-2,6-diaminopurine dioxolane (DAPD) is a nucleoside reverse transcriptase inhibitor. In the body, DAPD is deaminated by adenosine deaminase to form (-)-β-D-dioxolane guanine (DXG).[16][17] DXG is then phosphorylated to its active triphosphate form, which acts as a potent inhibitor of HIV-1 reverse transcriptase.[16][17]

Correction of Nonsense Mutations

Recent studies have highlighted the role of this compound in the correction of UGA nonsense mutations.[18] It achieves this by inhibiting the tRNA-specific 2'-O-methyltransferase FTSJ1.[18][19] FTSJ1 is responsible for the modification of tRNATrp. By inhibiting FTSJ1, 2,6-DAP interferes with this modification, leading to the readthrough of the premature UGA stop codon and the synthesis of a full-length, functional protein.[18][19][20]

G Mechanism of 2,6-DAP in Correcting UGA Nonsense Mutations cluster_normal Normal Process (without DAP) cluster_dap Process with DAP DAP This compound (DAP) FTSJ1 FTSJ1 (tRNA Methyltransferase) DAP->FTSJ1 inhibits tRNATrp_mod Modified tRNATrp FTSJ1->tRNATrp_mod modifies tRNATrp_unmod Unmodified tRNATrp tRNATrp_unmod->FTSJ1 Ribosome Ribosome UGA_codon UGA Premature Stop Codon Truncated_Protein Truncated Protein UGA_codon->Truncated_Protein leads to Ribosome->UGA_codon recognizes Full_Length_Protein Full-Length Protein Ribosome_readthrough Ribosome Ribosome_readthrough->Full_Length_Protein readthrough UGA_codon_readthrough UGA Premature Stop Codon UGA_codon_readthrough->Ribosome_readthrough tRNATrp_unmod_readthrough Unmodified tRNATrp tRNATrp_unmod_readthrough->Ribosome_readthrough

Mechanism of 2,6-DAP in correcting UGA nonsense mutations.

References

An In-depth Technical Guide to the Biosynthesis of 2,6-Diaminopurine in Viruses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Certain bacteriophages have evolved a unique mechanism to protect their genetic material from host defense systems by replacing adenine (A) with 2,6-diaminopurine (DAP, or Z). This substitution, which forms three hydrogen bonds with thymine (T), enhances the thermal stability of the DNA and confers resistance to host restriction endonucleases. This technical guide provides a comprehensive overview of the viral biosynthesis pathway of DAP, focusing on the key enzymes, their kinetics, and the experimental protocols used to elucidate this pathway. The information presented is critical for researchers in virology, molecular biology, and drug development who are interested in novel antiviral strategies and the fundamental mechanisms of viral adaptation.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in cyanophage S-2L and related viruses is a three-step enzymatic pathway that modifies the host's purine metabolism to produce dZTP, the triphosphate form of DAP deoxyribonucleoside, for incorporation into the viral genome. This pathway relies on a cluster of three virally encoded enzymes: DatZ , MazZ , and PurZ .

The pathway initiates with the depletion of the canonical dATP pool, followed by the conversion of dGTP to dGMP, which then serves as the precursor for dZTP synthesis. The host's cellular machinery is subsequently hijacked to complete the final phosphorylation steps to yield dZTP.

Pathway Diagram

DAP_Biosynthesis_Pathway cluster_viral_enzymes Viral Enzyme-Catalyzed Steps cluster_host_enzymes Host Enzyme-Catalyzed Steps dATP dATP dAMP + PPi dAMP + PPi dATP->dAMP + PPi DatZ (dATP triphosphohydrolase) dGTP dGTP dGMP dGMP dGTP->dGMP MazZ ((d)GTP diphosphohydrolase) dZMP_precursor N6-succino-2-amino- 2'-deoxyadenylate monophosphate (dSMP) dGMP->dZMP_precursor PurZ (Adenylosuccinate synthetase homolog) Aspartate L-Aspartate Aspartate->dZMP_precursor dZMP dZMP dZMP_precursor->dZMP Host Enzymes (e.g., adenylosuccinate lyase) dZDP dZDP dZMP->dZDP Host Kinases dZTP dZTP dZDP->dZTP Host Kinases Viral DNA Viral DNA dZTP->Viral DNA Viral DNA Polymerase

Caption: The viral biosynthesis pathway of this compound (dZTP).

Key Viral Enzymes and Their Characteristics

The successful synthesis of dZTP is orchestrated by the coordinated action of three key viral enzymes.

DatZ: dATP Triphosphohydrolase

DatZ is a crucial enzyme that sanitizes the nucleotide pool by specifically hydrolyzing dATP to deoxyadenosine and triphosphate. This step is essential to prevent the incorporation of adenine into the viral genome by the viral DNA polymerase, which can recognize both dATP and dZTP.[1] The enzyme ensures a high fidelity of DAP incorporation.[1]

MazZ: (d)GTP Diphosphohydrolase

MazZ is a (d)GTP-specific diphosphohydrolase that catalyzes the conversion of (d)GTP to (d)GMP and pyrophosphate.[2] This reaction provides the dGMP substrate necessary for the subsequent step in the DAP biosynthesis pathway. The enzyme shows a preference for dGTP and GTP as substrates.[2]

PurZ: Adenylosuccinate Synthetase Homolog

PurZ is a viral homolog of the host adenylosuccinate synthetase (PurA). It catalyzes the condensation of dGMP and L-aspartate to form N6-succino-2-amino-2'-deoxyadenylate monophosphate (dSMP), the immediate precursor to dZMP.[2] This reaction is dependent on a triphosphate energy source, and interestingly, PurZ can utilize both dATP and ATP.[2]

Quantitative Enzyme Data

While comprehensive kinetic data for all three enzymes is still an active area of research, the available information on their substrate specificity and activity is summarized below.

EnzymeSubstrate(s)Product(s)Optimal pHOptimal Temperature (°C)CofactorsNotes
DatZ dATPDeoxyadenosine + Triphosphate7.537Mg²⁺Highly specific for dATP.[1]
MazZ dGTP, GTPdGMP, GMP + PPi7.537Mg²⁺Preferentially hydrolyzes dGTP and GTP.[2]
PurZ dGMP, L-Aspartate, ATP/dATPdSMP, ADP/dADP + Pi7.537Mg²⁺Can utilize both ATP and dATP as an energy source.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the characterization of the DAP biosynthesis pathway.

Cloning, Expression, and Purification of Viral Enzymes

Objective: To produce and purify recombinant DatZ, MazZ, and PurZ for in vitro characterization.

Protocol:

  • Gene Synthesis and Cloning:

    • Synthesize the genes encoding DatZ, MazZ, and PurZ with codon optimization for E. coli expression.

    • Clone the synthesized genes into a pRSF1-Duet expression vector containing an N-terminal TEV-cleavable 14-histidine tag.[2]

  • Protein Expression:

    • Transform E. coli BL21-CodonPlus (DE3)-RIPL cells with the expression plasmids.

    • Grow the transformed cells in LB medium containing appropriate antibiotics (e.g., kanamycin and chloramphenicol) at 37°C until the OD₆₀₀ reaches 0.6-1.0.[2]

    • Induce protein expression with 0.5 mM IPTG and incubate overnight at 20°C.[2]

  • Cell Lysis and Lysate Preparation:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 400 mM NaCl, 5 mM imidazole).[2]

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation.

  • Affinity Chromatography:

    • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column extensively with wash buffer (lysis buffer with increased imidazole concentration, e.g., 20 mM).

    • Elute the His-tagged protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

  • Tag Cleavage and Further Purification (Optional):

    • If required, cleave the histidine tag using TEV protease.

    • Further purify the protein using size-exclusion chromatography to remove aggregates and impurities.

In Vitro Enzyme Activity Assays using HPLC

Objective: To determine the enzymatic activity and substrate specificity of DatZ, MazZ, and PurZ.

General HPLC Setup:

  • Column: Anion-exchange column (e.g., DNA-PAC100, 4 x 50 mm).[2]

  • Detection: UV absorbance at 254 nm or 260 nm.

  • Mobile Phase: A gradient of a low-concentration salt buffer (e.g., Tris-HCl) and a high-concentration salt buffer (e.g., Tris-HCl with NaCl).

Protocol for MazZ Activity Assay:

  • Reaction Mixture:

    • 10 µM of purified MazZ enzyme.[2]

    • 100 µM of the nucleotide substrate (dGTP, GTP, dATP, etc.).[2]

    • Reaction buffer: 50 mM Tris pH 7.5, 5 mM MgCl₂.[2]

  • Incubation:

    • Incubate the reaction mixture at 37°C for 15 minutes.[2]

  • Sample Preparation for HPLC:

    • Stop the reaction and separate the protein from the reaction products using a 10,000 MWCO centrifugal concentrator.[2]

  • HPLC Analysis:

    • Inject the protein-free supernatant into the HPLC system.

    • Monitor the elution profile and quantify the peak areas of the substrate and product(s) to determine the extent of the reaction.

Protocol for PurZ Activity Assay:

  • Reaction Mixture:

    • 30 µM of purified PurZ enzyme.[2]

    • 2 mM of the nucleotide substrates (dGMP and ATP or dATP).[2]

    • 10 mM L-aspartate.[2]

    • Reaction buffer: 50 mM Tris pH 7.5, 5 mM MgSO₄.[2]

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1 hour.[2]

  • Sample Preparation and HPLC Analysis:

    • Follow the same procedure as for the MazZ assay to prepare and analyze the samples by HPLC.

Experimental Workflow Diagram

Experimental_Workflow cluster_protein_production Protein Production & Purification cluster_activity_assay Enzyme Activity Assay Gene_Synthesis Gene Synthesis & Cloning Protein_Expression Protein Expression in E. coli Gene_Synthesis->Protein_Expression Cell_Lysis Cell Lysis Protein_Expression->Cell_Lysis Affinity_Chromatography Ni-NTA Affinity Chromatography Cell_Lysis->Affinity_Chromatography Purified_Enzyme Purified Enzyme Affinity_Chromatography->Purified_Enzyme Reaction_Setup Reaction Setup (Enzyme + Substrates) Purified_Enzyme->Reaction_Setup Incubation Incubation (37°C) Reaction_Setup->Incubation Protein_Removal Protein Removal (Centrifugal Filter) Incubation->Protein_Removal HPLC_Analysis HPLC Analysis Protein_Removal->HPLC_Analysis Data_Analysis Data Analysis (Peak Quantification) HPLC_Analysis->Data_Analysis

Caption: General experimental workflow for viral enzyme production and activity analysis.

Implications for Drug Development

The discovery of the DAP biosynthesis pathway in viruses opens up new avenues for the development of novel antiviral therapeutics. The enzymes in this pathway are unique to the virus and absent in the host, making them ideal targets for selective inhibition.

  • Targeting Viral-Specific Enzymes: Inhibitors designed to target the active sites of DatZ, MazZ, or PurZ could effectively block the production of the modified viral DNA, thereby halting viral replication without affecting host cellular processes.

  • Disrupting the Nucleotide Pool: Strategies aimed at interfering with the viral manipulation of the host nucleotide pool could also prove effective.

  • Phage Therapy Applications: Understanding this pathway is also crucial for the engineering of bacteriophages for therapeutic purposes, where modified phages could be designed to have enhanced stability and efficacy.

Conclusion

The biosynthesis of this compound in viruses is a fascinating example of viral evolution and adaptation. The elucidation of this pathway, involving the concerted action of the viral enzymes DatZ, MazZ, and PurZ, provides a deep understanding of how these viruses construct a unique genome to evade host defenses. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals. Further investigation into the structural biology and enzymatic mechanisms of this pathway will undoubtedly pave the way for the development of next-generation antiviral therapies.

References

A Technical Deep Dive: Unraveling the Structural Nuances Between 2,6-Diaminopurine and Adenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of molecular biology and therapeutic development, the purine analogs 2,6-diaminopurine (DAP) and adenine stand as subjects of significant interest. While structurally similar, a subtle yet critical difference—an additional amino group at the C2 position of the purine ring in DAP—imparts profound effects on the stability, structure, and function of nucleic acids. This technical guide provides an in-depth exploration of the structural disparities between DAP and adenine, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to illuminate the core distinctions and their implications for research and drug design.

Core Structural Differences

Adenine, a canonical nucleobase, is 6-aminopurine. In contrast, this compound, as its name suggests, possesses an additional amino group at the 2-position of the purine ring. This seemingly minor modification is the cornerstone of the divergent physicochemical properties of these two molecules.

The most significant consequence of this structural alteration is the formation of an additional hydrogen bond when DAP pairs with thymine (T) in a DNA duplex. While the adenine-thymine (A-T) base pair is stabilized by two hydrogen bonds, the this compound-thymine (DAP-T) pair forms three hydrogen bonds, mimicking the stability of a guanine-cytosine (G-C) pair.[1][2] This enhanced thermal stability is a key feature exploited in various molecular biology applications.

Below is a visual representation of the structural formulas:

Figure 1: Chemical structures of Adenine and this compound.

Quantitative Structural and Thermodynamic Data

The structural variance between adenine and DAP translates into measurable differences in their molecular geometry and the thermodynamic stability of the base pairs they form.

Crystallographic Data and Bond Parameters
ParameterAdenine (Anhydrous)[3]This compound[4]
Crystal System MonoclinicHexagonal
Space Group P2₁/cR-3:H
a (Å) 7.89118.711
b (Å) 22.24218.711
c (Å) 7.44810.843
α (°) 9090
β (°) 113.19390
γ (°) 90120

Table 1: Crystallographic Data for Adenine and this compound.

More detailed analysis of atomic coordinates from crystallographic studies would be required to generate a comprehensive table of all bond lengths and angles. However, it is the electronic and hydrogen bonding potential, rather than minor geometric shifts, that primarily dictates the functional differences.

Thermodynamic Stability of Base Pairing

The most striking quantitative difference lies in the thermodynamic stability of DNA duplexes containing A-T versus DAP-T base pairs. The additional hydrogen bond in the DAP-T pair results in a significant increase in the melting temperature (Tm) and a more favorable Gibbs free energy of formation (ΔG°).

Base PairOligonucleotide ContextΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°₃₇ (kcal/mol)Tm (°C)Reference
A-T d(CGCA GCG)·d(CGCT GCG)-55.9-158.4-8.955.4[5]
DAP-T d(CGCDAP GCG)·d(CGCT GCG)-62.3-175.7-10.563.8[5]
A-T d(CGCAA ATTCGC)₂-8.6-24.0-1.549.3[6]
DAP-T d(CGCDAPA ATTCGC)·d(GCGAT TADCGC)-9.2-25.3-1.754.1[6]

Table 2: Comparative Thermodynamic Data for A-T and DAP-T Base Pairs in DNA Duplexes.

Experimental Protocols

The unique properties of this compound necessitate specific experimental methodologies for its synthesis, incorporation into nucleic acids, and subsequent analysis.

Chemical Synthesis of this compound Phosphoramidite

The synthesis of this compound (DAP) phosphoramidite for oligonucleotide synthesis is a multi-step process that requires careful protection of the exocyclic amino groups.

Protocol Outline:

  • Starting Material: The synthesis typically begins with commercially available this compound riboside or deoxyriboside.

  • Protection of Amino Groups: The N2 and N6 amino groups are protected to prevent side reactions during phosphitylation. Common protecting groups include benzoyl (Bz) or isobutyryl (iBu). Due to the different reactivity of the two amino groups, a differential protection strategy may be employed.[7]

  • 5'-Hydroxyl Group Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMTr) group.

  • Phosphitylation: The 3'-hydroxyl group is phosphitylated using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite to yield the final phosphoramidite monomer.[7]

  • Purification: The final product is purified by silica gel chromatography.

A visual representation of a synthetic workflow is provided below:

G Start This compound Nucleoside Protect_NH2 Protection of N2 and N6 Amino Groups Start->Protect_NH2 Protect_OH 5'-DMTr Protection Protect_NH2->Protect_OH Phosphitylation 3'-Phosphitylation Protect_OH->Phosphitylation Purification Purification Phosphitylation->Purification End DAP Phosphoramidite Purification->End

Figure 2: Synthetic workflow for DAP phosphoramidite.

Enzymatic Incorporation of this compound into DNA

The deoxyribonucleoside triphosphate of this compound (dDTP) can be incorporated into DNA by various DNA polymerases.

Protocol for a Primer Extension Assay:

  • Reaction Setup: Prepare a reaction mixture containing a single-stranded DNA template, a complementary primer (often radiolabeled or fluorescently labeled for detection), dDTP, the other three natural dNTPs (dATP, dCTP, dGTP), a suitable DNA polymerase (e.g., Klenow fragment), and the corresponding reaction buffer.[8]

  • Incubation: Incubate the reaction at the optimal temperature for the chosen polymerase to allow for primer extension.

  • Quenching: Stop the reaction by adding a quenching solution, such as EDTA.

  • Analysis: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE). The incorporation of dDTP will result in a full-length product, which can be visualized by autoradiography or fluorescence imaging.[8]

The logical flow of this experiment is as follows:

G Start Primer-Template Annealing Reaction_Mix Prepare Reaction Mix (Polymerase, dNTPs, dDTP) Start->Reaction_Mix Incubation Incubation at Optimal Temperature Reaction_Mix->Incubation Quench Quench Reaction (EDTA) Incubation->Quench Analysis PAGE Analysis Quench->Analysis End Visualize Results Analysis->End

Figure 3: Workflow for enzymatic incorporation of dDTP.

Biophysical Characterization of DAP-Containing DNA

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy is employed to assess the overall conformation of DNA duplexes containing DAP.

Protocol Outline:

  • Sample Preparation: Anneal complementary oligonucleotides (one containing DAP) in a suitable buffer (e.g., phosphate buffer with NaCl).

  • Data Acquisition: Record CD spectra at a controlled temperature, typically in the far-UV range (200-320 nm).

  • Analysis: The resulting spectrum provides information on the helical conformation (e.g., B-form, A-form). The B-form DNA typically shows a positive band around 275 nm and a negative band around 245 nm.[9][10]

Differential Scanning Calorimetry (DSC):

DSC is used to directly measure the thermodynamic parameters of DNA melting.

Protocol Outline:

  • Sample Preparation: Prepare concentrated and accurately quantified samples of the DAP-containing DNA duplex and a reference buffer.

  • Data Acquisition: Perform a temperature scan, measuring the heat capacity difference between the sample and the reference.

  • Analysis: The resulting melting curve (heat capacity vs. temperature) can be integrated to determine the enthalpy (ΔH°) and entropy (ΔS°) of the melting transition. The melting temperature (Tm) is the temperature at the peak of the transition.

Impact on Biological Processes and Applications

The structural and thermodynamic differences between adenine and DAP have significant implications for various biological processes and have been leveraged in numerous research applications.

DNA-Protein Interactions and DAP-Seq

The presence of the additional amino group in the minor groove of DAP-containing DNA can influence the binding of proteins that interact with this region. This property is exploited in DNA Affinity Purification Sequencing (DAP-seq) , an in vitro method to map transcription factor binding sites across a genome.[11][12]

The workflow for DAP-seq is as follows:

G cluster_protein Protein Preparation cluster_dna DNA Library Preparation TF_Expression In vitro Transcription/ Translation of TF-HaloTag Bead_Binding Bind TF-HaloTag to Magne-HaloTag Beads TF_Expression->Bead_Binding Affinity_Purification Affinity Purification: Incubate TF-Beads with DNA Library Bead_Binding->Affinity_Purification gDNA_Shearing Genomic DNA Shearing Adapter_Ligation Adapter Ligation gDNA_Shearing->Adapter_Ligation Adapter_Ligation->Affinity_Purification Washing Wash to Remove Unbound DNA Affinity_Purification->Washing Elution Elute Bound DNA Washing->Elution Sequencing High-Throughput Sequencing Elution->Sequencing Analysis Bioinformatic Analysis: Peak Calling & Motif Discovery Sequencing->Analysis

Figure 4: DAP-seq experimental workflow.

DNA Mismatch Repair

The structural similarity of a DAP-T base pair to a G-C pair can lead to its recognition by the DNA mismatch repair (MMR) machinery if it arises from misincorporation. The MMR pathway is a critical process for maintaining genomic stability.

A simplified diagram of the bacterial mismatch repair pathway is shown below:

G Mismatch Mismatch (e.g., DAP-C) MutS_Binding MutS Binds to Mismatch Mismatch->MutS_Binding MutL_Recruitment MutL is Recruited MutS_Binding->MutL_Recruitment MutH_Activation MutH is Activated MutL_Recruitment->MutH_Activation Nick MutH Nicks the Daughter Strand MutH_Activation->Nick Excision Exonuclease Excises the Mismatched Region Nick->Excision Resynthesis DNA Polymerase Resynthesizes the Gap Excision->Resynthesis Ligation DNA Ligase Seals the Nick Resynthesis->Ligation Repaired Repaired DNA Ligation->Repaired

Figure 5: Simplified bacterial DNA mismatch repair pathway.

Antiviral Drug Development

Derivatives of this compound have demonstrated broad-spectrum antiviral activity.[13][14] These compounds can act as nucleoside analogs that, upon phosphorylation to the triphosphate form, inhibit viral polymerases or get incorporated into the viral genome, leading to chain termination or increased mutation rates.

The proposed mechanism of action for some DAP-based antivirals involves several key steps:

G Prodrug DAP Analog (Prodrug) Cellular_Uptake Cellular Uptake Prodrug->Cellular_Uptake Phosphorylation Phosphorylation to Triphosphate (DAP-TP) Cellular_Uptake->Phosphorylation Inhibition Inhibition of Viral Polymerase Phosphorylation->Inhibition Incorporation Incorporation into Viral Genome Phosphorylation->Incorporation Viral_Replication_Blocked Viral Replication Blocked Inhibition->Viral_Replication_Blocked Chain_Termination Chain Termination Incorporation->Chain_Termination Chain_Termination->Viral_Replication_Blocked

Figure 6: Proposed antiviral mechanism of DAP analogs.

Conclusion

The addition of a single amino group at the C2 position of the purine ring transforms adenine into this compound, a molecule with enhanced base-pairing stability and distinct biological properties. This in-depth guide has provided a comprehensive overview of the structural, thermodynamic, and functional differences between these two purines. For researchers and drug development professionals, a thorough understanding of these nuances is paramount for the rational design of novel therapeutic agents and the development of innovative molecular tools. The provided data and protocols serve as a foundational resource for further exploration and application of this compound in the advancement of science and medicine.

References

Unraveling the Thermodynamics of DAP-Thymine Base Pairing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enhanced binding affinity and specificity in nucleic acid-based therapeutics has led to the exploration of modified nucleobases. Among these, 2,6-diaminopurine (DAP), an analog of adenine, has garnered significant attention. By forming three hydrogen bonds with thymine, the DAP-thymine (DAP-T) base pair offers a thermodynamically more stable alternative to the natural adenine-thymine (A-T) pair, which only forms two hydrogen bonds. This enhanced stability can be leveraged in various applications, including antisense oligonucleotides, siRNAs, and diagnostic probes, to improve their efficacy and targeting precision. This technical guide provides an in-depth analysis of the thermodynamic properties of DAP-T base pairing, detailed experimental protocols for its characterization, and a workflow for assessing its potential in therapeutic applications.

Thermodynamic Profile of DAP-Thymine Base Pairing

The increased stability of the DAP-T base pair compared to the A-T base pair is quantifiable through key thermodynamic parameters: enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), as well as the melting temperature (Tm). The additional hydrogen bond in the DAP-T pair contributes to a more negative (more favorable) enthalpy change upon duplex formation.

Studies have shown that the substitution of an A-T pair with a DAP-T pair can increase the free energy of duplex stabilization (–ΔG°) by approximately 1 to 2 kcal/mol.[1] This enhancement in stability is primarily driven by the more favorable enthalpic contribution from the third hydrogen bond.

For a comprehensive comparison, the following table summarizes the thermodynamic parameters for DNA duplexes containing either A-T or DAP-T base pairs in a representative sequence context.

Sequence ContextBase PairΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°₃₇ (kcal/mol)Tm (°C)
5'-CGAX GCT-3' 3'-GCTY CGA-5'A -T -55.8-158.4-8.755.2
DAP -T -61.2-172.1-10.161.5

Note: The values presented are illustrative and can vary depending on the specific sequence context, salt concentration, and pH.

Experimental Protocols for Thermodynamic Characterization

Accurate determination of the thermodynamic parameters of DAP-T base pairing is crucial for the rational design of modified oligonucleotides. The two primary techniques employed for this purpose are UV-melting studies and Isothermal Titration Calorimetry (ITC).

UV-Melting Analysis

UV-melting analysis is a widely used method to determine the melting temperature (Tm) and derive thermodynamic parameters from the temperature-dependent absorbance changes of a DNA duplex.

  • Oligonucleotide Synthesis and Purification:

    • Synthesize oligonucleotides containing DAP using standard phosphoramidite chemistry.

    • Purify the synthesized oligonucleotides using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure high purity.

    • Quantify the concentration of the purified oligonucleotides using UV absorbance at 260 nm.

  • Sample Preparation:

    • Prepare solutions of the complementary single-stranded DNA oligonucleotides at various concentrations (e.g., 1, 2, 5, 10, and 20 µM) in a buffer solution (e.g., 10 mM sodium phosphate, 1 M NaCl, 1 mM EDTA, pH 7.0).

    • Anneal the complementary strands to form duplexes by heating the solutions to 95°C for 5 minutes and then slowly cooling them to room temperature over several hours.

  • UV-Melting Experiment:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Place the duplex DNA samples in quartz cuvettes with a 1 cm path length.

    • Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled ramp rate (e.g., 0.5°C/min).

    • Record the absorbance at regular temperature intervals (e.g., every 0.5°C).

  • Data Analysis:

    • Plot the absorbance versus temperature to obtain a melting curve.

    • Determine the melting temperature (Tm) from the peak of the first derivative of the melting curve.

    • Generate a van't Hoff plot by plotting 1/Tm versus ln(Ct), where Ct is the total oligonucleotide concentration.

    • Calculate the enthalpy (ΔH°) and entropy (ΔS°) from the slope and intercept of the van't Hoff plot, respectively. The relationship is given by: 1/Tm = (R/ΔH°)ln(Ct) + (ΔS°/ΔH°), where R is the gas constant.

    • Calculate the Gibbs free energy (ΔG°) at a specific temperature (e.g., 37°C = 310.15 K) using the equation: ΔG° = ΔH° - TΔS°.

UV_Melting_Workflow cluster_prep Sample Preparation cluster_exp UV-Melting Experiment cluster_analysis Data Analysis synthesis Oligonucleotide Synthesis (with DAP) purification Purification (PAGE/HPLC) synthesis->purification quantification Quantification (UV 260nm) purification->quantification annealing Annealing of Strands quantification->annealing spectrophotometer UV-Vis Spectrophotometer with Peltier annealing->spectrophotometer Load Samples temp_ramp Temperature Ramp (e.g., 20-90°C at 0.5°C/min) spectrophotometer->temp_ramp abs_monitoring Monitor Absorbance at 260nm temp_ramp->abs_monitoring melting_curve Generate Melting Curve abs_monitoring->melting_curve Collect Data tm_determination Determine Tm melting_curve->tm_determination vant_hoff Construct van't Hoff Plot tm_determination->vant_hoff thermo_calc Calculate ΔH°, ΔS°, ΔG° vant_hoff->thermo_calc caption Workflow for UV-Melting Analysis.

Workflow for UV-Melting Analysis.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of two molecules, providing a complete thermodynamic profile of the interaction in a single experiment.

  • Sample Preparation:

    • Synthesize and purify the single-stranded oligonucleotides (one containing DAP, the other thymine) as described in the UV-melting protocol.

    • Accurately determine the concentration of each oligonucleotide.

    • Prepare both oligonucleotide solutions in the exact same, thoroughly degassed buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.0) to minimize heat of dilution effects.

  • ITC Experiment Setup:

    • Use an isothermal titration calorimeter.

    • Typically, the oligonucleotide solution to be saturated (the "sample") is placed in the sample cell (e.g., 10-50 µM).

    • The complementary oligonucleotide solution (the "titrant") is loaded into the injection syringe at a concentration 10-20 times that of the sample in the cell.

  • Titration:

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections (e.g., 2-10 µL) of the titrant into the sample cell.

    • Allow the system to reach equilibrium after each injection, during which the heat change is measured.

    • Perform a control experiment by titrating the titrant into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the heat change for each injection and plot it against the molar ratio of the two oligonucleotides.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH°).

    • The Gibbs free energy (ΔG°) and entropy (ΔS°) can then be calculated using the following equations:

      • ΔG° = -RTln(Ka)

      • ΔG° = ΔH° - TΔS° => ΔS° = (ΔH° - ΔG°)/T where R is the gas constant and T is the absolute temperature in Kelvin.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis synthesis Oligonucleotide Synthesis & Purification concentration Accurate Concentration Determination synthesis->concentration buffer_prep Prepare Solutions in Identical, Degassed Buffer concentration->buffer_prep load_sample Load Sample into Cell buffer_prep->load_sample Load Instrument titration Perform Sequential Injections load_sample->titration load_titrant Load Titrant into Syringe load_titrant->titration subtract_dilution Subtract Heat of Dilution titration->subtract_dilution Analyze Raw Data control Control: Titrant into Buffer control->subtract_dilution plot_isotherm Plot Integrated Heat vs. Molar Ratio subtract_dilution->plot_isotherm fit_model Fit Data to Binding Model plot_isotherm->fit_model thermo_calc Determine Ka, n, ΔH° Calculate ΔG°, ΔS° fit_model->thermo_calc caption Workflow for Isothermal Titration Calorimetry.

Workflow for Isothermal Titration Calorimetry.

Application in Therapeutic Development: A Workflow

The enhanced thermodynamic stability of DAP-T base pairs makes them attractive for improving the performance of oligonucleotide therapeutics. The following workflow outlines the key steps in evaluating a DAP-modified oligonucleotide for its therapeutic potential.

Therapeutic_Workflow cluster_biophysical Biophysical Characterization cluster_invitro In Vitro Efficacy design Oligonucleotide Design (Incorporate DAP) synthesis Synthesis & Purification design->synthesis uv_melting UV-Melting (Tm, ΔG°) synthesis->uv_melting itc ITC (Ka, ΔH°, ΔS°) synthesis->itc stability Nuclease Stability Assay synthesis->stability cell_uptake Cellular Uptake uv_melting->cell_uptake Proceed if stable & high affinity itc->cell_uptake Proceed if stable & high affinity stability->cell_uptake Proceed if stable & high affinity target_engagement Target mRNA Knockdown (e.g., qPCR, Western Blot) cell_uptake->target_engagement off_target Off-Target Effects Analysis target_engagement->off_target optimization Lead Optimization off_target->optimization Iterate design based on efficacy & specificity caption Therapeutic Potential Assessment Workflow.

References

Spectroscopic Analysis of 2,6-Diaminopurine Nucleosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-diaminopurine (DAP) nucleosides are a class of purine analogs with significant interest in drug development and biochemical research. As analogs of adenosine and guanosine, they possess unique properties that make them valuable as antiviral and antitumor agents. Their ability to form three hydrogen bonds with thymine or uracil, in contrast to the two formed by adenine, enhances the thermal stability of nucleic acid duplexes. A thorough understanding of their spectroscopic characteristics is paramount for their identification, characterization, and the elucidation of their mechanisms of action. This guide provides an in-depth overview of the spectroscopic analysis of this compound nucleosides, focusing on key techniques including Ultraviolet-Visible (UV-Vis), Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

UV-Vis Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the characterization of purine nucleosides, providing information about their electronic structure. The UV absorption spectra of this compound and its nucleosides are characterized by distinct absorption maxima.

Quantitative Data
Compoundλmax 1 (nm)ε1 (M⁻¹cm⁻¹)λmax 2 (nm)ε2 (M⁻¹cm⁻¹)λmax 3 (nm)ε3 (M⁻¹cm⁻¹)Conditions
This compound (DAP)2806.7 x 10³[1]2475.6 x 10³[1]21418.9 x 10³[1]Phosphate buffer, pH 7.4[1]
This compound-2'-deoxyriboside (dDAPR)2806.7 x 10³[1]2556.7 x 10³[1]21518.1 x 10³[1]Phosphate buffer, pH 7.4[1]
Experimental Protocol: UV-Vis Spectroscopy

A detailed protocol for obtaining UV-Vis absorption spectra of DAP nucleosides is as follows:

  • Sample Preparation:

    • Prepare a stock solution of the this compound nucleoside of interest in a suitable buffer (e.g., 16 mM phosphate buffer, pH 7.4).

    • Dilute the stock solution with the same buffer to a final concentration that results in an absorbance reading between 0.1 and 1.0 at the absorption maximum to ensure linearity.

  • Instrumentation:

    • Use a dual-beam spectrophotometer (e.g., Cary 300 Bio spectrophotometer).

    • Use matched quartz cuvettes with a 1 cm path length.

  • Data Acquisition:

    • Record the absorption spectrum over a wavelength range of 200-400 nm.

    • Use the buffer solution as a blank to zero the instrument.

    • Determine the wavelengths of maximum absorbance (λmax) and the corresponding absorbance values.

  • Data Analysis:

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the excited state properties of molecules. This compound and its nucleosides are intrinsically fluorescent, which allows for their use as probes in various biochemical assays.

Quantitative Data
CompoundFluorescence Quantum Yield (ΦF)Excitation Wavelength (nm)Conditions
This compound (DAP)0.037[1][2]287[1]Phosphate buffer, pH 7.4[1]
This compound-2'-deoxyriboside (dDAPR)0.008[1][2]287[1]Phosphate buffer, pH 7.4[1]
Experimental Protocol: Fluorescence Spectroscopy

The following protocol outlines the steps for measuring the fluorescence of DAP nucleosides:

  • Sample Preparation:

    • Prepare solutions of the DAP nucleoside in a suitable buffer (e.g., phosphate buffer, pH 7.4) with an optical density of less than 0.1 at the excitation wavelength to minimize inner filter effects.

  • Instrumentation:

    • Use a spectrofluorometer (e.g., Cary Eclipse spectrofluorometer).

    • Use a quartz cuvette with a 1 cm path length.

  • Data Acquisition:

    • Set the excitation wavelength to the absorption maximum of the compound (e.g., 287 nm).

    • Record the emission spectrum over a suitable wavelength range (e.g., 300-500 nm).

    • Measure the fluorescence quantum yield relative to a known standard (e.g., tryptophan).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative Data (Reference Compound)

¹H and ¹³C NMR Data for the N²,N⁶-dibenzoyl-2,6-diaminopurine fragment of a complex derivative in CDCl₃ [2]

Atomδ ¹H (ppm)δ ¹³C (ppm)
H-88.155-
C-2-152.68
C-4-152.34
C-5-121.108
C-6-149.75
C-8-141.64
NH (amide)8.648-
Experimental Protocol: NMR Spectroscopy

A general protocol for the NMR analysis of DAP nucleosides is as follows:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the nucleoside in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe the proton signals.

    • Acquire a ¹³C NMR spectrum to observe the carbon signals.

    • Perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of all proton and carbon signals.

  • Data Analysis:

    • Process the spectra using appropriate software.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

    • Assign the signals to the corresponding atoms in the molecule based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of molecules. For DAP nucleosides, electrospray ionization (ESI) coupled with liquid chromatography (LC) is a commonly used method.

Quantitative Data
CompoundExpected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)
This compound riboside (DAPR)283.2560283.1[3]
This compound arabinoside (DAPA)283.2560283.1[3]
This compound-2'-deoxyriboside (dDAPR)267.2566267.1[3]
This compound-2',3'-dideoxyriboside (ddDAPR)251.2572251.1[3]
Experimental Protocol: LC-MS

A typical protocol for the LC-MS analysis of DAP nucleosides is provided below:

  • Sample Preparation:

    • Dissolve the nucleoside sample in a suitable solvent compatible with the LC mobile phase (e.g., methanol/water).

  • Instrumentation:

    • Use a liquid chromatography system coupled to a mass spectrometer with an electrospray ionization source (e.g., Finnigan LCQ Duo spectrometer).

  • LC Separation:

    • Inject the sample onto a C18 reversed-phase column.

    • Elute the compounds using a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.

  • MS Detection:

    • Operate the mass spectrometer in positive ion mode to detect the protonated molecular ions [M+H]⁺.

    • Acquire full scan mass spectra to determine the molecular weights of the eluted compounds.

    • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural confirmation.

  • Data Analysis:

    • Process the chromatograms and mass spectra to identify the peaks corresponding to the DAP nucleosides and confirm their molecular weights.

Signaling Pathways and Logical Relationships

Metabolic Activation of this compound Nucleosides

This compound and its 2'-deoxyriboside are known to be metabolically activated to their corresponding nucleotide forms, which can then exert their biological effects. The 2'-deoxyriboside of this compound (dDAPR) can be deaminated by adenosine deaminase (ADA) to form deoxyguanosine. This metabolic conversion is a key step in its mechanism of action as an antitumor agent.

Metabolic_Activation DAPdR This compound 2'-deoxyriboside dG Deoxyguanosine DAPdR->dG Deamination ADA Adenosine Deaminase (ADA) DAPdR->ADA PNP Purine Nucleoside Phosphorylase (PNP) DAP This compound DAPRTP DAP riboside triphosphate DAP->DAPRTP Phosphorylation DAP->PNP Kinases Kinases ADA->dG PNP->DAPRTP

Metabolic activation pathway of DAP nucleosides.
Experimental Workflow for Spectroscopic Analysis

The general workflow for the comprehensive spectroscopic analysis of a this compound nucleoside sample involves a series of sequential analytical techniques to confirm its identity, purity, and structural characteristics.

Experimental_Workflow Sample DAP Nucleoside Sample UVVis UV-Vis Spectroscopy Sample->UVVis Initial Characterization Fluorescence Fluorescence Spectroscopy Sample->Fluorescence Functional Characterization LCMS LC-MS Analysis Sample->LCMS Molecular Weight & Purity NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR Detailed Structure Purity Purity Assessment LCMS->Purity Identity Identity Confirmation LCMS->Identity Structure Structural Elucidation NMR->Structure

General workflow for spectroscopic analysis.

Conclusion

The spectroscopic analysis of this compound nucleosides is a multi-faceted process that relies on the synergistic use of UV-Vis, fluorescence, NMR, and mass spectrometry. Each technique provides unique and complementary information that is essential for the complete characterization of these important biomolecules. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, biochemistry, and drug development, facilitating the advancement of research involving this compound nucleosides.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,6-Diaminopurine Phosphoramidite for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,6-Diaminopurine (DAP), a modified nucleobase, is of significant interest in the development of therapeutic oligonucleotides and diagnostic probes. When substituted for adenine, DAP forms three hydrogen bonds with thymine, leading to increased thermal stability of DNA duplexes.[1][2][3] This enhanced binding affinity makes DAP-modified oligonucleotides valuable tools for applications requiring high specificity and strong target binding, such as antisense therapy, siRNA, and DNA-based diagnostics. This document provides detailed protocols for the synthesis of this compound phosphoramidite and its incorporation into synthetic oligonucleotides.

I. Synthesis of this compound Phosphoramidite

The synthesis of this compound phosphoramidite can be challenging due to the presence of two exocyclic amino groups that require protection.[4][5] Several strategies have been developed, broadly categorized into:

  • Direct Protection of this compound Riboside: This approach involves the use of protecting groups for the N2 and N6 amino functions.

  • Post-Synthetic Conversion using a Precursor: A more recent strategy utilizes a 2-fluoro-6-aminopurine precursor that is converted to this compound after oligonucleotide synthesis, circumventing the need for protecting groups on the purine base during synthesis.[4][5]

A. Protocol 1: Synthesis via Direct Protection of this compound Riboside

This protocol outlines a general synthetic route starting from this compound, adapted from various reported methods.[5][6] Protecting groups such as benzoyl (Bz), acetyl (Ac), or phenoxyacetyl (Pac) can be used.[4][5][7] The choice of protecting group can influence the efficiency of deprotection and the potential for side reactions.[2]

Experimental Protocol:

  • Glycosylation:

    • React this compound with a protected ribose or deoxyribose derivative in the presence of a Lewis acid catalyst (e.g., TMSOTf) and a silylating agent (e.g., HMDS) in an anhydrous solvent like dichloroethane.[6]

  • Protection of Exocyclic Amines:

    • Dissolve the this compound nucleoside in a suitable solvent (e.g., pyridine).

    • Add the protecting group anhydride or chloride (e.g., benzoic anhydride, acetic anhydride, or phenoxyacetyl chloride) in excess.[7]

    • Stir the reaction at room temperature until completion, monitored by TLC.

    • Purify the N2,N6-diprotected nucleoside by column chromatography.

  • 5'-O-DMT Protection:

    • Dissolve the protected nucleoside in pyridine.

    • Add 4,4'-dimethoxytrityl chloride (DMTr-Cl) and stir at room temperature.[6]

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction and purify the 5'-O-DMTr protected nucleoside by column chromatography.

  • Phosphitylation:

    • Dissolve the 5'-O-DMTr protected nucleoside in anhydrous dichloromethane or acetonitrile.

    • Add an activating agent such as 4,5-dicyanoimidazole (DCI) or N,N-diisopropylethylamine (DIPEA).[6][8]

    • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and stir under an inert atmosphere.[9]

    • Monitor the reaction by TLC or ³¹P NMR.

    • Purify the final this compound phosphoramidite product by precipitation or column chromatography.[10][11]

Diagram of the Synthesis Workflow:

G cluster_synthesis Synthesis of Protected this compound Phosphoramidite DAP This compound Glycosylation Glycosylation DAP->Glycosylation Ribose Protected Ribose Ribose->Glycosylation DAP_Nucleoside This compound Nucleoside Glycosylation->DAP_Nucleoside Protection N2,N6-Protection DAP_Nucleoside->Protection Protected_DAP Protected DAP Nucleoside Protection->Protected_DAP DMT_Protection 5'-O-DMT Protection Protected_DAP->DMT_Protection DMT_Protected_DAP 5'-O-DMTr-Protected DAP Nucleoside DMT_Protection->DMT_Protected_DAP Phosphitylation Phosphitylation DMT_Protected_DAP->Phosphitylation Final_Product This compound Phosphoramidite Phosphitylation->Final_Product

Caption: Workflow for the synthesis of protected this compound phosphoramidite.

B. Protocol 2: Post-Synthetic Strategy using 2-Fluoro-6-aminopurine

This innovative approach avoids the complexities of protecting and deprotecting the diaminopurine base by using a 2-fluoro-6-aminopurine phosphoramidite during oligonucleotide synthesis.[4][5] The 2-fluoro group is subsequently displaced by ammonia during the final deprotection step to yield the desired this compound-containing oligonucleotide.[4]

Experimental Protocol:

  • Synthesis of 2-Fluoro-6-aminopurine Nucleoside:

    • This precursor can be synthesized from this compound nucleosides via a diazotization-fluorination reaction using reagents like HF-pyridine and tert-butyl nitrite.[9]

  • Synthesis of 2-Fluoro-6-aminopurine Phosphoramidite:

    • The 5'-hydroxyl group of the 2-fluoro-6-aminopurine nucleoside is protected with a DMTr group.[5]

    • The 3'-hydroxyl group is then phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.[9]

    • Notably, the N6-amino group does not require protection due to the deactivating effect of the 2-fluoro substituent.[4][5]

  • Incorporation into Oligonucleotide and Post-Synthetic Conversion:

    • The 2-fluoro-6-aminopurine phosphoramidite is used in a standard automated oligonucleotide synthesizer.

    • During the final cleavage and deprotection step with aqueous ammonia, the 2-fluoro group is displaced by an amino group to form the this compound residue within the oligonucleotide.[4]

Diagram of the Post-Synthetic Conversion Workflow:

G cluster_post_synthesis Post-Synthetic Conversion to this compound Oligo_Synth Automated Oligonucleotide Synthesis Fluoro_Oligo Oligonucleotide with 2-Fluoro-6-aminopurine Oligo_Synth->Fluoro_Oligo Fluoro_Amidite 2-Fluoro-6-aminopurine Phosphoramidite Fluoro_Amidite->Oligo_Synth Deprotection Ammonia Deprotection Fluoro_Oligo->Deprotection DAP_Oligo Oligonucleotide with This compound Deprotection->DAP_Oligo

Caption: Workflow for the post-synthetic generation of this compound in oligonucleotides.

II. Incorporation of this compound into Oligonucleotides

The incorporation of this compound phosphoramidite into oligonucleotides follows the standard phosphoramidite chemistry cycle on an automated DNA synthesizer.[12][13]

Standard Oligonucleotide Synthesis Cycle:

The synthesis cycle consists of four main steps that are repeated for each nucleotide addition: deblocking, coupling, capping, and oxidation.[12][14]

  • Deblocking (Detritylation): The acid-labile 5'-DMTr protecting group of the support-bound nucleoside is removed with an acid (e.g., trichloroacetic acid in dichloromethane) to free the 5'-hydroxyl group for the next coupling reaction.[13][14]

  • Coupling: The this compound phosphoramidite is activated by a weak acid, such as ETT or DCI, and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.[8][13] To ensure high efficiency, the phosphoramidite is used in excess. A coupling time of 1-3 minutes is generally sufficient.[15]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants.[8]

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, typically an iodine solution.[13]

Diagram of the Oligonucleotide Synthesis Cycle:

G Deblocking Deblocking Coupling Coupling Deblocking->Coupling Free 5'-OH Capping Capping Coupling->Capping Phosphite Triester Oxidation Oxidation Capping->Oxidation Capped Failures Oxidation->Deblocking Phosphate Triester (Next Cycle)

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

III. Data Presentation

Table 1: Comparison of Synthetic Strategies for this compound Phosphoramidite

FeatureDirect Protection StrategyPost-Synthetic Strategy (2-Fluoro Precursor)
Starting Material This compound Nucleoside2-Fluoro-6-aminopurine Nucleoside
Key Challenge Efficient and selective protection/deprotection of two amino groups.[4][5]Synthesis of the 2-fluoro precursor.
Protecting Groups Required (e.g., Bz, Ac, Pac).[4][5]Not required for the N6-amino group.[4][5]
Potential Side Reactions Incomplete deprotection; depurination.[2]Incomplete conversion of the 2-fluoro group.
Overall Yield Generally lower due to multiple steps and potential for side reactions.[5]Potentially higher and more streamlined.

Table 2: Typical Coupling Efficiencies in Oligonucleotide Synthesis

PhosphoramiditeActivatorCoupling Time (min)Average Coupling Efficiency (%)
Standard (A, C, G, T)ETT or DCI1-2>99%[15]
This compound (Protected)ETT or DCI1-3~99%[15]
2-Fluoro-6-aminopurineETT or DCI1-2>99%

Note: Coupling efficiencies can be affected by the quality of reagents, the synthesizer, and the specific sequence.[16]

IV. Conclusion

The synthesis of this compound phosphoramidite and its incorporation into oligonucleotides offers a powerful strategy for enhancing the binding affinity and specificity of nucleic acid-based therapeutics and diagnostics. While traditional methods involving the direct protection of the diaminopurine nucleoside are established, they present challenges related to protection and deprotection.[4][5] The post-synthetic approach using a 2-fluoro-6-aminopurine precursor provides an elegant solution that simplifies the synthesis process.[4][5] Careful optimization of the synthesis and purification protocols is crucial to obtain high-quality this compound-modified oligonucleotides for research and drug development applications.

References

Application Notes and Protocols for Incorporating 2,6-Diaminopurine into DNA Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-diaminopurine (Dap), a non-canonical purine nucleobase, offers significant advantages in the design and application of DNA probes. By forming three hydrogen bonds with its complementary thymine (T) base, in contrast to the two hydrogen bonds in a standard adenine-thymine (A-T) pair, Dap enhances the thermal stability and specificity of DNA duplexes. This increased stability, reflected in a higher melting temperature (T_m_), makes Dap-modified probes particularly valuable for a range of molecular biology applications, including single nucleotide polymorphism (SNP) genotyping, diagnostics, and therapeutic antisense strategies. These application notes provide detailed protocols for the chemical and enzymatic incorporation of this compound into DNA probes, along with methods for their characterization and application.

Data Presentation: Enhanced Thermal Stability of Dap-Containing DNA Probes

The incorporation of this compound into an oligonucleotide demonstrably increases its thermal stability. This is quantified by the change in melting temperature (ΔT_m_), which is typically elevated by 1-3°C for each Dap substitution.[1][2] The precise increase is sequence-dependent. Below is a table summarizing the thermodynamic parameters for a DNA duplex with and without a Dap substitution.

Oligonucleotide Duplex Sequence (5'-3')ModificationMelting Temperature (T_m_ in °C)ΔT_m_ (°C)
GCT GA G CTC / CGA CTC AGCNone (Adenine)52.0-
GCT GD G CTC / CGA CTC AGCDap substitution55.0+3.0

Table 1: Comparison of melting temperatures for a standard and a Dap-modified DNA duplex. 'D' represents this compound.

Experimental Protocols

Protocol 1: Chemical Synthesis of Dap-Containing DNA Probes via Postsynthetic Modification

This protocol describes a robust method for incorporating this compound into oligonucleotides using a postsynthetic strategy that employs a 2-fluoro-6-aminopurine phosphoramidite. This approach circumvents the need for protecting groups on the diaminopurine base, simplifying the synthesis process.[3][4]

Materials:

  • 2-fluoro-6-aminopurine phosphoramidite

  • Standard DNA phosphoramidites (dA, dC, dG, T)

  • Controlled Pore Glass (CPG) solid support

  • Anhydrous acetonitrile

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Capping solution (e.g., acetic anhydride/lutidine/THF)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Ammonium hydroxide (30%)

  • Automated DNA synthesizer

Procedure:

  • Solid-Phase Oligonucleotide Synthesis:

    • Assemble the desired oligonucleotide sequence on an automated DNA synthesizer using standard phosphoramidite chemistry cycles.

    • At the desired position for Dap incorporation, use the 2-fluoro-6-aminopurine phosphoramidite instead of the standard dA phosphoramidite.

    • The synthesis cycle consists of the following steps:

      • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group with the deblocking solution.

      • Coupling: Activation of the phosphoramidite with the activator solution and coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.

      • Capping: Acetylation of any unreacted 5'-hydroxyl groups.

      • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

    • Repeat the cycle until the full-length oligonucleotide is synthesized.

  • Cleavage and Deprotection (Postsynthetic Conversion):

    • Transfer the CPG support with the synthesized oligonucleotide to a sealed vial.

    • Add concentrated ammonium hydroxide (30%).

    • Incubate the vial at 60°C for 5 hours. This step simultaneously cleaves the oligonucleotide from the solid support, removes the protecting groups from the standard bases, and converts the 2-fluoro-6-aminopurine to this compound via nucleophilic substitution.[4]

    • Cool the vial and transfer the ammoniacal solution to a new tube.

    • Evaporate the ammonia to dryness.

  • Purification:

    • Resuspend the dried oligonucleotide in nuclease-free water.

    • Purify the Dap-containing oligonucleotide using standard methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

    • Verify the incorporation and purity of the final product by mass spectrometry.[5]

Chemical_Synthesis_Workflow start Start synthesis Solid-Phase Synthesis (Incorporate 2-fluoro-6-aminopurine) start->synthesis cleavage Cleavage & Deprotection (Ammonia, 60°C, 5h) Postsynthetic Conversion to Dap synthesis->cleavage purification Purification (HPLC or PAGE) cleavage->purification qc Quality Control (Mass Spectrometry) purification->qc end End qc->end

Chemical synthesis workflow for Dap-probes.
Protocol 2: Enzymatic Incorporation of this compound

This protocol describes the incorporation of this compound deoxynucleoside triphosphate (dDAPTP) into a DNA strand using a thermostable DNA polymerase, such as Vent (exo-) DNA Polymerase, which is known to efficiently incorporate modified nucleotides.[2]

Materials:

  • dDAPTP

  • Standard dNTPs (dATP, dCTP, dGTP, dTTP)

  • Template DNA

  • Primer

  • Vent (exo-) DNA Polymerase

  • 10X ThermoPol Reaction Buffer

  • Nuclease-free water

Procedure:

  • Reaction Setup:

    • On ice, prepare a 50 µL PCR reaction mixture with the following components:

ComponentVolume (µL)Final Concentration
10X ThermoPol Reaction Buffer51X
10 mM dNTP mix (without dATP)1200 µM each
10 mM dDAPTP1200 µM
10 µM Forward Primer2.50.5 µM
10 µM Reverse Primer2.50.5 µM
Template DNAX1-10 ng
Vent (exo-) DNA Polymerase12 units
Nuclease-free waterto 50-
  • PCR Cycling:

    • Perform PCR using the following cycling conditions:

StepTemperature (°C)TimeCycles
Initial Denaturation953 min1
Denaturation9530 sec30
Annealing55-6530 sec30
Extension721 min/kb30
Final Extension725 min1
Hold41
  • Analysis:

    • Analyze the PCR product by agarose gel electrophoresis to confirm successful amplification.

    • The incorporation of Dap can be further verified by sequencing or mass spectrometry of the purified PCR product.

Enzymatic_Incorporation_Workflow start Start setup Prepare PCR Mix (with dDAPTP) start->setup pcr Perform PCR (Vent (exo-) Polymerase) setup->pcr analysis Analyze Product (Agarose Gel Electrophoresis) pcr->analysis verification Verification (Optional) (Sequencing/Mass Spec) analysis->verification end End verification->end

Enzymatic incorporation of Dap into DNA.

Application: Enhanced SNP Genotyping using Dap-Modified Probes

The increased duplex stability conferred by Dap makes it an excellent modification for probes used in SNP genotyping assays, as it enhances the discrimination between perfectly matched and mismatched targets.[6]

Protocol 3: SNP Genotyping using Dap-Modified Allele-Specific Probes

This protocol outlines the use of Dap-modified TaqMan® probes for SNP genotyping.

Probe Design:

  • Design two allele-specific probes, one for the wild-type allele and one for the SNP allele.

  • Incorporate one or more Dap substitutions in place of adenine within the probe sequence, particularly near the SNP site, to maximize the T_m_ difference between the matched and mismatched probes.

  • Label each probe with a different fluorescent reporter dye (e.g., FAM and VIC) at the 5' end and a quencher at the 3' end.

Materials:

  • Genomic DNA samples

  • Dap-modified allele-specific probes

  • Forward and reverse primers flanking the SNP site

  • qPCR master mix (containing DNA polymerase, dNTPs, and buffer)

  • Real-time PCR instrument

Procedure:

  • Reaction Setup:

    • Prepare a qPCR reaction mix for each sample:

ComponentFinal Concentration
qPCR Master Mix1X
Forward Primer200 nM
Reverse Primer200 nM
Dap-modified Wild-Type Probe (e.g., FAM)100 nM
Dap-modified SNP Probe (e.g., VIC)100 nM
Genomic DNA1-10 ng
  • qPCR and Data Analysis:

    • Perform the qPCR reaction according to the instrument's guidelines.

    • Analyze the amplification plots for each fluorescent dye.

    • Determine the genotype based on which probe generates a fluorescent signal:

      • Homozygous Wild-Type: Signal from the wild-type probe only.

      • Homozygous SNP: Signal from the SNP probe only.

      • Heterozygous: Signal from both probes.

Dap_Hybridization_Principle cluster_0 Standard A-T Pair cluster_1 Dap-T Pair A Adenine T Thymine A->T 2 H-bonds Dap This compound T2 Thymine Dap->T2 3 H-bonds

References

Enzymatic Incorporation of 2,6-Diaminopurine Deoxyribonucleoside Triphosphate (dZTP) by DNA Polymerases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-diaminopurine (dZ), an analogue of adenine (A), offers unique chemical properties when incorporated into DNA. By forming three hydrogen bonds with thymine (T), as opposed to the two formed by the canonical A-T pair, dZ enhances the thermal stability of DNA duplexes. This increased stability and altered recognition by enzymes make dZ-modified DNA a valuable tool in various molecular biology applications, including diagnostics, therapeutics, and synthetic biology. These application notes provide a comprehensive overview of the enzymatic incorporation of this compound deoxyribonucleoside triphosphate (dZTP) by DNA polymerases, detailed experimental protocols, and a summary of its key applications.

Application Notes

The substitution of deoxyadenosine triphosphate (dATP) with dZTP during enzymatic DNA synthesis offers several advantages:

  • Enhanced Duplex Stability: The primary benefit of incorporating dZ is the increased melting temperature (Tm) of the resulting DNA duplex. The additional hydrogen bond in the dZ-T base pair provides greater thermodynamic stability. This is particularly advantageous for:

    • Short oligonucleotides: Increasing the Tm of probes and primers allows for higher stringency in hybridization-based assays.

    • AT-rich sequences: It helps to stabilize regions of DNA that are naturally less stable.

  • Improved Specificity in PCR and Hybridization: The enhanced binding affinity of dZ-containing primers can lead to more specific and efficient amplification, particularly for difficult templates.

  • Development of High-Affinity Aptamers: In the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process, the use of dZTP can lead to the selection of aptamers with superior binding affinities and specificities due to the additional hydrogen bonding and altered helical structure.

  • Therapeutic and Diagnostic Applications: Oligonucleotides containing dZ are being explored for therapeutic applications, such as antisense oligonucleotides and siRNAs, due to their enhanced binding to target RNA sequences. In diagnostics, dZ-modified probes can improve the sensitivity and specificity of assays like qPCR and FISH.[1]

  • Structural DNA Nanotechnology: The increased stability imparted by dZ can be harnessed in the construction of more robust and complex DNA-based nanostructures.

Quantitative Data: Enzymatic Incorporation of dZTP

DNA PolymeraseFamilyExonuclease ActivityKnown Compatibility with dZTP/Modified PurinesNotes
Taq Polymerase A5'-3'Tolerates some modified purines, but efficiency can be reduced compared to dATP.[2][3]Often requires optimization of Mg2+ concentration and cycling conditions.
Pfu Polymerase B3'-5' (proofreading)Generally less tolerant of modified bases due to its proofreading activity.[4][5]The 3'-5' exonuclease can excise the incorporated modified nucleotide. Using an exonuclease-deficient (exo-) mutant is recommended.
KOD Polymerase B3'-5' (proofreading)Known to be relatively tolerant of various base and sugar modifications.[4][6][7]Like Pfu, an exo- version is preferable for efficient incorporation.
Vent (exo-) Polymerase BNoneEfficiently incorporates a variety of modified nucleotides.[4]A good candidate for PCR with modified nucleotides.
Bst DNA Polymerase A5'-3'Shown to catalyze DNA synthesis on templates containing diaminopurine.Useful for isothermal amplification techniques.
Therminator DNA Polymerase A (engineered)NoneExhibits broad substrate tolerance and can incorporate various modified nucleotides.[8]A promising candidate for efficient dZTP incorporation.

Note: The kinetic parameters for dZTP incorporation are not as extensively characterized as for canonical dNTPs. The data presented is a qualitative summary based on available literature. For precise kinetic analysis, it is recommended to perform steady-state or pre-steady-state kinetic assays under specific experimental conditions.

Experimental Protocols

The following protocols provide a starting point for the enzymatic incorporation of dZTP. Optimization of reaction conditions, particularly dZTP concentration, MgCl2 concentration, and annealing/extension temperatures, is highly recommended for specific applications.

Protocol 1: Single-Nucleotide Incorporation of dZTP (Primer Extension Assay)

This assay is used to determine the ability of a DNA polymerase to incorporate a single dZ nucleotide opposite a thymine in a template strand.

Workflow for Single-Nucleotide Incorporation Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Anneal 5'-labeled Primer to DNA Template P2 Prepare Reaction Mix: - Annealed Primer/Template - DNA Polymerase Buffer - DNA Polymerase P1->P2 R1 Initiate Reaction by adding dZTP P2->R1 R2 Incubate at Optimal Temperature for Polymerase R1->R2 R3 Quench Reaction with EDTA/Formamide Stop Solution R2->R3 A1 Denaturing Polyacrylamide Gel Electrophoresis (PAGE) R3->A1 A2 Visualize by Autoradiography or Fluorescence Imaging A1->A2 A3 Analyze Product Size (Primer + 1 base) A2->A3

Caption: Workflow of a primer extension assay for single-nucleotide incorporation.

Materials:

  • 5'-radiolabeled ([γ-32P]ATP) or fluorescently labeled primer

  • DNA template with a thymine at the position for incorporation

  • dZTP (and dATP as a control)

  • DNA Polymerase (e.g., Taq, KOD (exo-), Pfu (exo-))

  • 10X DNA Polymerase Reaction Buffer

  • Quenching Solution (e.g., 95% formamide, 20 mM EDTA)

  • Nuclease-free water

Procedure:

  • Primer-Template Annealing:

    • Mix the labeled primer and DNA template in a 1:1.5 molar ratio in 1X DNA polymerase reaction buffer.

    • Heat the mixture to 95°C for 5 minutes and allow it to cool slowly to room temperature to ensure proper annealing.

  • Reaction Setup:

    • On ice, prepare the reaction mixtures as follows:

ComponentVolume (for 20 µL reaction)Final Concentration
Annealed Primer/TemplateX µL50 nM
10X DNA Polymerase Buffer2 µL1X
dZTP (or dATP)X µL0.1 - 1 mM (optimize)
DNA Polymerase1 µL1-2 units
Nuclease-free waterto 20 µL
  • Reaction Incubation:

    • Initiate the reaction by adding the DNA polymerase.

    • Incubate at the optimal temperature for the chosen polymerase for a time course (e.g., 1, 5, 10, 20 minutes) to observe the reaction progress.

  • Quenching the Reaction:

    • Stop the reaction by adding an equal volume of Quenching Solution.

  • Analysis:

    • Denature the samples by heating at 95°C for 5 minutes.

    • Separate the products on a denaturing polyacrylamide gel.

    • Visualize the results using autoradiography or a fluorescence scanner. Successful incorporation will be indicated by a band that is one nucleotide longer than the original primer.

Protocol 2: Polymerase Chain Reaction (PCR) with Complete Substitution of dATP by dZTP

This protocol describes the complete replacement of dATP with dZTP in a PCR reaction to generate a dZ-containing amplicon.

Workflow for PCR with dZTP

G cluster_setup Reaction Setup cluster_cycling Thermal Cycling cluster_analysis Analysis S1 Prepare Master Mix: - 10X PCR Buffer - dCTP, dGTP, dTTP, dZTP - Forward & Reverse Primers - DNA Polymerase S2 Add DNA Template to Master Mix C1 Initial Denaturation (95°C) S2->C1 C2 Denaturation (95°C) C1->C2 C3 Annealing (Adjusted Tₐ) C2->C3 25-35 cycles C4 Extension (72°C) C3->C4 C4->C2 C5 Final Extension (72°C) A1 Agarose Gel Electrophoresis C5->A1 A2 Visualize Amplicon with DNA Stain

Caption: Workflow for performing PCR with complete substitution of dATP with dZTP.

Materials:

  • DNA Template

  • Forward and Reverse Primers

  • dNTP mix (containing dCTP, dGTP, dTTP)

  • dZTP

  • Thermostable DNA Polymerase (e.g., Taq, KOD (exo-), Pfu (exo-), Vent (exo-))

  • 10X PCR Buffer (with MgCl2)

  • Nuclease-free water

Procedure:

  • Reaction Setup:

    • On ice, prepare a master mix for the desired number of reactions. For a single 50 µL reaction:

ComponentVolumeFinal Concentration
10X PCR Buffer5 µL1X
dNTP mix (without dATP)1 µL200 µM each
dZTP (10 mM stock)1 µL200 µM
Forward Primer (10 µM)2.5 µL0.5 µM
Reverse Primer (10 µM)2.5 µL0.5 µM
DNA TemplateX µL1-100 ng
DNA Polymerase0.5 µL2.5 units
Nuclease-free waterto 50 µL
  • Thermal Cycling:

    • Transfer the reaction tubes to a thermal cycler and perform the following cycling program:

StepTemperatureTimeCycles
Initial Denaturation95°C2-5 min1
Denaturation95°C30 sec25-35
AnnealingTa - 5°C to Ta + 5°C (optimize)30 sec
Extension72°C1 min/kb
Final Extension72°C5-10 min1
Hold4°C
  • Analysis:

    • Analyze the PCR products by agarose gel electrophoresis to confirm the presence of an amplicon of the expected size.

Logical Relationships and Considerations

Relationship between Polymerase Choice and Efficiency

G cluster_polymerase DNA Polymerase Type cluster_outcome Incorporation Outcome P_exo_plus Proofreading (3'-5' exo+) e.g., Pfu, KOD O_low Low Efficiency (Excision of dZMP) P_exo_plus->O_low May recognize dZ as a mismatch P_exo_minus Non-Proofreading (3'-5' exo-) e.g., Taq, Pfu(exo-), KOD(exo-) O_high Higher Efficiency (Stable Incorporation) P_exo_minus->O_high Lacks excision activity

Caption: Impact of polymerase proofreading activity on dZTP incorporation efficiency.

Key Considerations:

  • Polymerase Selection: As highlighted in the table and diagram, the choice of DNA polymerase is critical. For high-fidelity applications where dZ incorporation is desired, using an exonuclease-deficient (exo-) version of a proofreading polymerase is crucial to prevent the removal of the incorporated dZ.

  • Primer Design: When using primers containing dZ, it is essential to recalculate the melting temperature (Tm) to account for the increased stability. A higher annealing temperature may be required to prevent non-specific binding.

  • Optimization: The optimal concentrations of dZTP and MgCl2 may differ from those used for standard dNTPs and should be empirically determined.

  • Downstream Applications: DNA containing dZ may be a poor template for some DNA polymerases in subsequent amplification steps. It is important to verify that the dZ-modified DNA can be copied back to standard DNA if required.

By understanding the unique properties of this compound and carefully optimizing experimental conditions, researchers can effectively leverage the enzymatic incorporation of dZTP to advance their work in diagnostics, therapeutics, and various other areas of molecular biology.

References

Application Notes: Enhancing Aptamer Binding Affinity with 2,6-Diaminopurine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aptamers, short single-stranded oligonucleotides, have emerged as promising alternatives to antibodies in various applications, including diagnostics, therapeutics, and bio-sensing. Their high specificity and affinity for a wide range of targets are dictated by their unique three-dimensional structures. However, the chemical diversity of natural nucleic acids, composed of only four standard bases, can limit the achievable binding affinity. Chemical modification of aptamers is a powerful strategy to overcome this limitation and enhance their binding properties. One such modification is the substitution of adenine (A) with 2,6-diaminopurine (DAP).

Mechanism of Action: The Power of an Additional Hydrogen Bond

The enhanced binding affinity conferred by this compound stems from its ability to form an additional hydrogen bond with thymine (T) or uracil (U). Unlike adenine, which forms two hydrogen bonds with its complementary base, DAP possesses an additional amino group at the 2-position of the purine ring, enabling the formation of a third hydrogen bond. This results in a more stable interaction within the aptamer's structure and potentially with the target molecule, leading to a lower dissociation constant (Kd) and thus, higher binding affinity.

This principle of enhanced stability through an additional hydrogen bond is a key driver for incorporating DAP into aptamer sequences. While direct quantitative data comparing the Kd values of a specific aptamer with and without DAP for a non-nucleic acid target is not extensively reported in publicly available literature, the significant increase in the stability of nucleic acid duplexes containing DAP is well-documented and serves as strong evidence for its potential to improve aptamer-target interactions.

Applications in Research and Drug Development

The use of DAP-modified aptamers holds significant promise for various research and drug development applications:

  • Improved Diagnostic Sensitivity: Aptamers with higher binding affinity can lead to more sensitive diagnostic assays, enabling the detection of biomarkers at lower concentrations.

  • Enhanced Therapeutic Efficacy: In therapeutic applications, higher affinity can translate to lower required doses, potentially reducing off-target effects and improving the therapeutic index.

  • Development of Novel Biosensors: The increased stability of DAP-containing aptamers can contribute to the development of more robust and reliable biosensors.

Quantitative Data on Affinity Enhancement by Chemical Modifications

While specific quantitative data for DAP-modified aptamers is limited, the broader field of aptamer modification provides compelling evidence for the potential of chemical alterations to dramatically improve binding affinity. The following table summarizes the impact of various chemical modifications on aptamer dissociation constants (Kd), illustrating the significant enhancements that can be achieved.

Aptamer TargetModificationKd (Unmodified)Kd (Modified)Fold Improvement
Thrombin2'-F-ANA substitutionNot specified50-100 pM>100-fold
Salivary α-amylaseBase-appended basesNot specified<1 nMNot specified
Human β-defensin 2Adenine-appended modificationNot specified6.8 nMNot specified
AvidinLNA substitutionNot specifiedNot specified8.5-fold

This table showcases examples of affinity enhancement through various chemical modifications to illustrate the potential of such strategies. Direct quantitative comparisons for DAP-modified aptamers are not as readily available in the literature.

Protocols

Protocol 1: SELEX (Systematic Evolution of Ligands by Exponential Enrichment) for DAP-Modified Aptamers (DAP-SELEX)

This protocol outlines the general steps for selecting high-affinity, DAP-modified DNA aptamers. It is a synthesis of general modified SELEX protocols.

I. Materials
  • DAP-containing random ssDNA library (e.g., N30-40 random region flanked by constant primer binding sites, with some or all adenine positions substituted with this compound)

  • Target molecule (immobilized on magnetic beads or other solid support)

  • This compound deoxyribonucleoside triphosphate (dDAPTP)

  • Natural dNTPs (dATP, dCTP, dGTP, dTTP)

  • High-fidelity DNA polymerase compatible with modified bases

  • Forward and reverse primers (reverse primer may be biotinylated for ssDNA separation)

  • SELEX binding buffer (e.g., PBS with MgCl2)

  • Washing buffer (e.g., SELEX binding buffer)

  • Elution buffer (e.g., high salt, low pH, or containing a competitor)

  • Streptavidin-coated magnetic beads (if using a biotinylated reverse primer)

  • NaOH solution (for ssDNA separation)

  • PCR purification kit

  • DNA quantification method (e.g., NanoDrop, Qubit)

II. Experimental Workflow

DAP_SELEX_Workflow cluster_synthesis Library Preparation cluster_selection Selection cluster_amplification Amplification & Regeneration cluster_analysis Analysis start Start with DAP-containing ssDNA Library incubation Incubate Library with Immobilized Target start->incubation washing Wash to Remove Unbound Sequences incubation->washing elution Elute Bound Aptamers washing->elution pcr PCR Amplification with dDAPTP elution->pcr Enriched Pool ssDNA Generate ssDNA for Next Round pcr->ssDNA ssDNA->incubation Next Round of Selection sequencing Sequence Enriched Pool ssDNA->sequencing After Several Rounds characterization Characterize Individual Aptamers sequencing->characterization

Caption: Workflow for DAP-Modified Aptamer SELEX.

III. Step-by-Step Procedure
  • Library Preparation:

    • Synthesize a single-stranded DNA (ssDNA) library containing this compound in place of some or all adenine residues. The library should have a central random region (e.g., 30-40 nucleotides) flanked by constant regions for primer annealing.

    • Quantify the initial library concentration.

  • Target Immobilization:

    • Immobilize the target molecule onto a solid support (e.g., magnetic beads) according to the manufacturer's protocol. This facilitates the separation of bound and unbound sequences.

  • Binding Reaction:

    • Heat the DAP-modified ssDNA library to 95°C for 5 minutes and then cool to room temperature to allow for proper folding.

    • Incubate the folded library with the immobilized target in SELEX binding buffer for an appropriate time (e.g., 30-60 minutes) at a defined temperature to allow binding.

  • Washing:

    • Wash the solid support with washing buffer to remove unbound and weakly bound sequences. The stringency of the washes can be increased in later rounds of SELEX (e.g., by increasing the number of washes or the volume of buffer).

  • Elution:

    • Elute the tightly bound aptamer candidates from the target using an appropriate elution buffer. The choice of elution method will depend on the nature of the target and its interaction with the aptamers.

  • PCR Amplification:

    • Amplify the eluted sequences by PCR. It is crucial to use a high-fidelity DNA polymerase that can efficiently incorporate dDAPTP.

    • The PCR mixture should contain both the natural dNTPs and dDAPTP. The ratio of dATP to dDAPTP can be optimized.

    • Use a forward and a biotinylated reverse primer for amplification.

  • ssDNA Generation:

    • After PCR, capture the double-stranded DNA (dsDNA) on streptavidin-coated magnetic beads via the biotinylated reverse primer.

    • Denature the dsDNA using a fresh NaOH solution to release the non-biotinylated, DAP-containing sense strand.

    • Neutralize and purify the ssDNA, which will serve as the enriched pool for the next round of selection.

  • Iterative Rounds and Monitoring:

    • Repeat steps 3-7 for multiple rounds (typically 8-15 rounds), progressively increasing the selection stringency to enrich for high-affinity aptamers.

    • Monitor the enrichment of the aptamer pool by methods such as filter binding assays or electrophoretic mobility shift assays (EMSA) after several rounds.

  • Sequencing and Analysis:

    • Once significant enrichment is observed, clone and sequence the final aptamer pool to identify individual aptamer candidates.

    • Analyze the sequences to identify conserved motifs and families of related aptamers.

  • Aptamer Characterization:

    • Synthesize individual DAP-modified aptamer candidates and characterize their binding affinity to the target molecule using methods such as those described in Protocol 2.

Protocol 2: Determination of Aptamer-Target Binding Affinity (Dissociation Constant, Kd)

This protocol describes a general method for determining the dissociation constant (Kd) of a DAP-modified aptamer to its target using a filter-binding assay. Other techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or MicroScale Thermophoresis (MST) can also be used.

I. Materials
  • DAP-modified aptamer (radiolabeled or fluorescently labeled)

  • Unlabeled target molecule

  • Binding buffer (same as used in SELEX)

  • Nitrocellulose and nylon membranes (for filter binding)

  • Vacuum filtration apparatus

  • Scintillation counter or fluorescence imager

  • Graphing software for data analysis

II. Experimental Workflow

Binding_Affinity_Workflow cluster_preparation Preparation cluster_binding Binding & Separation cluster_analysis Data Analysis prepare_aptamer Label and Fold Aptamer incubation Incubate Aptamer and Target prepare_aptamer->incubation prepare_target Prepare Target Dilutions prepare_target->incubation filtration Filter Binding Assay incubation->filtration quantification Quantify Bound Aptamer filtration->quantification plotting Plot Binding Curve quantification->plotting kd_determination Determine Kd plotting->kd_determination

Caption: Workflow for Determining Binding Affinity.

III. Step-by-Step Procedure
  • Aptamer Labeling and Folding:

    • Label the DAP-modified aptamer with a radioactive isotope (e.g., 32P) or a fluorescent dye to enable detection.

    • Purify the labeled aptamer.

    • Fold the labeled aptamer by heating to 95°C for 5 minutes followed by slow cooling to room temperature in the binding buffer.

  • Target Dilution Series:

    • Prepare a series of dilutions of the unlabeled target molecule in the binding buffer. The concentration range should span several orders of magnitude around the expected Kd.

  • Binding Reactions:

    • In a series of tubes, mix a constant, low concentration of the labeled, folded aptamer with the varying concentrations of the target molecule.

    • Include a control tube with no target to measure background binding.

    • Incubate the reactions at the desired temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

  • Filter Binding:

    • Set up a vacuum filtration apparatus with a nitrocellulose membrane placed over a nylon membrane. The nitrocellulose membrane will bind the target-aptamer complexes, while the unbound aptamer will pass through to the nylon membrane.

    • Apply the binding reaction mixtures to the filters under vacuum.

    • Wash the filters with a small volume of cold binding buffer to remove any non-specifically bound aptamer.

  • Quantification:

    • After filtration, carefully separate the nitrocellulose and nylon membranes.

    • Quantify the amount of labeled aptamer on each membrane using a scintillation counter (for radiolabeling) or a fluorescence imager.

  • Data Analysis:

    • Calculate the fraction of bound aptamer for each target concentration: Fraction Bound = (Signal on Nitrocellulose) / (Total Signal on Nitrocellulose and Nylon).

    • Plot the fraction of bound aptamer as a function of the target concentration.

    • Fit the data to a one-site binding equation (e.g., using non-linear regression in software like GraphPad Prism) to determine the dissociation constant (Kd). The Kd is the concentration of the target at which half of the aptamers are bound.

Visualization of Key Concepts

DAP_Mechanism cluster_adenine Adenine-Thymine Base Pair cluster_dap DAP-Thymine Base Pair A Adenine T Thymine A->T 2 H-bonds DAP This compound T2 Thymine DAP->T2 3 H-bonds

Caption: Comparison of Adenine-Thymine and DAP-Thymine base pairing.

Application of 2,6-Diaminopurine in Therapeutic Antisense Oligonucleotides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) represent a promising therapeutic modality for a wide range of diseases by enabling the sequence-specific modulation of gene expression. The efficacy and safety of ASOs are critically dependent on their chemical composition. The incorporation of modified nucleosides is a key strategy to enhance their therapeutic properties, such as binding affinity, nuclease resistance, and pharmacokinetic profile. One such modification is the substitution of adenine (A) with 2,6-diaminopurine (DAP).

This compound is a structural analog of adenine that contains an additional amino group at the 2-position of the purine ring. This seemingly minor alteration has profound effects on the hybridization properties of oligonucleotides. Unlike the canonical adenine-thymine (A-T) base pair which is stabilized by two hydrogen bonds, DAP forms three hydrogen bonds with thymine (T) or uracil (U).[1][2] This enhanced hydrogen bonding results in a more stable duplex formation between the ASO and its target RNA.[1][3]

The increased binding affinity, as measured by an increase in the melting temperature (Tm) of the duplex, is a primary advantage of incorporating DAP into ASOs.[1][2] This enhanced affinity can lead to more potent target engagement, potentially allowing for lower therapeutic doses and reducing the risk of off-target effects. Furthermore, the strategic placement of DAP within an ASO can improve its specificity by destabilizing mismatched pairings.[1]

This document provides detailed application notes on the use of DAP in therapeutic ASOs, summarizes key quantitative data, and offers experimental protocols for the synthesis, characterization, and evaluation of DAP-modified oligonucleotides.

Application Notes

Enhanced Binding Affinity and Duplex Stability

The principal advantage of substituting adenine with this compound in an ASO is the significant increase in binding affinity to the target RNA sequence. The formation of a third hydrogen bond in the DAP-T (or DAP-U) base pair leads to a more thermodynamically stable duplex.[1][3] This is quantitatively observed as an increase in the melting temperature (Tm) of the oligonucleotide duplex. The Tm is the temperature at which 50% of the duplex molecules dissociate into single strands. An increase in Tm is indicative of a more stable and tightly bound complex.

The magnitude of the Tm increase is dependent on the number and position of DAP substitutions within the oligonucleotide sequence, as well as the surrounding sequence context.[2] Generally, each DAP substitution can increase the Tm by approximately 1-3°C.[1][2] This enhanced stability can be particularly beneficial for ASOs targeting structured RNA regions or for improving the potency of shorter ASOs.

Improved In Vitro and In Vivo Efficacy

The increased binding affinity of DAP-modified ASOs often translates to improved biological activity. By forming a more stable duplex with the target mRNA, DAP-ASOs can be more effective at eliciting the desired downstream effect, whether it be RNase H-mediated degradation of the mRNA, steric hindrance of translation, or modulation of pre-mRNA splicing. This can result in a lower half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in cell-based assays. In vivo, the enhanced potency may allow for the administration of lower doses, which can in turn reduce the potential for toxicity.

Nuclease Resistance

While the primary benefit of DAP is enhanced binding affinity, like other modifications, its impact on nuclease resistance is an important consideration. Phosphorothioate (PS) linkages are a common modification used to confer nuclease resistance to ASOs.[4] The synthesis of DAP-containing oligonucleotides is compatible with the introduction of phosphorothioate backbones, allowing for the creation of ASOs with both high affinity and enhanced stability in biological fluids.[5]

Therapeutic Targets

The application of DAP-modified ASOs is broad and can be envisioned for any therapeutic target where enhanced binding affinity is desirable. This includes, but is not limited to:

  • Oncology: Targeting oncogenes such as Bcl-2 to induce apoptosis in cancer cells.[6]

  • Inflammatory Diseases: Downregulating pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[7][8]

  • Neurodegenerative Disorders: Silencing the expression of mutant proteins, for example, in Huntington's disease by targeting the huntingtin (HTT) gene.[9][10][11]

Data Presentation

Table 1: Thermodynamic Stability of Oligonucleotide Duplexes with and without this compound (DAP)

This table summarizes the melting temperatures (Tm) of various oligonucleotide duplexes, highlighting the stabilizing effect of substituting adenine (A) with this compound (D). The data illustrates a consistent increase in Tm upon DAP incorporation.

Oligonucleotide Sequence (5'-3')Complementary Sequence (5'-3')ModificationTm (°C)ΔTm per DAP (°C)Reference
GCT GA G CTCGAG CTC AGCUnmodified52.1-[3]
GCT GD G CTCGAG CTC AGCDAP56.4+4.3[3]
CGT A AT GCGCGC ATT ACGUnmodified50.0-[1]
CGT D AT GCGCGC ATT ACGDAP53.0+3.0[1]
ASO Sequence 1Target RNA 1Unmodified60.2-Hypothetical
ASO Sequence 1Target RNA 11 DAP62.7+2.5Hypothetical
ASO Sequence 2Target RNA 2Unmodified55.8-Hypothetical
ASO Sequence 2Target RNA 23 DAP62.3+2.17Hypothetical

Data is representative and the actual ΔTm can vary based on sequence context and experimental conditions.

Table 2: In Vitro Efficacy of ASOs with and without this compound (DAP)

This table presents a hypothetical comparison of the in vitro efficacy of ASOs with and without DAP modification, as measured by the half-maximal inhibitory concentration (IC50) for target mRNA reduction. A lower IC50 value indicates higher potency.

Target GeneCell LineASO ModificationIC50 (nM)Fold Improvement
TNF-αHeLaUnmodified Adenine15.0-
TNF-αHeLaThis compound7.52.0
Bcl-2A549Unmodified Adenine25.0-
Bcl-2A549This compound10.02.5
HTTSH-SY5YUnmodified Adenine10.0-
HTTSH-SY5YThis compound4.02.5

These are hypothetical values for illustrative purposes. Actual values will be target and sequence-dependent.

Experimental Protocols

Protocol 1: Synthesis of this compound (DAP)-Modified Phosphorothioate Oligonucleotides

This protocol outlines the solid-phase synthesis of ASOs containing DAP and phosphorothioate linkages using a postsynthetic conversion strategy.[12][13]

Materials:

  • 2-Fluoro-6-amino-adenosine phosphoramidite

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U)

  • Controlled Pore Glass (CPG) solid support

  • Standard reagents for oligonucleotide synthesis (activator, capping reagents, oxidizing agent, deblocking solution)

  • Sulfurizing reagent (e.g., Phenylacetyl disulfide - PADS)

  • Ammonium hydroxide (28-30%)

  • Automated DNA/RNA synthesizer

Procedure:

  • Oligonucleotide Synthesis:

    • Assemble the oligonucleotide sequence on the CPG solid support using the automated synthesizer following standard phosphoramidite chemistry protocols.

    • Incorporate the 2-fluoro-6-amino-adenosine phosphoramidite at the desired positions where DAP is to be introduced.

    • For phosphorothioate linkages, use the sulfurizing reagent instead of the standard oxidizing agent at the desired positions.

  • Deprotection and Cleavage:

    • After synthesis is complete, treat the CPG support with concentrated ammonium hydroxide (28-30%) at 60°C for 5-8 hours. This step simultaneously cleaves the oligonucleotide from the solid support, removes the protecting groups from the standard nucleobases, and converts the 2-fluoro-6-aminopurine to this compound via nucleophilic substitution with ammonia.[12][13]

  • Purification:

    • Purify the crude oligonucleotide using standard methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

  • Characterization:

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS) and analytical HPLC or CGE.

Protocol 2: Melting Temperature (Tm) Analysis

This protocol describes the determination of the melting temperature of a duplex formed by a DAP-modified ASO and its complementary RNA target.

Materials:

  • DAP-modified ASO and its unmodified counterpart

  • Complementary RNA oligonucleotide

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Sample Preparation:

    • Anneal the ASO and its complementary RNA target by mixing equimolar amounts in the melting buffer.

    • Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.

  • Data Acquisition:

    • Place the annealed sample in the spectrophotometer.

    • Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 0.5-1.0°C per minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).

  • Data Analysis:

    • Plot the absorbance at 260 nm as a function of temperature.

    • The Tm is determined as the temperature at which the first derivative of the melting curve is at its maximum. This corresponds to the midpoint of the sigmoidal transition from duplex to single-stranded DNA.

Protocol 3: In Vitro ASO Efficacy Assessment (RNase H-Mediated Knockdown)

This protocol outlines a method to assess the ability of a DAP-modified ASO to induce RNase H-mediated degradation of a target mRNA in cultured cells.

Materials:

  • DAP-modified ASO and control ASOs (unmodified, mismatch)

  • Cultured cells expressing the target gene (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Transfection reagent (e.g., Lipofectamine)

  • Reagents for RNA extraction (e.g., TRIzol)

  • Reagents for reverse transcription and quantitative PCR (RT-qPCR)

Procedure:

  • Cell Culture and Transfection:

    • Plate the cells in a multi-well plate and allow them to adhere overnight.

    • Prepare transfection complexes of the ASOs with the transfection reagent according to the manufacturer's instructions.

    • Treat the cells with a range of ASO concentrations to determine the IC50.

  • Incubation:

    • Incubate the cells with the ASO transfection complexes for a specified period (e.g., 24-48 hours).

  • RNA Extraction and RT-qPCR:

    • Lyse the cells and extract total RNA.

    • Perform reverse transcription to generate cDNA.

    • Quantify the expression of the target mRNA and a housekeeping gene (for normalization) using qPCR.

  • Data Analysis:

    • Calculate the relative expression of the target mRNA in ASO-treated cells compared to untreated or control ASO-treated cells.

    • Plot the percentage of target mRNA reduction as a function of ASO concentration and determine the IC50 value.

Protocol 4: In Vivo Toxicity Assessment

This protocol provides a general framework for assessing the potential toxicity of DAP-modified ASOs in a rodent model.

Materials:

  • DAP-modified ASO and vehicle control (e.g., sterile saline)

  • Laboratory animals (e.g., mice)

  • Reagents for blood collection and analysis (serum chemistry)

  • Reagents for tissue collection and histopathological analysis

Procedure:

  • Animal Dosing:

    • Administer the DAP-modified ASO to the animals via a relevant route (e.g., subcutaneous or intravenous injection) at various dose levels. Include a vehicle control group.

  • Monitoring:

    • Monitor the animals for clinical signs of toxicity, changes in body weight, and food/water consumption throughout the study period.

  • Blood and Tissue Collection:

    • At the end of the study, collect blood samples for serum chemistry analysis (e.g., ALT, AST for liver toxicity; BUN, creatinine for kidney toxicity).

    • Euthanize the animals and collect major organs (liver, kidney, spleen, etc.) for histopathological examination.

  • Data Analysis:

    • Compare the serum chemistry parameters and organ weights between the ASO-treated and control groups.

    • Evaluate the histopathology slides for any signs of cellular damage or inflammation.

Visualizations

ASO_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ASO DAP-Modified ASO Endosome Endosome ASO->Endosome Cellular Uptake Endosome->ASO_released Endosomal Escape Ribosome Ribosome mRNA_translation Protein Translation Ribosome->mRNA_translation Protein Protein mRNA_translation->Protein Degraded_mRNA Degraded mRNA Fragments pre_mRNA pre-mRNA Splicing Splicing pre_mRNA->Splicing mRNA mRNA mRNA->Ribosome RNaseH RNase H1 mRNA->RNaseH Recruitment RNaseH->Degraded_mRNA Cleavage Splicing->mRNA ASO_released->Ribosome Steric Block (alternative mechanism) ASO_released->mRNA Hybridization

Caption: General mechanisms of action for antisense oligonucleotides.

Experimental_Workflow_ASO_Efficacy cluster_design ASO Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Design Design DAP-ASO & Controls Synthesis Solid-Phase Synthesis Design->Synthesis Purification HPLC Purification Synthesis->Purification Characterization Mass Spec & Purity Purification->Characterization Tm_Analysis Melting Temperature (Tm) Analysis Characterization->Tm_Analysis Cell_Culture Cell Culture & Transfection Tm_Analysis->Cell_Culture RNA_Extraction RNA Extraction Cell_Culture->RNA_Extraction RT_qPCR RT-qPCR Analysis RNA_Extraction->RT_qPCR IC50 IC50 Determination RT_qPCR->IC50 Animal_Dosing Animal Dosing IC50->Animal_Dosing Efficacy_Study Efficacy Study (Target Knockdown) Animal_Dosing->Efficacy_Study Toxicity_Study Toxicity Study (Serum & Histology) Animal_Dosing->Toxicity_Study Data_Analysis Data Analysis Efficacy_Study->Data_Analysis Toxicity_Study->Data_Analysis

Caption: Experimental workflow for evaluating DAP-modified ASOs.

TNF_alpha_Signaling_Pathway TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 MAPK_Pathway MAPK Signaling (p38, JNK, ERK) TRAF2->MAPK_Pathway AP1_NFkB AP-1 / NF-κB Activation MAPK_Pathway->AP1_NFkB Inflammatory_Genes Expression of Inflammatory Genes AP1_NFkB->Inflammatory_Genes ASO DAP-ASO targeting TNFR1 mRNA TNFR1_mRNA TNFR1 mRNA ASO->TNFR1_mRNA RNase H Degradation TNFR1_mRNA->TNFR1 Translation

Caption: Inhibition of TNF-α signaling by a DAP-ASO.

References

Application Notes & Protocols: Enhancing Peptide Nucleic Acid Performance with 2,6-Diaminopurine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to 2,6-Diaminopurine in PNA Design

Peptide Nucleic Acid (PNA) is a synthetic DNA mimic that utilizes a neutral N-(2-aminoethyl)glycine backbone in place of the naturally occurring charged sugar-phosphate backbone.[1][2] This unique structure confers upon PNA remarkable resistance to degradation by both nucleases and proteases.[1] The neutral backbone also reduces electrostatic repulsion when binding to complementary DNA or RNA, resulting in highly stable duplexes and triplexes.[1][3]

A key strategy to further enhance the binding affinity and specificity of PNA is the incorporation of modified nucleobases. One of the most effective modifications is the substitution of adenine (A) with this compound (DAP, denoted as 'D'). DAP is a purine analogue that forms three hydrogen bonds with thymine (T), in contrast to the two bonds formed by adenine.[4][5] This additional hydrogen bond significantly increases the thermal stability of PNA-DNA and PNA-RNA duplexes.

The incorporation of DAP into PNA oligomers has been shown to increase the melting temperature (Tm) by approximately 2.5 to 6.5°C per substitution, providing a substantial enhancement in binding affinity.[4][6][7] Furthermore, this modification improves the discrimination against mismatched base pairs, making DAP-modified PNA a superior tool for applications requiring high specificity.[4][6]

Applications of DAP-Modified PNA

The enhanced binding affinity and specificity of DAP-PNA make it a valuable tool for various research and therapeutic applications.

  • Antisense and Antigene Therapeutics: Due to their high stability and binding strength, DAP-PNAs can act as potent steric blockers.[1] When targeting messenger RNA (mRNA), they can inhibit translation. When targeting DNA, they can form highly stable strand displacement complexes with double-stranded DNA, effectively blocking transcription.[4][6]

  • Diagnostics and Molecular Probes: The improved mismatch discrimination makes DAP-PNA highly suitable for diagnostic assays that require the detection of single nucleotide polymorphisms (SNPs). Their high affinity allows for the use of shorter probes with high sensitivity.

  • Triplex-Forming Oligonucleotides: Homopurine PNAs containing DAP can invade double-stranded DNA to form exceptionally stable PNA-DNA-PNA triplex structures, which is a key mechanism for antigene applications.[4][8]

  • PCR Clamping: PNA oligomers can be used as clamps in PCR to selectively inhibit the amplification of wild-type sequences, thereby enabling the preferential amplification and detection of mutant alleles.[9] The increased stability from DAP incorporation can enhance the efficiency and specificity of PNA clamping.

Quantitative Data Summary

The substitution of adenine with this compound leads to a quantifiable increase in the thermal stability of PNA-nucleic acid duplexes. The following table summarizes representative data from the literature.

PNA Sequence (Modification)TargetΔTm per DAP (°C)Mismatch DiscriminationReference
PNA with A → D substitutionsDNA+2.5 to +6.5Improved[4][6][7]
PNA with A → D substitutionsRNA+2.5 to +6.5Improved[4][6]
Fmoc/Boc PNA with DAPDNA≥ +6.0Not specified[10][11]

Visualized Workflows and Concepts

Enhanced Base Pairing with DAP

The diagram below illustrates the fundamental advantage of using this compound. The DAP-Thymine base pair contains three hydrogen bonds, making it more stable than the natural Adenine-Thymine pair.

cluster_AT Adenine-Thymine Pair (2 H-Bonds) cluster_DT DAP-Thymine Pair (3 H-Bonds) A Adenine T Thymine A->T A->T D This compound T2 Thymine D->T2 D->T2 D->T2

Figure 1: Comparison of A-T and DAP-T hydrogen bonding.
Logical Workflow for DAP-PNA Application

This diagram shows the logical progression from the chemical modification to the desired biological outcome in an antisense application.

A Substitute Adenine with this compound B Increased Number of H-Bonds with Thymine A->B C Enhanced PNA-NA Binding Affinity (↑ Tₘ) B->C D Improved Mismatch Discrimination C->D E More Potent Steric Hindrance of Target C->E F Inhibition of Translation (Antisense) or Transcription (Antigene) E->F

Figure 2: Logic diagram for the advantage of DAP in PNA.
Experimental Workflow: UV Thermal Denaturation

This diagram outlines the typical workflow for assessing the binding affinity of a DAP-PNA oligomer to its target DNA or RNA sequence using UV melting analysis.

cluster_prep Sample Preparation cluster_analysis UV Spectrophotometer Analysis cluster_data Data Processing N1 Synthesize & Purify DAP-PNA & Target NA N2 Mix PNA & Target in Buffer (e.g., 1:1 ratio) N1->N2 N3 Heat Sample to 95°C (Denaturation) N2->N3 N4 Cool Sample Slowly to 15°C (Annealing) N3->N4 N5 Monitor Absorbance at 260 nm N4->N5 N6 Plot Absorbance vs. Temperature N5->N6 N7 Calculate First Derivative to Determine Tₘ N6->N7

Figure 3: Workflow for Tₘ determination by UV melting.

Experimental Protocols

Protocol: Synthesis of Fmoc/Boc-Protected DAP-PNA Monomer

This protocol is adapted from established methods for synthesizing protected DAP monomers for use in Fmoc-based solid-phase PNA synthesis.[10]

Materials:

  • This compound

  • Boc anhydride (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃)

  • Methanol (MeOH)

  • Benzyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Palladium on carbon (Pd/C)

  • Fmoc-N-(2-aminoethyl)glycine benzyl ester (Fmoc-aeg-OBn)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

Procedure:

  • Penta-Boc Protection: Commercially available this compound is fully protected with Boc groups using Boc₂O and DMAP in THF to yield a penta-Boc protected intermediate.[10]

  • Selective N⁹ Deprotection: A mono-Boc deprotection is performed at the N⁹ position using NaHCO₃ in methanol.[10]

  • N⁹ Alkylation: The N⁹ position is then alkylated with benzyl bromoacetate in the presence of K₂CO₃ in DMF to yield the benzyl ester.[10]

  • Hydrogenation to Acid: The benzyl ester is hydrogenated using Pd/C to produce the carboxylic acid derivative.[10]

  • Backbone Coupling: The resulting acid is coupled to the Fmoc-protected PNA backbone (Fmoc-aeg-OBn) using EDC/HOBt coupling conditions in DCM.[10]

  • Final Monomer Synthesis: A final hydrogenation step removes the benzyl ester from the backbone, yielding the final Fmoc/Boc-protected DAP-PNA monomer ready for solid-phase synthesis.[10]

Protocol: PNA Oligomer Synthesis

PNA oligomers incorporating the DAP monomer are synthesized using standard automated Fmoc-based solid-phase synthesis protocols.[4]

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin).

  • Fmoc Deprotection: Remove the Fmoc group from the resin or the growing PNA chain using a solution of piperidine in DMF.

  • Monomer Coupling: Activate the carboxylic acid of the incoming Fmoc-PNA monomer (standard or DAP-modified) using a coupling reagent (e.g., HBTU/HOBt) and couple it to the free amine on the solid support.

  • Capping (Optional but Recommended): Cap any unreacted amines using acetic anhydride to prevent the formation of deletion sequences. Note: For DAP monomer incorporation, it has been reported that omitting the capping step after the first DAP addition can be beneficial.[4][7]

  • Repeat: Repeat steps 2-4 for each monomer in the desired sequence.

  • Cleavage and Deprotection: Once synthesis is complete, cleave the PNA from the resin and remove all remaining protecting groups using a cleavage cocktail (e.g., Trifluoroacetic acid with scavengers).

  • Purification: Purify the crude PNA oligomer using reverse-phase HPLC.

  • Verification: Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol: Thermal Denaturation (Melting Temperature, Tₘ) Analysis

This protocol describes the determination of Tₘ for a PNA-DNA or PNA-RNA duplex using UV-Vis spectrophotometry.[12][13]

Materials:

  • Purified PNA oligomer

  • Purified complementary DNA or RNA oligomer

  • Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller (peltier)

Procedure:

  • Sample Preparation: Prepare a solution containing the PNA and the complementary nucleic acid strand at an equimolar concentration (e.g., 1-5 µM each) in the annealing buffer. The total volume will depend on the cuvette size.

  • Initial Denaturation: Heat the sample to 95°C for 5-15 minutes to ensure all strands are fully dissociated.[12]

  • Annealing: Allow the sample to cool slowly to room temperature to facilitate duplex formation.

  • Melting Curve Acquisition: Place the cuvette in the spectrophotometer. Heat the sample from a low temperature (e.g., 15°C) to a high temperature (e.g., 95°C) at a controlled rate (e.g., 0.5-1.0°C/minute).[12]

  • Data Collection: Record the absorbance at 260 nm as a function of temperature throughout the heating ramp.

  • Tₘ Determination: The melting temperature (Tₘ) is the temperature at which 50% of the duplexes have dissociated. This is typically determined by finding the peak of the first derivative of the melting curve (dA/dT vs. T).[13]

  • Cooling Curve (Optional): After heating, a cooling curve can be generated by slowly decreasing the temperature at the same rate. Significant differences between the heating and cooling curves (hysteresis) can indicate slow binding kinetics, which is sometimes observed with PNA triplexes.[12]

Considerations and Best Practices

  • Solubility: PNA oligomers, particularly purine-rich sequences, can be prone to aggregation due to the neutral backbone.[1] Careful selection of buffer conditions and, if necessary, the incorporation of solubility-enhancing modifications (e.g., gamma-modified backbones or charged amino acids) should be considered.

  • Cellular Delivery: The neutral backbone of PNA hinders its passive diffusion across cell membranes.[14] For cell-based applications, strategies to improve cellular uptake are required. This often involves conjugation to cell-penetrating peptides (CPPs) like Tat or oligo-arginine.[15][16]

  • Synthesis: The synthesis of the DAP-PNA monomer is a multi-step process requiring expertise in organic chemistry.[7][10] Alternatively, custom DAP-modified PNA oligomers can be sourced from commercial suppliers.

  • Stability: While PNAs are highly resistant to enzymatic degradation, it is good practice to confirm their stability in the relevant biological medium (e.g., serum) using gel electrophoresis or HPLC analysis over time.[1]

References

Application Notes and Protocols for Studying DNA-Protein Interactions with 2,6-Diaminopurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the fluorescent adenine analog, 2,6-diaminopurine (2-AP), for the qualitative and quantitative analysis of DNA-protein interactions. The unique photophysical properties of 2-AP make it a powerful and versatile tool for elucidating binding mechanisms, kinetics, and conformational changes in DNA upon protein association.

Introduction to this compound as a Fluorescent Probe

This compound, also known as 2-aminopurine, is a fluorescent analog of adenine that can be incorporated into synthetic oligonucleotides.[1][2] Its utility as a probe for DNA-protein interactions stems from the sensitivity of its fluorescence to its local environment.[1][3] In its free nucleoside form, 2-AP exhibits a significant fluorescence quantum yield.[2] However, when incorporated into a DNA duplex, its fluorescence is substantially quenched due to stacking interactions with neighboring bases.[2][3] Any event that alters the local DNA structure and disrupts this base stacking, such as the binding of a protein, can lead to a significant change in fluorescence intensity, providing a real-time signal for monitoring the interaction.[1][3]

An important characteristic of 2-AP is that its excitation maximum is around 303-310 nm, which is spectrally distinct from the absorption of natural nucleic acid bases and aromatic amino acids.[2][3] This allows for the selective excitation of the 2-AP probe without significant interference from the DNA or protein itself. The emission maximum is typically observed around 370 nm.[2]

Furthermore, the substitution of adenine with this compound can enhance the thermal stability of DNA duplexes. This is due to the formation of an additional hydrogen bond with thymine.[3][4] While 2-AP is a structural analog of adenine, it is important to consider that this modification can sometimes influence the binding affinity of the protein of interest. Therefore, appropriate controls are necessary to validate the results obtained using 2-AP-labeled DNA.

Key Applications

The use of this compound offers a range of applications for probing the molecular details of DNA-protein recognition, including:

  • Determination of Binding Affinity (Kd): Equilibrium titration experiments can be performed to measure the dissociation constant, providing a quantitative measure of the binding strength.

  • Analysis of Binding Kinetics (kon, koff): Stopped-flow fluorescence techniques allow for the measurement of association and dissociation rate constants, offering insights into the dynamics of the interaction.

  • Detection of Conformational Changes: Changes in the fluorescence of 2-AP can indicate alterations in the DNA structure upon protein binding, such as bending, unwinding, or base flipping.[5]

  • High-Throughput Screening: The fluorescence-based nature of these assays makes them amenable to high-throughput screening for the discovery of inhibitors or modulators of DNA-protein interactions.

Data Presentation: Quantitative Analysis of DNA-Protein Interactions

The following tables summarize representative quantitative data obtained from studies utilizing this compound to characterize DNA-protein interactions. These values are illustrative and dependent on the specific DNA sequence, protein, and experimental conditions.

Table 1: Equilibrium Dissociation Constants (Kd) Determined by 2-AP Fluorescence Titration

Protein SystemDNA Substrate with 2-AP PositionKd (nM)Reference
RB69 DNA PolymeraseDideoxy-primer/template (2-AP at templating base)< 100[1]
HIV-1 Trans-activator Responsive Region (TAR) RNA Aptamer2-AP209[6][7]
HIV-1 TAR RNA with Tat PeptideTruncated TAR with 2-AP in bulge (high-affinity site)~25[8]
HIV-1 TAR RNA with NeomycinTruncated TAR with 2-AP in bulge (high-affinity site)~200[8]

Table 2: Kinetic Rate Constants Determined by 2-AP Stopped-Flow Fluorescence

Protein SystemDNA Substrate with 2-AP PositionRate ConstantValue (s-1)Reference
ProtamineCalf Thymus DNAkD (dissociation rate)0.29[9]
RB69 DNA PolymeraseDeoxy-primer/template (2-AP at templating base)Second, slower fluorescence quenchingSimilar to base incorporation rate[10]

Experimental Protocols

Protocol 1: Incorporation of this compound into Oligonucleotides

The incorporation of 2-AP into a desired DNA sequence is typically achieved through automated solid-phase DNA synthesis using a 2-AP phosphoramidite.

Materials:

  • 2-Aminoadenosine phosphoramidite

  • Standard DNA synthesis reagents and solvents

  • DNA synthesizer

  • Ammonia solution or other deprotection reagents

  • Reversed-phase High-Performance Liquid Chromatography (HPLC) system

  • Lyophilizer

Procedure:

  • Oligonucleotide Synthesis: Synthesize the desired DNA sequence using a standard automated DNA synthesizer. At the position where 2-AP is to be incorporated, use the 2-aminoadenosine phosphoramidite instead of the standard adenosine phosphoramidite.

  • Deprotection and Cleavage: Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups by treating with a concentrated ammonia solution according to the manufacturer's protocol.

  • Purification: Purify the crude 2-AP-labeled oligonucleotide using reversed-phase HPLC to ensure high purity.

  • Quantification and Storage: Quantify the purified oligonucleotide using UV-Vis spectrophotometry at 260 nm. Lyophilize the sample and store it at -20°C or lower until use.

G Protocol 1: 2-AP Oligonucleotide Synthesis Workflow cluster_synthesis Synthesis cluster_processing Post-Synthesis Processing synthesis Automated DNA Synthesis incorporation Incorporate 2-AP Phosphoramidite synthesis->incorporation cleavage Cleavage & Deprotection incorporation->cleavage purification HPLC Purification cleavage->purification quantification Quantification & Lyophilization purification->quantification storage storage quantification->storage Store at -20°C

Caption: Workflow for the synthesis and purification of 2-AP labeled oligonucleotides.

Protocol 2: Steady-State Fluorescence Titration for Determining Binding Affinity (Kd)

This protocol describes a typical equilibrium binding titration experiment to determine the dissociation constant (Kd) of a DNA-protein interaction.

Materials:

  • Fluorometer with temperature control

  • Quartz cuvette

  • 2-AP labeled DNA oligonucleotide

  • Purified protein of interest

  • Binding buffer (e.g., Tris-HCl, NaCl, MgCl2, EDTA, pH 7.5)

Procedure:

  • Prepare Samples:

    • Prepare a stock solution of the 2-AP-labeled DNA in the binding buffer at a known concentration (e.g., 100-200 nM).

    • Prepare a concentrated stock solution of the protein in the same binding buffer. Determine the protein concentration accurately (e.g., by Bradford assay or absorbance at 280 nm).

  • Set up the Fluorometer:

    • Set the excitation wavelength to approximately 310 nm and the emission wavelength to around 370 nm.[3]

    • Optimize the excitation and emission slit widths to maximize the signal-to-noise ratio while avoiding photobleaching.

    • Equilibrate the cuvette holder to the desired experimental temperature.

  • Initial Measurement:

    • Add a known volume of the 2-AP DNA solution to the cuvette.

    • Record the initial fluorescence intensity of the DNA solution alone (F0).

  • Titration:

    • Add small, incremental aliquots of the concentrated protein stock solution to the cuvette containing the DNA.

    • After each addition, mix gently and allow the system to reach equilibrium (typically a few minutes).

    • Record the fluorescence intensity (F).

    • Continue the titration until the fluorescence signal reaches saturation (i.e., no further change in fluorescence is observed upon addition of more protein).

  • Data Analysis:

    • Correct the fluorescence data for dilution by multiplying each fluorescence reading by the dilution factor (Vtotal / Vinitial).

    • Plot the change in fluorescence (ΔF = F - F0) or the fractional change in fluorescence ((F - F0) / (Fmax - F0)) as a function of the total protein concentration.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

G Protocol 2: Steady-State Fluorescence Titration Workflow cluster_titration Titration Experiment cluster_analysis Data Analysis prep_dna Prepare 2-AP DNA Solution measure_f0 Measure Initial Fluorescence (F0) of DNA alone prep_dna->measure_f0 prep_protein Prepare Protein Solution add_protein Add Aliquots of Protein prep_protein->add_protein setup_fluorometer Set up Fluorometer (Ex: 310 nm, Em: 370 nm) setup_fluorometer->measure_f0 measure_f0->add_protein equilibrate Equilibrate add_protein->equilibrate measure_f Measure Fluorescence (F) equilibrate->measure_f measure_f->add_protein Repeat until saturation correct_dilution Correct for Dilution measure_f->correct_dilution plot_data Plot ΔF vs. [Protein] correct_dilution->plot_data fit_curve Fit to Binding Model plot_data->fit_curve determine_kd Determine Kd fit_curve->determine_kd

Caption: Workflow for a steady-state fluorescence titration experiment to determine Kd.

Protocol 3: Stopped-Flow Fluorescence for Measuring Binding Kinetics

This protocol outlines the use of a stopped-flow instrument to measure the rates of association (kon) and dissociation (koff) of a DNA-protein complex.

Materials:

  • Stopped-flow fluorescence spectrophotometer

  • 2-AP labeled DNA oligonucleotide

  • Purified protein of interest

  • Binding buffer

  • Chase DNA (unlabeled, complementary strand for dissociation experiments)

Procedure for Association Rate (kon):

  • Prepare Solutions:

    • Load one syringe of the stopped-flow instrument with the 2-AP-labeled DNA at a known concentration.

    • Load the other syringe with the protein at various concentrations.

  • Set up Instrument:

    • Set the excitation wavelength to ~310 nm and use a cutoff filter (e.g., >360 nm) for the emission.

    • Set the data acquisition parameters to capture the fluorescence change over the appropriate timescale.

  • Mixing and Data Acquisition:

    • Rapidly mix the contents of the two syringes.

    • Record the change in fluorescence intensity as a function of time as the DNA and protein associate.

  • Data Analysis:

    • Fit the resulting kinetic traces to a single or double exponential function to obtain the observed rate constant (kobs) for each protein concentration.

    • Plot kobs versus the protein concentration. The slope of this linear plot will be the association rate constant (kon).

Procedure for Dissociation Rate (koff):

  • Prepare Solutions:

    • Pre-incubate the 2-AP-labeled DNA with a saturating concentration of the protein to form the complex. Load this into one syringe.

    • Load the other syringe with a large excess of unlabeled "chase" DNA (the same sequence but without the 2-AP label).

  • Mixing and Data Acquisition:

    • Rapidly mix the pre-formed complex with the chase DNA. The chase DNA will bind to any dissociated protein, preventing re-association with the 2-AP-labeled DNA.

    • Record the change in fluorescence as the complex dissociates over time.

  • Data Analysis:

    • Fit the kinetic trace to a single exponential decay function. The rate constant of this decay is the dissociation rate constant (koff).

G Protocol 3: Stopped-Flow Kinetics Workflow cluster_kon Association Rate (kon) cluster_koff Dissociation Rate (koff) load_kon Syringe 1: 2-AP DNA Syringe 2: Protein mix_kon Rapid Mix load_kon->mix_kon record_kon Record Fluorescence Increase vs. Time mix_kon->record_kon fit_kon Fit to Exponential Rise record_kon->fit_kon plot_kon Plot k_obs vs. [Protein] fit_kon->plot_kon load_koff Syringe 1: Pre-formed Complex Syringe 2: Chase DNA mix_koff Rapid Mix load_koff->mix_koff record_koff Record Fluorescence Decrease vs. Time mix_koff->record_koff fit_koff Fit to Exponential Decay record_koff->fit_koff

Caption: Workflow for stopped-flow kinetic analysis of DNA-protein interactions.

Principle of 2-AP Fluorescence Change upon Protein Binding

The underlying principle of using 2-AP to monitor DNA-protein interactions is the change in its quantum yield depending on its local environment.

G Principle of 2-AP Fluorescence Modulation cluster_free Free DNA cluster_bound Protein-Bound DNA free_dna 2-AP in DNA Duplex (Stacked with bases) quenched Fluorescence is Quenched (Low Quantum Yield) free_dna->quenched protein_binding Protein Binds to DNA quenched->protein_binding Protein Addition disruption Local DNA Structure Disrupted (e.g., Unstacking, Bending) protein_binding->disruption enhanced Fluorescence is Enhanced (High Quantum Yield) disruption->enhanced

Caption: Conformational changes in DNA upon protein binding alter 2-AP's local environment.

Concluding Remarks

This compound is a minimally perturbing and highly sensitive fluorescent probe for real-time investigation of DNA-protein interactions. The methods described in these application notes provide a robust framework for researchers to quantitatively characterize binding affinities, kinetics, and conformational dynamics. Careful experimental design and data analysis are crucial for obtaining reliable and insightful results that can advance our understanding of fundamental biological processes and aid in the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency of DAP Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DAP phosphoramidite. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low coupling efficiency during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is coupling efficiency and why is it critical for my experiments?

A1: Coupling efficiency refers to the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite in each synthesis cycle.[1] Achieving a high coupling efficiency (ideally >99%) is crucial because any unreacted sites lead to the formation of truncated sequences (deletions).[1] The accumulation of these truncated products significantly reduces the yield of the desired full-length oligonucleotide and complicates downstream purification and applications.[1]

Q2: We are observing consistently low coupling efficiency when incorporating DAP phosphoramidite. What are the most common causes?

A2: Low coupling efficiency with phosphoramidites, including specialized ones like DAP phosphoramidite, can often be attributed to several critical factors:

  • Reagent Quality: The purity and stability of the DAP phosphoramidite are paramount. These reagents are sensitive to moisture and oxidation.[2]

  • Water Contamination: Moisture is a primary reason for reduced coupling efficiency. Water can hydrolyze the phosphoramidite or the activated intermediate, preventing it from coupling.[2][3] This contamination can be present in the acetonitrile, the activator solution, or the inert gas used to pressurize the synthesizer.[2][3]

  • Activator Issues: The choice, concentration, and quality of the activator are crucial for efficient coupling. Incomplete activation of the phosphoramidite will lead to lower coupling yields.[2]

  • Suboptimal Coupling Time: The time allowed for the coupling reaction may be insufficient, especially for sterically hindered phosphoramidites.[2]

Q3: How does the stability of DAP phosphoramidite in solution affect coupling efficiency?

A3: The stability of phosphoramidites in acetonitrile solution decreases over time, with the order generally being T > dC > dA > dG.[2][4][5][6] After five weeks of storage, the purity of dA(Bz), a similarly bulky phosphoramidite, can be reduced by 6%.[2][4][6] As the phosphoramidite degrades, the concentration of the active P(III) species decreases, leading to lower yields of the full-length oligonucleotide.[2]

Q4: What are the signs of DAP phosphoramidite degradation?

A4: Degradation of DAP phosphoramidite can manifest in several ways:

  • Decreased Coupling Efficiency: A drop in the yield of the full-length oligonucleotide is a primary indicator.[2]

  • Presence of n-1 Deletion Sequences: Analysis of the crude oligonucleotide by HPLC or mass spectrometry will show an increased proportion of sequences missing the DAP nucleotide.[2]

  • Appearance of H-phosphonate Peaks: ³¹P NMR analysis of the phosphoramidite solution may show peaks corresponding to H-phosphonate, a primary degradation product.[5]

Q5: How does water content specifically impact the coupling step?

A5: Moisture can lower coupling efficiency in two main ways:[5]

  • Water can react with the activated phosphoramidite, rendering it inactive for coupling with the 5'-hydroxyl group of the growing oligonucleotide chain.[5]

  • Water can hydrolyze the phosphoramidite in the reagent bottle before it is delivered to the synthesizer, reducing the concentration of the active reagent.[5]

For optimal performance, the recommended water content in acetonitrile should be less than 30 parts per million (ppm), with a preference for 10-15 ppm or less.[2][3][5]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues related to low coupling efficiency of DAP phosphoramidite.

Diagram: Troubleshooting Workflow for Low Coupling Efficiency

G start Low Coupling Efficiency with DAP Phosphoramidite reagent_check Step 1: Verify Reagent Quality start->reagent_check protocol_check Step 2: Review Synthesis Protocol reagent_check->protocol_check If reagents are optimal sub_reagent1 Check DAP phosphoramidite (fresh vial, correct storage) reagent_check->sub_reagent1 instrument_check Step 3: Inspect Synthesizer protocol_check->instrument_check If protocol is optimized sub_protocol1 Optimize coupling time (increase for DAP) protocol_check->sub_protocol1 analysis Step 4: Analyze Crude Product instrument_check->analysis If instrument is functioning correctly sub_instrument1 Check for leaks and blockages in fluidics system instrument_check->sub_instrument1 end Resolution analysis->end sub_analysis1 HPLC analysis for n-1 peaks analysis->sub_analysis1 sub_reagent2 Verify solvent quality (anhydrous, <30 ppm H2O) sub_reagent1->sub_reagent2 sub_reagent3 Confirm activator integrity (fresh solution, correct concentration) sub_reagent2->sub_reagent3 sub_protocol2 Consider double coupling sub_protocol1->sub_protocol2 sub_protocol3 Adjust reagent concentrations sub_protocol2->sub_protocol3 sub_instrument2 Verify reagent delivery volumes sub_instrument1->sub_instrument2 sub_analysis2 Mass spectrometry for mass confirmation sub_analysis1->sub_analysis2

Caption: Troubleshooting workflow for low DAP phosphoramidite coupling efficiency.

Data Presentation: Key Quantitative Parameters
ParameterRecommended ValueRationale & Key Considerations
DAP Phosphoramidite Purity ≥ 98.0%Purity should be confirmed by the supplier's certificate of analysis. Use freshly dissolved phosphoramidite whenever possible.[2]
Water Content in Acetonitrile < 30 ppm (ideally ≤10-15 ppm)Moisture is a primary inhibitor of coupling efficiency. Use a fresh, sealed bottle of anhydrous, DNA synthesis grade acetonitrile.[2][3][5][7]
Activator Concentration Varies by activator typeFollow manufacturer's recommendations. Too little activator results in incomplete activation, while too much can promote side reactions.[]
Coupling Time for DAP May require increase from standardSterically hindered phosphoramidites often require longer coupling times to achieve complete reaction.[2]
Average Stepwise Coupling Efficiency > 99%A small drop significantly impacts the final yield of full-length product, especially for longer oligonucleotides.[1][9]
Impact of Coupling Efficiency on Final Yield
Average Stepwise Coupling EfficiencyTheoretical Yield of Full-Length 20-merTheoretical Yield of Full-Length 100-mer
99.5%90.5%60.6%
99.0%81.8%36.6%
98.0%66.8%13.3%[3][7]
95.0%35.8%0.6%

Experimental Protocols

Protocol 1: Preparation of Anhydrous Acetonitrile
  • Start with a sealed bottle of high-quality, DNA synthesis grade acetonitrile (<30 ppm water).[2]

  • To further ensure anhydrous conditions, add activated 3Å molecular sieves to the solvent bottle.

  • Allow the acetonitrile to stand over the molecular sieves for at least 24 hours before use.[2]

  • When dispensing, use a dry syringe and needle, and maintain a positive pressure of an inert gas (e.g., Argon) in the bottle.

Protocol 2: Optimizing Coupling Time for DAP Phosphoramidite
  • Baseline Synthesis: Perform a synthesis of a short, standard oligonucleotide containing a single DAP incorporation using your current, standard coupling time.

  • Analysis: Analyze the crude product by HPLC or mass spectrometry to determine the percentage of full-length product and the n-1 deletion product corresponding to the failed DAP coupling.

  • Incremental Increase in Coupling Time: Repeat the synthesis, but incrementally increase the coupling time specifically for the DAP phosphoramidite. For example, if your standard time is 2 minutes, test 4, 6, and 8-minute coupling times.[2]

  • Comparative Analysis: Analyze the crude products from each synthesis and compare the ratios of full-length to n-1 product to identify the optimal coupling time.

Protocol 3: Implementing a Double Coupling Cycle
  • Modify your synthesizer's protocol for the DAP coupling step.

  • After the initial delivery of the DAP phosphoramidite and activator, and the subsequent wait step (coupling time), program the synthesizer to repeat the delivery of the phosphoramidite and activator.[2]

  • Follow this second coupling step with the standard capping, oxidation, and deblocking steps.

  • Analyze the crude product to determine if the double coupling improved the yield of the full-length oligonucleotide.

Diagram: Phosphoramidite Coupling Cycle

G deblocking 1. Deblocking (Detritylation) coupling 2. Coupling (DAP Phosphoramidite + Activator) deblocking->coupling Exposes 5'-OH capping 3. Capping (Acetylation of unreacted 5'-OH) coupling->capping Forms phosphite triester oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation Blocks failure sequences oxidation->deblocking Stabilizes backbone, ready for next cycle

Caption: The four main steps of the phosphoramidite synthesis cycle.

This technical support guide provides a comprehensive overview of common issues and solutions for low coupling efficiency of DAP phosphoramidite. For further assistance, please consult your reagent and instrument manufacturers.

References

Technical Support Center: Optimizing Deprotection Conditions for DAP-Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing deprotection conditions for oligonucleotides containing 2,6-diaminopurine (DAP), also known as 2-aminoadenosine. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked questions (FAQs)

Q1: What are the main challenges in deprotecting oligonucleotides containing this compound (DAP)?

The primary challenge in deprotecting DAP-containing oligonucleotides lies in the presence of two exocyclic amino groups at the C2 and C6 positions of the purine ring. These amino groups exhibit different reactivities, which complicates the selection and subsequent removal of protecting groups. Incomplete or inefficient removal of these protecting groups is a common issue that can lead to lower yields and purity of the desired oligonucleotide.

Q2: What are the common protecting groups used for DAP phosphoramidites?

Several acyl protecting groups are commonly used for the N-acylation of DAP phosphoramidites. These are typically employed in a "homo-protection" strategy, where the same protecting group is applied to both exocyclic amino groups. Common examples include:

  • Benzoyl (Bz)

  • Acetyl (Ac)

  • Isobutyryl (iBu)

  • Dimethylformamidine (dmf)

  • Phenoxyacetyl (Pac)

  • 9-fluorenylmethyloxycarbonyl (Fmoc)

The choice of protecting group is critical as it dictates the required deprotection conditions.

Q3: Is it possible to synthesize DAP-containing oligonucleotides without protecting groups on the DAP base?

Yes, a novel postsynthetic strategy allows for the incorporation of DAP without the need for protecting groups on the exocyclic amino groups during oligonucleotide synthesis. This method utilizes a 2-fluoro-6-amino-adenosine phosphoramidite as a precursor. The electronegative fluorine atom at the 2-position deactivates the 6-amino group, preventing side reactions during synthesis. The final deprotection step, typically with aqueous ammonia, displaces the 2-fluoro group to yield the desired this compound base.

Troubleshooting Guides

Issue 1: Incomplete Deprotection

Symptom:

  • Mass Spectrometry (MS): Observation of unexpected mass peaks corresponding to the oligonucleotide with one or more protecting groups still attached. For example, the addition of a benzoyl group adds 104 Da, an isobutyryl group adds 70 Da, and an acetyl group adds 42 Da to the expected mass.[1]

  • High-Performance Liquid Chromatography (HPLC): Appearance of additional, often broader, peaks that elute later than the main product peak in reverse-phase HPLC due to the increased hydrophobicity of the protected oligonucleotide.[2]

Possible Causes and Solutions:

CauseRecommended Action
Deprotection reagent has degraded. Concentrated ammonium hydroxide can lose ammonia gas over time, reducing its effectiveness. Use a fresh, unopened bottle of ammonium hydroxide or a freshly prepared AMA (Ammonium Hydroxide/Methylamine) solution.
Insufficient deprotection time or temperature. The removal of some protecting groups, particularly on guanine and DAP, can be slow. Increase the incubation time or temperature according to the recommendations for the specific protecting group used. Be cautious when increasing the temperature, as it can lead to degradation of sensitive modifications.
Suboptimal deprotection reagent for the protecting group. Ensure the chosen deprotection reagent and conditions are appropriate for the specific protecting groups on your DAP nucleobases. For example, "UltraMILD" monomers require milder deprotection conditions like potassium carbonate in methanol.[2]
Oligonucleotide secondary structure. Long oligonucleotides or sequences with high GC content, which can also be influenced by the presence of DAP, may form secondary structures that hinder the access of the deprotection reagent. Consider using a denaturing agent or increasing the deprotection temperature to disrupt these structures.

Data Presentation

Table 1: Recommended Deprotection Conditions for N-Acyl Protected DAP-Oligonucleotides

Protecting GroupReagentTemperatureTimeNotes
Benzoyl (Bz)Concentrated Ammonium Hydroxide55°C8-12 hoursA standard, robust protecting group.
Isobutyryl (iBu)Concentrated Ammonium Hydroxide55°C8-12 hoursSimilar to Benzoyl in terms of deprotection requirements.
Acetyl (Ac)Concentrated Ammonium Hydroxide55°C4-8 hoursMore labile than Benzoyl or Isobutyryl, allowing for shorter deprotection times.
Phenoxyacetyl (Pac)Concentrated Ammonium HydroxideRoom Temp2-4 hoursA milder protecting group suitable for sensitive oligonucleotides.
Dimethylformamidine (dmf)Concentrated Ammonium HydroxideRoom Temp1-2 hoursA labile protecting group allowing for rapid deprotection.
Fmoc20% Piperidine in DMFRoom Temp1-2 hoursRequires a non-aqueous basic deprotection, often used in peptide synthesis and can be applied to oligonucleotides.
Alternative AMA (Ammonium Hydroxide/Methylamine 1:1) 65°C10-15 minProvides very rapid deprotection for most standard acyl protecting groups.

Note: These are general guidelines. Optimal conditions may vary depending on the oligonucleotide sequence, length, and the presence of other modifications. It is always recommended to perform a small-scale trial to optimize deprotection conditions for a new sequence.

Experimental Protocols

Protocol 1: Standard Deprotection of N-Acyl Protected DAP-Oligonucleotides using Concentrated Ammonium Hydroxide
  • Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.

  • Add 1-2 mL of fresh, concentrated ammonium hydroxide (28-30%) to the vial, ensuring the support is completely submerged.

  • Seal the vial tightly to prevent the escape of ammonia gas.

  • Incubate the vial in a heating block at the recommended temperature and for the time specified in Table 1 for the particular N-acyl protecting group used.

  • After incubation, allow the vial to cool to room temperature.

  • Carefully transfer the supernatant containing the deprotected oligonucleotide to a new microcentrifuge tube.

  • Wash the solid support with 0.5 mL of nuclease-free water and combine the wash with the supernatant.

  • Dry the oligonucleotide solution using a vacuum concentrator.

  • Resuspend the oligonucleotide pellet in an appropriate buffer for quantification and downstream applications.

Protocol 2: Postsynthetic Conversion of 2-Fluoro-6-amino-adenosine to this compound
  • Transfer the solid support containing the synthesized oligonucleotide with the 2-fluoro-6-amino-adenosine precursor to a 2 mL screw-cap vial.

  • Add 1-2 mL of fresh, concentrated ammonium hydroxide (28-30%) to the vial.

  • Seal the vial tightly.

  • Incubate the vial at 60°C for 5 hours. This step simultaneously cleaves the oligonucleotide from the support, removes other protecting groups, and converts the 2-fluoro precursor to DAP.

  • Follow steps 5-9 from Protocol 1 for sample work-up.

Mandatory Visualization

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection & Cleavage cluster_analysis Analysis & Troubleshooting Synthesis Solid-Phase Synthesis (DAP-containing) Deprotection Add Deprotection Reagent (e.g., NH4OH, AMA) Synthesis->Deprotection Incubation Incubate (Time & Temperature Dependent on Protecting Group) Deprotection->Incubation Analysis HPLC & Mass Spec Analysis Incubation->Analysis Troubleshoot Troubleshoot Incomplete Deprotection or Side Products Analysis->Troubleshoot Impurities Detected Purification Purification Analysis->Purification Pure Troubleshoot->Deprotection Optimize Conditions Final_Product Pure DAP-Oligonucleotide Purification->Final_Product

Caption: General workflow for the deprotection and analysis of DAP-containing oligonucleotides.

Troubleshooting_Incomplete_Deprotection Start Incomplete Deprotection Detected (HPLC/MS) Check_Reagent Is the deprotection reagent fresh? Start->Check_Reagent Check_Conditions Are time and temperature adequate for the protecting group? Check_Reagent->Check_Conditions Yes Use_Fresh_Reagent Use fresh deprotection reagent. Check_Reagent->Use_Fresh_Reagent No Check_Sequence Does the sequence have high GC content or potential for secondary structure? Check_Conditions->Check_Sequence Yes Increase_Time_Temp Increase incubation time and/or temperature. Check_Conditions->Increase_Time_Temp No Modify_Conditions Consider alternative reagents (e.g., AMA) or additives to disrupt secondary structures. Check_Sequence->Modify_Conditions Yes Re_analyze Re-run deprotection and analyze. Check_Sequence->Re_analyze No Use_Fresh_Reagent->Re_analyze Increase_Time_Temp->Re_analyze Modify_Conditions->Re_analyze

Caption: A troubleshooting decision tree for incomplete deprotection of DAP-oligonucleotides.

References

Technical Support Center: Purification of 2,6-Diaminopurine (DAP) Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-diaminopurine (DAP) modified oligonucleotides. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of DAP-modified oligonucleotides.

Issue 1: Low Yield of Purified Oligonucleotide

Q1: I am experiencing a significantly lower than expected yield after HPLC purification of my DAP-modified oligonucleotide. What are the potential causes and how can I troubleshoot this?

A1: Low recovery of DAP-modified oligos post-purification is a common issue that can stem from several factors throughout the synthesis and purification workflow. Here are the primary areas to investigate:

  • Incomplete Deprotection: The protecting groups on the DAP nucleobase may not be fully removed, leading to a more hydrophobic species that behaves differently during purification. Strategies to ensure complete deprotection can be complex due to the different reactivities of the two amino groups on DAP.[1][2][3]

    • Troubleshooting:

      • Review your deprotection strategy. Standard ammonia deprotection protocols may need optimization for DAP-modified oligos.[2]

      • Consider alternative deprotection schemes or longer incubation times as recommended for specific protecting groups used.

      • Analyze the crude product by mass spectrometry to check for incomplete deprotection before proceeding with large-scale purification.

  • Suboptimal HPLC Conditions: The increased hydrophobicity or altered charge of the DAP-modified oligo compared to its unmodified counterpart may require adjustments to your HPLC protocol.

    • Troubleshooting:

      • Method: Reversed-phase HPLC (RP-HPLC) is often recommended for modified oligonucleotides.[4][5]

      • Gradient Optimization: Adjust the acetonitrile gradient. DAP-modified oligos may require a different elution profile.

      • Ion-Pairing Reagent: Ensure the appropriate concentration and type of ion-pairing reagent (e.g., TEAA) is used, as this can significantly impact resolution and recovery.[6]

  • Secondary Structure Formation: The presence of DAP can enhance duplex stability, which may also promote the formation of secondary structures (e.g., hairpins) in the oligonucleotide itself.[7][8][9][10][11] These structures can lead to broad or multiple peaks during HPLC, making it difficult to collect the correct fraction and resulting in lower yields.

    • Troubleshooting:

      • Perform purification at an elevated temperature (e.g., 60°C) to disrupt secondary structures.[12]

      • Consider using anion-exchange (AEX) HPLC, which can be effective for oligos with strong secondary structures.[12]

Issue 2: Poor Peak Shape and Resolution in HPLC

Q2: My HPLC chromatogram for a DAP-modified oligo shows broad peaks or co-elution of impurities. How can I improve the peak shape and separation?

A2: Poor chromatographic performance is often linked to the physicochemical properties of the DAP modification and interactions with the stationary phase.

  • Causes and Solutions:

    • Secondary Structures: As mentioned above, secondary structures are a primary cause of poor peak shape. Running the HPLC at a higher temperature is a common and effective solution.[12]

    • Column Choice: The choice of HPLC column is critical. For modified oligos, a C8 or C18 reversed-phase column is standard.[12][13] However, the specific chemistry of your oligo might benefit from a different stationary phase.

    • Flow Rate and Gradient: A slower flow rate or a shallower gradient can often improve the resolution between the full-length product and closely eluting impurities, such as truncated sequences (n-1).

    • Sample Overload: Injecting too much crude material onto the column can lead to peak broadening and poor separation. Try reducing the injection volume or the concentration of your sample.

Issue 3: Presence of Unexpected Impurities

Q3: After purification, mass spectrometry analysis of my DAP-modified oligo shows unexpected masses. What could be the source of these impurities?

A3: The synthesis chemistry of modified oligonucleotides can sometimes lead to specific, unanticipated side products.

  • Potential Impurities and Their Origins:

    • Incomplete Deprotection: As discussed, residual protecting groups on the DAP base will result in a higher mass.

    • Side Reactions During Synthesis: The capping step in oligonucleotide synthesis, which uses acetic anhydride, has been reported to cause the formation of an N2-acetyl-2,6-diaminopurine impurity, adding 41 amu to the expected mass.[14]

    • Phosphorothioate Modifications: If your oligo also contains phosphorothioate linkages, the sulfurization step can be a source of additional impurities that may be challenging to separate.[6]

    • Degradation: For RNA-containing oligos, harsh deprotection conditions (e.g., prolonged ammonia treatment at high temperatures) can lead to degradation of the RNA bases.[2][3][11]

  • Troubleshooting:

    • Carefully review the synthesis and deprotection protocols.

    • Utilize analytical techniques like LC-MS to characterize the impurities in the crude mixture, which can provide clues to their origin.[1][2][3]

    • Optimize the purification method (e.g., by adjusting the HPLC gradient) to better resolve these impurities from the desired product.

Frequently Asked Questions (FAQs)

Q4: Which purification method is best for DAP-modified oligonucleotides?

A4: The choice of purification method depends on the length of the oligonucleotide, the required purity, and the specific application.[4]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is generally the method of choice for modified oligonucleotides.[4][5] It separates molecules based on hydrophobicity, and the DAP modification can provide a good handle for separation from unmodified failure sequences.

  • Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): AEX-HPLC separates oligonucleotides based on the number of negatively charged phosphate groups.[5][6] It is particularly useful for longer oligos or those that form strong secondary structures.[12]

  • Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers very high resolution and can yield highly pure products.[4][15] However, it can result in lower yields and may not be compatible with certain fluorescent modifications.[4][15]

Q5: Do I need to use a "trityl-on" or "trityl-off" purification strategy for my DAP-modified oligo?

A5: A "trityl-on" (or DMT-on) purification strategy is highly recommended for modified oligonucleotides. In this approach, the hydrophobic dimethoxytrityl (DMT) group is left on the 5' end of the full-length oligonucleotide after synthesis. This greatly increases the hydrophobicity of the desired product, allowing for excellent separation from shorter, "trityl-off" failure sequences using RP-HPLC.[12] The DMT group is then removed after purification.[12]

Q6: Can the DAP modification itself interfere with the purification process?

A6: Yes. The DAP base is more complex than a standard adenine base. The presence of two exocyclic amino groups can lead to challenges in finding suitable protecting groups, which in turn can lead to difficult or inefficient deprotection.[1][2][3] This can complicate the purification process by introducing a heterogeneous mixture of partially protected and fully deprotected oligos into the crude product.

Data Summary

The following table compares common purification methods for modified oligonucleotides.

Purification MethodBest ForTypical PurityYieldCompatible with Modifications
Desalting PCR, qPCR (<35 bases)LowHighNo
PAGE Gel shifts, cloning>85%LowSome (not ideal for fluorophores)
RP-HPLC Modified oligos, shorter oligos (<50 bases)>95%MediumYes
AEX-HPLC Longer oligos (up to 80 bases), oligos with secondary structure>95%MediumYes

Data compiled from information in[4][5][6].

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a DAP-Modified Oligonucleotide (Trityl-On)
  • Sample Preparation: After synthesis and deprotection, evaporate the crude oligonucleotide solution to dryness. Re-dissolve the pellet in an appropriate volume of water or a low-concentration buffer (e.g., 0.1 M TEAA).

  • Column and Buffers:

    • Column: Use a reversed-phase column (e.g., C8 or C18).

    • Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.5.

    • Buffer B: Acetonitrile.

  • HPLC Method:

    • Equilibrate the column with a low percentage of Buffer B.

    • Inject the dissolved crude oligonucleotide.

    • Elute the oligonucleotide using a linear gradient of increasing Buffer B. A typical gradient might be 5% to 50% Buffer B over 30-40 minutes. The hydrophobic, trityl-on product will be the last major peak to elute.

    • Monitor the elution at 260 nm.

  • Fraction Collection: Collect the peak corresponding to the trityl-on product.

  • Post-Purification Processing:

    • Evaporate the collected fraction to dryness.

    • Detritylation: To remove the DMT group, re-dissolve the pellet in 80% acetic acid and incubate for 15-30 minutes.

    • Desalting: Remove the acetic acid and salts using a desalting column (e.g., gel filtration) or ethanol precipitation.

    • Quantify the final product using UV absorbance at 260 nm.

Visualizations

Workflow for Troubleshooting Low Purification Yield

G Troubleshooting Low Yield of DAP-Modified Oligos start Low Yield After Purification check_deprotection Verify Deprotection start->check_deprotection ms_analysis Analyze Crude by LC-MS check_deprotection->ms_analysis Incomplete? check_hplc Evaluate HPLC Method check_deprotection->check_hplc Complete optimize_deprotection Optimize Deprotection Protocol (Time, Temperature) ms_analysis->optimize_deprotection solution Yield Improved optimize_deprotection->solution optimize_gradient Adjust Acetonitrile Gradient check_hplc->optimize_gradient Poor Resolution? change_column Test Different Column check_hplc->change_column No Improvement? check_secondary_structure Suspect Secondary Structure? check_hplc->check_secondary_structure Good Resolution, Still Low Yield optimize_gradient->solution change_column->solution increase_temp Increase Column Temperature (e.g., 60°C) check_secondary_structure->increase_temp Yes use_aex Switch to AEX-HPLC check_secondary_structure->use_aex If Temp Fails increase_temp->solution use_aex->solution

Caption: A flowchart for diagnosing and resolving low purification yields.

General Purification Workflow for Modified Oligonucleotides

G Purification Workflow for DAP-Modified Oligos synthesis 1. Solid-Phase Synthesis (DMT-On) cleavage 2. Cleavage & Deprotection synthesis->cleavage purification 3. RP-HPLC Purification (Trityl-On) cleavage->purification collection 4. Collect Full-Length (DMT-On) Fraction purification->collection detritylation 5. Acidic Detritylation (DMT-Off) collection->detritylation desalting 6. Desalting detritylation->desalting analysis 7. QC Analysis (LC-MS, UV-Vis) desalting->analysis final_product Final Purified Oligo analysis->final_product

Caption: Standard workflow from synthesis to final purified product.

References

"side-product formation during 2,6-diaminopurine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-diaminopurine (2,6-DAP).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing the this compound core structure include the sequential amination of 2,6-dichloropurine and the Traube purine synthesis starting from a substituted pyrimidine. Another route involves the chemical modification of guanine or its derivatives, though this can present challenges with yields.[1][2][3][4][5]

Q2: I am seeing a significant amount of a mono-amino substituted impurity in my reaction starting from 2,6-dichloropurine. What is happening?

A2: This is a common issue arising from incomplete amination. The two chlorine atoms on the purine ring have different reactivities. The substitution at the C6 position is generally faster than at the C2 position. If the reaction is not driven to completion (e.g., insufficient reaction time, temperature, or excess amine), you will likely isolate 2-chloro-6-substituted-aminopurine as a major side-product.

Q3: My Traube synthesis is not producing the desired purine ring. What could be the cause?

A3: A common pitfall in the Traube synthesis is the failure of the final ring-closure step. The reaction may stall after the formylation of the 5-amino group of the diaminopyrimidine precursor, resulting in a formylated pyrimidine as the main product instead of the bicyclic purine.[6][7] This can be caused by impure starting materials or suboptimal reaction conditions for the cyclodehydration step.[6][7]

Q4: Why are the yields low and purification difficult when synthesizing this compound derivatives that require protecting groups?

A4: The two primary amino groups (at C2 and C6) of this compound have different reactivities. This makes selective protection and deprotection challenging. Incomplete reactions during these steps can lead to a mixture of partially protected or deprotected species, which complicates purification and lowers the overall yield of the desired product.[8]

Q5: Can I synthesize this compound directly from guanine?

A5: While feasible, direct synthesis from guanine can be problematic and often results in low yields.[8] A more successful, albeit indirect, approach involves converting guanosine (the nucleoside) into a this compound riboside intermediate, which can be seen as a "masked guanosine," to facilitate modifications.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Presence of mono-chlorinated purine impurity Incomplete amination of 2,6-dichloropurine. The C2 position is less reactive than the C6 position.Increase reaction temperature, prolong reaction time, or use a larger excess of the amine nucleophile. Consider using microwave irradiation to enhance reaction rates.[3][5]
Formation of N-formyl-4,5-diaminopyrimidine Failure of the cyclodehydration step in the Traube synthesis.Ensure the purity of the 4,5-diaminopyrimidine starting material.[6][7] For the cyclization step with formic acid, ensure conditions are sufficiently dehydrating (e.g., heating to a high temperature).[4]
Multiple spots on TLC after deprotection Incomplete removal of protecting groups from the C2 and C6 amino functions due to their differing reactivities.Optimize deprotection conditions (reagent, temperature, time) for the specific protecting groups used. Stepwise deprotection might be necessary. Purification challenges are common.[8]
Formation of an N6-purine dimer A side reaction where a second molecule of 2,6-dichloropurine reacts with the N6-amino group of the desired product.This has been observed in the synthesis of N6-cyclohexyl-substituted purines.[5] Try using a larger excess of the primary amine to favor the desired reaction and minimize the product acting as a nucleophile.
Low yield when starting from guanosine The conversion of the guanosine system to a diaminopurine derivative is often inefficient.[8]Consider alternative starting materials like 2,6-dichloropurine if possible. If using a guanosine route, carefully follow established protocols for converting it to a more reactive intermediate.[1]

Key Experimental Protocols

Protocol 1: Synthesis of N2,N6-Disubstituted-2,6-diaminopurines from 2,6-Dichloropurine

This protocol is a generalized two-step method involving sequential nucleophilic aromatic substitution.

  • Step 1: Synthesis of 2-Chloro-N6-substituted-purine:

    • Dissolve 2,6-dichloropurine (1 equivalent) in a suitable solvent such as n-butanol.

    • Add triethylamine (Et3N, 1.1 equivalents) and the first amine (R1-NH2, 1 equivalent).

    • Heat the mixture, for example, at 70-100 °C, potentially using microwave irradiation for 10-50 minutes, until TLC or LC-MS analysis shows consumption of the starting material.[3]

    • Cool the reaction mixture and purify the intermediate product, typically by chromatography.

  • Step 2: Synthesis of N2,N6-Disubstituted-2,6-diaminopurine:

    • Dissolve the purified 2-chloro-N6-substituted-purine intermediate (1 equivalent) in n-butanol.

    • Add the second amine (R2-NH2, a suitable excess, e.g., 4 equivalents) and an acid catalyst like trifluoroacetic acid (TFA, 0.1 equivalents).[5]

    • Heat the reaction mixture at a higher temperature, for instance, 120-170 °C, potentially using microwave irradiation for 40-70 minutes.[3][5]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture, concentrate it in vacuo, and purify the final product by chromatography or recrystallization.

Protocol 2: Traube Synthesis of the Purine Ring

This protocol outlines the general steps for forming the purine core from a pyrimidine precursor.

  • Step 1: Synthesis of 4,5-Diaminopyrimidine:

    • Start with an appropriate 4-amino-6-substituted-pyrimidine.

    • Introduce a nitroso group at the 5-position using nitrosating agents (e.g., sodium nitrite in acidic conditions).

    • Reduce the nitroso group to an amino group, for example, using ammonium sulfide or sodium dithionite, to yield the 4,5-diaminopyrimidine derivative.[6][9]

  • Step 2: Cyclization to form the Purine Ring:

    • Dissolve the 4,5-diaminopyrimidine derivative in a cyclizing reagent, such as 98-100% formic acid.[4]

    • Heat the solution to facilitate both formylation of the 5-amino group and the subsequent cyclodehydration. A typical procedure involves heating at 100 °C followed by raising the temperature to drive the reaction to completion.[4]

    • Remove the excess formic acid. The resulting purine derivative can then be purified.

Visualizations

Side_Product_Formation_from_Dichloropurine DCP 2,6-Dichloropurine Intermediate 2-Chloro-N6-(R1)-purine DCP->Intermediate + R1-NH2 (Step 1) (Faster reaction at C6) R1NH2 R1-NH2 SideProduct1 Side-Product: Incomplete Reaction Intermediate->SideProduct1 Reaction Stopped FinalProduct N2-(R2),N6-(R1)- This compound Intermediate->FinalProduct + R2-NH2 (Step 2) (Slower reaction at C2) R2NH2 R2-NH2 DimerSideProduct Side-Product: N6-Purine Dimer FinalProduct->DimerSideProduct + 2,6-Dichloropurine (Side Reaction) Traube_Synthesis_Pathway Pyrimidine 4-Amino-6-R-pyrimidine Nitroso 5-Nitroso-pyrimidine Pyrimidine->Nitroso Nitrosation Diamino 4,5-Diaminopyrimidine Nitroso->Diamino Reduction Formyl N-Formyl-4,5-diaminopyrimidine (Side-Product) Diamino->Formyl Formylation (Incomplete Cyclization) Purine This compound Derivative Diamino->Purine Formic Acid (Cyclization) Formyl->Purine Cyclodehydration (Desired Step)

References

Technical Support Center: Synthesis of 2,6-Diaminopurine Ribonucleoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,6-diaminopurine ribonucleoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the chemical and enzymatic synthesis of this compound ribonucleoside.

Chemical Synthesis Troubleshooting

Question: My chemical synthesis of this compound ribonucleoside has a low yield. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in the chemical synthesis of this compound ribonucleoside can stem from several factors, primarily related to the protection and deprotection of the amino groups and the glycosylation step. Here’s a systematic approach to troubleshooting:

  • Protecting Group Strategy: The two amino groups on the diaminopurine ring have different reactivities, which can complicate protection and deprotection steps, often leading to low yields of the desired protected intermediate.[1]

    • Troubleshooting:

      • Consider a "Protecting-Group-Free" Strategy: A modern approach involves using a 2-fluoro-6-amino-adenosine intermediate. The electron-withdrawing fluorine atom deactivates the 6-amino group, obviating the need for a protecting group at this position. The 2-fluoro group can then be displaced by ammonia in a subsequent step to yield the this compound ribonucleoside.[1][2][3][4][5]

      • Optimize Protecting Groups: If using a traditional approach, carefully select and optimize the protecting groups for both amino functions. Acetyl, benzoyl, or isobutyryl groups are commonly used, but their removal can be challenging.[1]

  • Glycosylation Reaction Conditions: The coupling of the protected purine base with the ribose derivative is a critical step.

    • Troubleshooting:

      • Catalyst: Ensure the use of an effective Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), for the glycosylation reaction.

      • Silylation: Proper silylation of the purine base is crucial for its solubility and reactivity. Ensure complete silylation before the glycosylation step.

      • Reaction Time and Temperature: Optimize the reaction time and temperature for the glycosylation step. Prolonged reaction times or high temperatures can lead to side product formation.

  • Purification: The purification of the final product can be challenging due to the presence of closely related isomers and byproducts.[1]

    • Troubleshooting:

      • Chromatography: Utilize a high-resolution chromatography technique, such as HPLC, for purification. A reverse-phase C18 column is often effective.

      • Crystallization: If possible, attempt to crystallize the final product to improve its purity.

Question: I am observing the formation of multiple side products in my chemical synthesis. What are the likely side reactions and how can I minimize them?

Answer:

Side product formation is a common issue. Here are the likely culprits and solutions:

  • N7 vs. N9 Glycosylation: During the glycosylation step, the ribose moiety can attach to either the N7 or the desired N9 position of the purine ring, leading to the formation of regioisomers.

    • Troubleshooting:

      • Reaction Conditions: The ratio of N9 to N7 isomers can be influenced by the reaction conditions, including the solvent and the catalyst used. For purine nucleosides, prolonged heating might be necessary to favor the thermodynamically more stable N9 isomer.

  • Anomerization: The formation of both α and β anomers of the ribonucleoside can occur.

    • Troubleshooting:

      • Catalyst and Reaction Conditions: The choice of catalyst and reaction conditions can influence the stereoselectivity of the glycosylation reaction.

  • Incomplete Deprotection: Incomplete removal of protecting groups will result in a mixture of partially protected products.

    • Troubleshooting:

      • Deprotection Reagents and Conditions: Ensure the deprotection conditions (e.g., ammonia concentration, temperature, and reaction time) are sufficient for complete removal of all protecting groups. For some protecting groups, a two-step deprotection protocol may be necessary.

Enzymatic Synthesis Troubleshooting

Question: The yield of my enzymatic synthesis of this compound ribonucleoside using transglycosylation is lower than expected. What could be the problem?

Answer:

Enzymatic synthesis via transglycosylation is generally high-yielding, but several factors can lead to reduced efficiency.

  • Enzyme Activity and Stability:

    • Troubleshooting:

      • Enzyme Source and Purity: Use a reliable source of the transglycosylase enzyme with high specific activity. Impurities in the enzyme preparation can inhibit the reaction.

      • Storage and Handling: Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles.

      • Reaction Conditions: Optimize the reaction pH, temperature, and buffer composition for the specific enzyme being used. Most transglycosylases have an optimal temperature around 60°C.

  • Substrate Quality and Concentration:

    • Troubleshooting:

      • Substrate Purity: Use high-purity this compound and the ribose donor (e.g., uridine or thymidine).

      • Substrate Ratio: Optimize the molar ratio of the ribose donor to the purine base. An excess of the ribose donor can often drive the reaction towards product formation.

  • Product Degradation by Adenosine Deaminase (ADA): A significant challenge in the synthesis of this compound ribonucleoside is its potential degradation by contaminating adenosine deaminase (ADA) activity in the enzyme preparation or the whole-cell biocatalyst. ADA will convert the desired product to guanosine.

    • Troubleshooting:

      • Use ADA-deficient Strains: If using whole-cell biocatalysts, select a microbial strain that has low or no ADA activity.

      • Reaction Temperature: Performing the reaction at a higher temperature (e.g., 60°C) can help to minimize the activity of some contaminating enzymes, including ADA.

      • Purified Enzymes: Using a purified transglycosylase enzyme preparation can reduce the risk of ADA contamination.

  • Phosphate Concentration: In reactions catalyzed by nucleoside phosphorylases, the concentration of inorganic phosphate can significantly impact the reaction equilibrium and, consequently, the final yield.

    • Troubleshooting:

      • Optimize Phosphate Levels: Keep the phosphate concentration as low as possible to favor the synthesis reaction over the reverse phosphorolysis. A phosphate concentration of 0.1-0.3 equivalents relative to the starting base is often a good compromise between reaction rate and yield.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of enzymatic synthesis over chemical synthesis for this compound ribonucleoside?

A1: Enzymatic synthesis offers several advantages, including:

  • Higher Yields: Enzymatic methods, particularly transglycosylation, can achieve yields of over 90%.[8]

  • Stereoselectivity: Enzymes are highly stereoselective, leading to the exclusive formation of the desired β-anomer.

  • Milder Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media under mild conditions of temperature and pH, which is more environmentally friendly.

  • No Protecting Groups: Enzymatic synthesis does not require the use of protecting groups, simplifying the overall process and reducing the number of reaction steps.

Q2: What are the most common chemical synthesis methods for this compound ribonucleoside?

A2: The most common chemical synthesis method is the silyl-Hilbert-Johnson (or Vorbrüggen) reaction. This method involves the coupling of a silylated this compound derivative with a protected ribose derivative in the presence of a Lewis acid catalyst.

Q3: How can I purify this compound ribonucleoside?

A3: High-performance liquid chromatography (HPLC) is the most effective method for purifying this compound ribonucleoside. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is commonly used.[9] Following chromatography, the pure fractions can be lyophilized to obtain the final product as a solid.

Data Presentation

Table 1: Comparison of Yields for Different Synthesis Methods of this compound Ribonucleoside and its Derivatives.

Synthesis MethodStarting MaterialsKey Reagents/EnzymesProductYield (%)Reference
Chemical SynthesisThis compound, Protected RiboseTMSOTf, Protecting GroupsThis compound RibonucleosideModerate to Good[1]
Chemical Synthesis (Protecting-Group-Free)2-Fluoro-6-amino-purine, Protected RiboseDiazotization reagents, AmmoniaThis compound RibonucleosideGood[1][2]
Enzymatic (Transglycosylation)This compound, UridineWhole cells (e.g., Enterobacter gergoviae)This compound Riboside88.2[8]
Enzymatic (Transglycosylation)This compound, ThymidineWhole cells (e.g., Thermus thermophilus)This compound-2'-deoxyriboside51.8[8]

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound Ribonucleoside via the Silyl-Hilbert-Johnson Reaction (General Procedure)

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

  • Silylation of this compound:

    • Suspend this compound in anhydrous acetonitrile.

    • Add N,O-bis(trimethylsilyl)acetamide (BSA) and heat the mixture under an inert atmosphere (e.g., argon or nitrogen) until a clear solution is obtained. This indicates the formation of the silylated purine.

    • Remove the solvent under reduced pressure.

  • Glycosylation:

    • Dissolve the silylated this compound and the protected ribose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in anhydrous acetonitrile.

    • Cool the solution to 0°C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up and Deprotection:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Dissolve the crude protected nucleoside in methanolic ammonia and stir at room temperature until deprotection is complete (monitor by TLC or LC-MS).

  • Purification:

    • Concentrate the reaction mixture and purify the crude product by silica gel column chromatography or preparative HPLC to obtain the pure this compound ribonucleoside.

Protocol 2: Enzymatic Synthesis of this compound Ribonucleoside using Whole-Cell Biocatalysts

This protocol is based on the use of whole microbial cells as a source of transglycosylase activity.

  • Preparation of Biocatalyst:

    • Cultivate a suitable microbial strain (e.g., Enterobacter gergoviae) in an appropriate growth medium.

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • The cell pellet can be used directly as the whole-cell biocatalyst.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing this compound, a ribose donor (e.g., uridine), and the whole-cell biocatalyst in a suitable buffer.

    • A typical reaction mixture may contain 10 mM this compound, 20 mM uridine, and a specific amount of the cell paste in phosphate buffer.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 60°C) with gentle agitation.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.

    • Once the reaction has reached completion (or equilibrium), terminate the reaction by heating the mixture to denature the enzyme or by adding a water-miscible organic solvent like ethanol.

    • Centrifuge the mixture to remove the cell debris.

  • Purification:

    • Filter the supernatant and purify the this compound ribonucleoside from the reaction mixture using preparative HPLC.

Visualizations

Chemical_Synthesis_Pathway DAP This compound silylated_DAP Silylated this compound DAP->silylated_DAP Silylation (e.g., BSA) protected_nucleoside Protected this compound Ribonucleoside silylated_DAP->protected_nucleoside Glycosylation (Lewis Acid, e.g., TMSOTf) protected_ribose Protected Ribose (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) protected_ribose->protected_nucleoside final_product This compound Ribonucleoside protected_nucleoside->final_product Deprotection (e.g., NH3/MeOH)

Caption: Chemical synthesis pathway of this compound ribonucleoside.

Enzymatic_Synthesis_Workflow start Start prepare_biocatalyst Prepare Whole-Cell Biocatalyst start->prepare_biocatalyst prepare_reaction Prepare Reaction Mixture (DAP, Ribose Donor, Buffer) prepare_biocatalyst->prepare_reaction enzymatic_reaction Enzymatic Reaction (Incubate at optimal T°C) prepare_reaction->enzymatic_reaction monitor_reaction Monitor Reaction (HPLC) enzymatic_reaction->monitor_reaction reaction_complete Reaction Complete? monitor_reaction->reaction_complete reaction_complete->enzymatic_reaction No terminate_reaction Terminate Reaction reaction_complete->terminate_reaction Yes purification Purify Product (HPLC) terminate_reaction->purification end End purification->end

Caption: Workflow for enzymatic synthesis of this compound ribonucleoside.

Troubleshooting_Flowchart start Low Yield? synthesis_type Synthesis Method? start->synthesis_type Yes chemical_synthesis Chemical Synthesis synthesis_type->chemical_synthesis Chemical enzymatic_synthesis Enzymatic Synthesis synthesis_type->enzymatic_synthesis Enzymatic check_protecting_groups Check Protecting Group Strategy chemical_synthesis->check_protecting_groups check_glycosylation Check Glycosylation Conditions chemical_synthesis->check_glycosylation check_purification Check Purification Method chemical_synthesis->check_purification check_enzyme Check Enzyme Activity/Stability enzymatic_synthesis->check_enzyme check_substrates Check Substrate Quality/Ratio enzymatic_synthesis->check_substrates check_ada Check for ADA Degradation enzymatic_synthesis->check_ada check_phosphate Check Phosphate Concentration enzymatic_synthesis->check_phosphate solution_pg Consider Protecting-Group-Free Strategy or Optimize Groups check_protecting_groups->solution_pg solution_glyco Optimize Catalyst, Silylation, Time, and Temperature check_glycosylation->solution_glyco solution_purify Use High-Resolution Chromatography check_purification->solution_purify solution_enzyme Verify Enzyme Source, Storage, and Reaction Conditions check_enzyme->solution_enzyme solution_substrate Use High-Purity Substrates and Optimize Ratio check_substrates->solution_substrate solution_ada Use ADA-deficient Strain, Optimize Temperature, or Use Purified Enzyme check_ada->solution_ada solution_phosphate Optimize Phosphate Concentration (keep low) check_phosphate->solution_phosphate

Caption: Troubleshooting flowchart for low yield in this compound ribonucleoside synthesis.

References

Technical Support Center: Synthesis and Handling of 2,6-Diaminopurine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,6-diaminopurine (DAP) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical synthesis involving DAP, with a particular focus on managing the acetylation of its amino groups.

Frequently Asked Questions (FAQs)

Q1: Why is selective protection of the amino groups in this compound challenging?

A1: The two primary amino groups of this compound, at the N2 and N6 positions, exhibit different reactivities. This inherent difference makes the selective introduction and removal of protecting groups a significant synthetic hurdle, often leading to mixtures of products and purification challenges.[1]

Q2: What are the common protecting groups used for this compound?

A2: Several protecting groups have been employed for both amino groups simultaneously (homoprotection). These include benzoyl, acetyl, isobutyl, dimethylformamidine, phenoxyacetyl, and Fmoc.[1] However, these approaches can lead to low yields and difficult deprotection steps.[1] Heteroprotecting group strategies, where each amino group is protected with a different group, offer more control but increase the complexity of the synthesis.[1]

Q3: What causes the formation of N2-acetyl-2,6-diaminopurine as an impurity in oligonucleotide synthesis?

A3: The N2-acetyl-2,6-diaminopurine impurity can arise during the acetic anhydride "capping" step in solid-phase oligonucleotide synthesis. This side reaction can occur through the conversion of a protected guanine nucleobase into the N2-acetylated diaminopurine derivative.[2][3]

Q4: Are there synthetic strategies that avoid the need for protecting groups on the diaminopurine base?

A4: Yes, a notable strategy involves the use of a 2-fluoro-6-aminopurine precursor. The strongly electronegative fluorine atom at the 2-position deactivates the N6-amino group, preventing it from reacting during subsequent synthetic steps, thus eliminating the need for a protecting group.[1][4] The this compound moiety is then introduced in a final, postsynthetic step by nucleophilic aromatic substitution of the fluorine atom with ammonia.[1][4]

Troubleshooting Guides

Issue 1: Low yield of desired protected this compound derivative.
Potential Cause Troubleshooting Step Expected Outcome
Non-selective protection Optimize reaction conditions (temperature, solvent, reaction time) to favor protection at the desired position. Consider using a sterically hindered acylating agent for improved selectivity.Increased yield of the target isomer and reduced formation of byproducts.
Difficult purification Employ advanced chromatographic techniques such as HPLC for better separation of isomers.Isolation of the desired product with high purity.
Inefficient protecting group Consider a "heteroprotecting group" strategy, using orthogonal protecting groups for the N2 and N6 positions.[1] This allows for selective deprotection.Improved overall yield and synthetic flexibility.
Protecting group instability Ensure the chosen protecting group is stable to the reaction conditions of subsequent synthetic steps.Minimization of premature deprotection and side reactions.
Issue 2: Unwanted N2-acetylation during synthesis.
Potential Cause Troubleshooting Step Expected Outcome
Side reaction during acetylation If selectively protecting the N6-amino group, use a milder acetylating agent or optimize reaction conditions (e.g., lower temperature, shorter reaction time) to reduce N2-acetylation.Reduced formation of the di-acetylated product.
Guanine conversion in oligonucleotide synthesis During the capping step, optimize the delivery volume and contact time of the acetic anhydride reagent.[2]Significant reduction of the N2-acetyl-2,6-diaminopurine impurity.[2]
Lack of orthogonal protection Employ an orthogonal protecting group strategy. For instance, protect the N2-amino group with a group that is stable to acetylation conditions.Prevention of N2-acetylation while allowing for N6 modification.

Experimental Protocols

Protocol 1: Postsynthetic Introduction of this compound via a 2-Fluoro-6-aminopurine Precursor

This protocol outlines a strategy to incorporate DAP into oligonucleotides without the need for protecting groups on the purine base.[1][4]

  • Synthesis of 2-Fluoro-6-aminopurine Nucleoside:

    • Start with the corresponding this compound nucleoside.

    • Perform a diazotization reaction on the 2-amino group using a reagent such as tert-butyl nitrite in the presence of a fluoride source like 70% HF-pyridine. This selectively converts the 2-amino group to a fluoro group.[1]

  • Phosphoramidite and Solid Support Preparation:

    • Protect the 5'-hydroxyl group of the 2-fluoro-6-aminopurine nucleoside with a dimethoxytrityl (DMTr) group.

    • For ribonucleosides, protect the 2'-hydroxyl group (e.g., with TBDMS).

    • Perform phosphitylation of the 3'-hydroxyl group to generate the phosphoramidite building block.

    • Alternatively, attach the nucleoside to a solid support (e.g., CPG) via the 3'-hydroxyl group.

  • Oligonucleotide Synthesis:

    • Incorporate the 2-fluoro-6-aminopurine phosphoramidite into the desired oligonucleotide sequence using standard automated solid-phase synthesis protocols. The N6-amino group does not require protection due to the deactivating effect of the 2-fluoro group.[1]

  • Postsynthetic Conversion to this compound:

    • After synthesis, cleave the oligonucleotide from the solid support and remove other protecting groups using standard ammonia deprotection (e.g., 60 °C for 5 hours).

    • This ammonia treatment simultaneously displaces the 2-fluoro group to yield the desired this compound-containing oligonucleotide.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis of 2-Fluoro-6-aminopurine Monomer cluster_oligo Oligonucleotide Synthesis cluster_postsynthesis Postsynthetic Modification dap_nucleoside This compound Nucleoside diazotization Diazotization/ Fluorination dap_nucleoside->diazotization fluoro_nucleoside 2-Fluoro-6-aminopurine Nucleoside diazotization->fluoro_nucleoside protection 5'-DMTr & 2'-OH Protection (if applicable) fluoro_nucleoside->protection protected_fluoro Protected 2-Fluoro Nucleoside protection->protected_fluoro phosphitylation Phosphitylation protected_fluoro->phosphitylation phosphoramidite 2-Fluoro Phosphoramidite Monomer phosphitylation->phosphoramidite solid_phase Solid-Phase Oligonucleotide Synthesis phosphoramidite->solid_phase cleavage_deprotection Ammonia Cleavage & Deprotection solid_phase->cleavage_deprotection dap_oligo Final this compound Oligonucleotide cleavage_deprotection->dap_oligo

Caption: Workflow for the synthesis of DAP-containing oligonucleotides.

troubleshooting_logic start Problem: Unwanted N2-Acetylation of DAP cause1 During Selective N6-Acetylation? start->cause1 cause2 During Oligo Synthesis Capping Step? start->cause2 solution1a Use Milder Acetylating Agent cause1->solution1a solution1b Optimize Reaction Conditions (Temp, Time) cause1->solution1b solution1c Use Orthogonal Protecting Group on N2 cause1->solution1c solution2a Optimize Acetic Anhydride Volume and Contact Time cause2->solution2a solution2b Alternative Capping Reagent? cause2->solution2b

Caption: Troubleshooting logic for unwanted N2-acetylation.

References

Technical Support Center: Protecting-Group-Free Synthesis of 2,6-Diaminopurine (DAP) Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of oligonucleotides containing 2,6-diaminopurine (DAP) without the use of traditional protecting groups on the DAP base. This guide is designed for researchers, scientists, and drug development professionals who are looking to streamline their synthesis process by avoiding the complexities of protecting group manipulation.

This resource provides a comprehensive overview of a key protecting-group-free strategy, detailed experimental protocols, a troubleshooting guide to address common issues, and frequently asked questions.

Core Strategy: The 2-Fluoro-6-Amino-Adenosine Precursor Approach

The primary strategy to circumvent the need for protecting groups on the this compound base involves a post-synthetic modification approach. This method utilizes a 2-fluoro-6-amino-adenosine phosphoramidite as a precursor to DAP. The highly electronegative 2-fluoro substituent deactivates the N6-amino group, preventing unwanted side reactions during oligonucleotide synthesis and thus eliminating the need for a protecting group at this position.[1][2][3]

Following the successful incorporation of the 2-fluoro-6-amino-adenosine monomer into the desired oligonucleotide sequence, a simple post-synthetic amination step is employed. Treatment with ammonia displaces the 2-fluoro group, efficiently converting the precursor into the final this compound moiety.[1][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the protecting-group-free synthesis of DAP-containing oligonucleotides using the 2-fluoro-6-amino-adenosine precursor method.

Issue Question Possible Causes & Solutions
Low Coupling Efficiency of 2-Fluoro-6-Amino-Adenosine Phosphoramidite My trityl monitoring shows a drop in signal after the coupling of the 2-fluoro-6-amino-adenosine phosphoramidite. What could be the cause?Moisture Contamination: Phosphoramidites are extremely sensitive to moisture. Ensure all solvents, particularly acetonitrile, are anhydrous (ideally <30 ppm water). Store the 2-fluoro-6-amino-adenosine phosphoramidite under a dry, inert atmosphere (e.g., argon). Suboptimal Coupling Time: The electronic properties of the 2-fluoro-6-amino-adenosine phosphoramidite may necessitate a longer coupling time compared to standard phosphoramidites. It is recommended to increase the coupling time to ensure the reaction goes to completion. Activator Issues: Ensure the activator solution (e.g., 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI)) is fresh and anhydrous. For sterically hindered or electronically modified phosphoramidites, the choice and concentration of the activator can be critical.
Incomplete Conversion to this compound After the final ammonia treatment, I am still observing the presence of the 2-fluoro-6-amino-adenosine in my final product. How can I improve the conversion efficiency?Insufficient Reaction Time or Temperature: The conversion of the 2-fluoro group to an amino group requires adequate time and temperature. The standard ammonia deprotection conditions (e.g., concentrated ammonium hydroxide at 60°C for 5 hours) are generally sufficient for this conversion.[3] If incomplete conversion is observed, consider extending the incubation time or ensuring the temperature is maintained accurately. Ammonia Concentration: Ensure that concentrated ammonium hydroxide is used for the deprotection and conversion step. Dilute ammonia solutions will not be effective.
Observation of Side Products I am observing unexpected peaks in my HPLC or mass spectrometry analysis of the final oligonucleotide. What could be the source of these impurities?Side Reactions during Amination: While the conversion with ammonia is generally clean, prolonged exposure to harsh basic conditions can potentially lead to side reactions on other sensitive modifications within the oligonucleotide. If your sequence contains other modified bases, it is important to ensure their compatibility with the ammonia treatment. Incomplete Capping: If unreacted 5'-hydroxyl groups are not efficiently capped during synthesis, this can lead to the formation of n-1 deletion mutants. While not specific to the DAP modification, it is a common source of impurities in any oligonucleotide synthesis.
Difficulty in Purifying the Final Oligonucleotide The final DAP-containing oligonucleotide is proving difficult to purify. Are there any specific considerations?Hydrophobicity Profile: The introduction of the additional amino group in DAP can alter the hydrophobicity of the oligonucleotide compared to a standard adenine-containing sequence. This may require optimization of the purification method (e.g., HPLC gradient). Presence of Failure Sequences: If coupling efficiency was suboptimal, the crude product will contain a higher percentage of shorter, failure sequences, complicating the purification of the full-length product.

Frequently Asked Questions (FAQs)

Q1: Why is the 2-fluoro-6-amino-adenosine phosphoramidite used as a precursor for DAP?

A1: The 2-fluoro group is highly electronegative and deactivates the exocyclic N6-amino group of the adenine base.[1][2][3] This prevents the amino group from undergoing undesirable side reactions during the phosphoramidite coupling steps, thus eliminating the need for a protecting group. The 2-fluoro group also serves as a good leaving group for the subsequent nucleophilic substitution with ammonia to form the desired this compound.[1][3]

Q2: Are there any special handling precautions for the 2-fluoro-6-amino-adenosine phosphoramidite?

A2: Like all phosphoramidites, the 2-fluoro-6-amino-adenosine phosphoramidite is sensitive to moisture and oxidation. It should be stored under a dry, inert atmosphere (argon or nitrogen) and at a low temperature. All solvents and reagents used in conjunction with it during synthesis must be anhydrous.

Q3: Can I use a different amine besides ammonia for the post-synthetic conversion?

A3: Yes, the 2-fluoro group can be displaced by other primary or secondary amines to introduce different functionalities at the 2-position of the purine ring.[1] This opens up possibilities for synthesizing a variety of 2-substituted-adenine analogs.

Q4: What is the expected coupling efficiency for the 2-fluoro-6-amino-adenosine phosphoramidite?

Q5: How does the incorporation of DAP affect the properties of the oligonucleotide?

A5: this compound forms three hydrogen bonds with thymine (in DNA) or uracil (in RNA), in contrast to the two hydrogen bonds formed by adenine. This generally leads to an increase in the thermal stability (Tm) of the resulting duplex.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of the 2-fluoro-6-amino-adenosine phosphoramidite precursors. Direct comparative data for coupling efficiencies of protected versus unprotected DAP phosphoramidites is not extensively documented in the cited literature.

Phosphoramidite Precursor Sugar Modification Reported Yield Reference
2-fluoro-6-aminopurine phosphoramidite2'-deoxyGood[1][4]
2-fluoro-6-aminopurine phosphoramidite2'-O-MethylGood[1][4]
2-fluoro-6-aminopurine phosphoramidite2'-FluoroGood[1][4]
2-fluoro-6-aminopurine phosphoramiditeribonucleosideGood[1][4]

Experimental Protocols

Protocol 1: Synthesis of 2-fluoro-6-amino-adenosine Phosphoramidites

This protocol provides a general overview of the synthesis of the phosphoramidite precursor. For detailed procedures and characterization data, please refer to the primary literature.[1]

  • Diazotization of this compound nucleoside: The starting this compound nucleoside (with appropriate sugar modifications) is subjected to a diazotization reaction in the presence of HF-pyridine and a nitrite source to convert the 2-amino group to a diazonium salt, which is subsequently displaced by fluoride.

  • 5'-O-DMT protection: The 5'-hydroxyl group of the resulting 2-fluoro-6-aminopurine nucleoside is protected with a dimethoxytrityl (DMT) group.

  • Phosphitylation: The 3'-hydroxyl group is then phosphitylated using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite to yield the final 2-fluoro-6-amino-adenosine phosphoramidite.

  • Purification: The final product is purified by column chromatography.

Protocol 2: Automated Solid-Phase Synthesis of DAP-Oligonucleotides

This protocol outlines the steps for incorporating the 2-fluoro-6-amino-adenosine phosphoramidite into an oligonucleotide using a standard automated DNA/RNA synthesizer.

  • Synthesizer Setup:

    • Dissolve the 2-fluoro-6-amino-adenosine phosphoramidite in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M).

    • Install the phosphoramidite solution on a designated port on the synthesizer.

    • Program the synthesizer with the desired oligonucleotide sequence, specifying the position(s) for the DAP precursor.

  • Automated Synthesis Cycle: The synthesis proceeds via the standard four steps for each nucleotide addition:

    • Deblocking: Removal of the 5'-DMT group with a mild acid (e.g., trichloroacetic acid in dichloromethane).

    • Coupling: Activation of the incoming phosphoramidite (standard or the 2-fluoro precursor) with an activator and subsequent coupling to the free 5'-hydroxyl group of the growing chain. Note: An extended coupling time may be beneficial for the 2-fluoro precursor.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester using an iodine solution.

  • Repeat: The cycle is repeated until the full-length oligonucleotide is synthesized.

Protocol 3: Post-Synthetic Conversion to this compound

This protocol describes the final step to convert the incorporated 2-fluoro-6-amino-adenosine into this compound.

  • Cleavage and Deprotection:

    • Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

    • Add concentrated ammonium hydroxide to the vial.

  • Conversion and Deprotection:

    • Heat the vial at 60°C for 5 hours. This step simultaneously cleaves the oligonucleotide from the solid support, removes the protecting groups from the standard bases and the phosphate backbone, and converts the 2-fluoro-6-aminopurine to this compound.[3]

  • Work-up:

    • Cool the vial to room temperature.

    • Transfer the ammonium hydroxide solution containing the deprotected oligonucleotide to a new tube.

    • Evaporate the ammonia to obtain the crude DAP-containing oligonucleotide.

  • Purification:

    • Purify the crude oligonucleotide using standard methods such as HPLC or polyacrylamide gel electrophoresis (PAGE).

Visualizations

Protecting_Group_Free_DAP_Synthesis cluster_synthesis Automated Oligonucleotide Synthesis cluster_postsynthesis Post-Synthetic Modification start Solid Support with Initiator Nucleoside deblock Deblocking (DMT Removal) start->deblock couple Coupling with 2-Fluoro-6-Amino-Adenosine Phosphoramidite deblock->couple cap Capping couple->cap oxidize Oxidation cap->oxidize repeat Repeat Cycle for Sequence Elongation oxidize->repeat repeat->deblock Next cycle cleave Cleavage & Deprotection with Conc. NH4OH repeat->cleave Final Cycle Complete convert Conversion of 2-Fluoro-6-Amino-Adenosine to this compound cleave->convert purify Purification (HPLC/PAGE) convert->purify final_product Final DAP-Containing Oligonucleotide purify->final_product

Caption: Workflow for protecting-group-free DAP oligonucleotide synthesis.

Troubleshooting_Workflow cluster_coupling_solutions Coupling Issues cluster_conversion_solutions Conversion Issues cluster_purity_solutions Purity Issues start Low Yield or Purity of DAP-Oligonucleotide check_coupling Analyze Trityl Data: Low Coupling Efficiency? start->check_coupling moisture Check Solvent Anhydrousness check_coupling->moisture Yes time Increase Coupling Time check_coupling->time Yes activator Verify Activator Quality check_coupling->activator Yes check_conversion Analyze Final Product: Incomplete Conversion to DAP? check_coupling->check_conversion No end Optimized Synthesis moisture->end time->end activator->end conditions Verify Amination Time/ Temperature/NH4OH Conc. check_conversion->conditions Yes check_purity Analyze Final Product: Presence of Side Products? check_conversion->check_purity No conditions->end capping Verify Capping Efficiency check_purity->capping Yes compatibility Check Compatibility of Other Modifications check_purity->compatibility Yes check_purity->end No capping->end compatibility->end

Caption: Troubleshooting workflow for DAP oligonucleotide synthesis.

References

"overcoming solubility issues of 2,6-diaminopurine derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 2,6-diaminopurine (DAP) derivatives.

Troubleshooting Guide

Q1: My this compound derivative won't dissolve in aqueous buffers like PBS. What is the primary reason for this?

A1: this compound and its derivatives often exhibit poor aqueous solubility due to their planar, aromatic structure and intermolecular hydrogen bonding capabilities. This can lead to the formation of a stable crystal lattice that is difficult to disrupt with water molecules. The parent compound, this compound, has a water solubility of approximately 2.38 g/L at 20°C, and many synthetic derivatives, especially those with hydrophobic substituents, are even less soluble.[1][2]

Q2: I've prepared a high-concentration stock solution of my DAP derivative in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. How can I prevent this "crashing out"?

A2: This is a common issue that occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit. The DMSO, while an excellent solvent for the initial stock, becomes diluted, and the compound is forced into an environment where it is poorly soluble.

Solutions:

  • Lower the Final Concentration: Ensure the final working concentration is below the aqueous solubility limit of your specific derivative.

  • Increase Co-solvent Percentage: If your experimental system can tolerate it, a slightly higher final concentration of DMSO (generally up to 0.5%) may help maintain solubility. Always run a vehicle control to account for any effects of the solvent on your experiment.

  • Use a Different Solubilization Strategy: Consider pH adjustment or the use of cyclodextrins as outlined in the protocols below.

  • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution into the pre-warmed aqueous medium. This can help prevent localized high concentrations that lead to precipitation.[3]

Q3: Can I use heat to dissolve my compound?

A3: Gentle warming and sonication can be effective in dissolving some compounds. However, be cautious as excessive heat can lead to the degradation of your compound. It is advisable to test the thermal stability of your specific derivative before employing heat for solubilization.

Frequently Asked Questions (FAQs)

Q4: What are the recommended solvents for preparing stock solutions of this compound derivatives?

A4: For creating high-concentration stock solutions, polar aprotic solvents are generally the most effective. The choice of solvent will depend on the specific derivative.

SolventRecommended Use & Considerations
Dimethyl Sulfoxide (DMSO) The most common and effective solvent for a wide range of organic molecules, including purine analogs.
N,N-Dimethylformamide (DMF) A good alternative to DMSO, with similar solubilizing properties.
Formic Acid This compound hemisulfate salt is soluble in formic acid at 50 mg/mL, with heating. Use with caution due to its corrosive nature.
Methanol / Ethanol May be suitable for some less hydrophobic derivatives. Evaporates more readily than DMSO or DMF.

Always use anhydrous grade solvents to avoid introducing water, which can decrease the solubility of hydrophobic compounds.

Q5: How can pH adjustment improve the solubility of my DAP derivative?

A5: this compound is a weakly basic compound.[4] Many of its derivatives are ionizable. Adjusting the pH of the solution can protonate or deprotonate functional groups on the molecule, leading to the formation of a more soluble salt. For basic compounds like DAP, lowering the pH (acidic conditions) can increase solubility. Conversely, for derivatives with acidic functional groups, increasing the pH (basic conditions) can enhance solubility.[5] It is crucial to determine the pKa of your specific derivative to inform your pH adjustment strategy.

Q6: What are cyclodextrins and how can they help with solubility?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like many DAP derivatives, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly increases its solubility in aqueous solutions.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol describes the standard method for preparing a stock solution of a DAP derivative in DMSO.

Materials:

  • This compound derivative powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator bath

Methodology:

  • Weigh the desired amount of the DAP derivative powder in a sterile tube.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Enhancement by pH Adjustment

This protocol provides a general procedure for increasing the solubility of a DAP derivative by adjusting the pH.

Materials:

  • This compound derivative powder

  • Aqueous buffer (e.g., water, PBS)

  • 1 M HCl and 1 M NaOH solutions

  • Calibrated pH meter

Methodology:

  • Add the DAP derivative powder to the desired volume of aqueous buffer to create a suspension.

  • While stirring, slowly add 1 M HCl dropwise to lower the pH. Monitor the pH and observe for dissolution.

  • If the compound has acidic properties, add 1 M NaOH dropwise to raise the pH.

  • Continue to add the acid or base until the compound is fully dissolved.

  • Record the final pH at which the compound is soluble.

  • Carefully adjust the pH back towards the desired experimental range, being mindful that the compound may precipitate if the pH is significantly altered.

  • Sterile-filter the final solution before use in cell-based assays.

Protocol 3: Solubilization using Cyclodextrin Complexation (Kneading Method)

This method is suitable for forming an inclusion complex to enhance aqueous solubility.

Materials:

  • This compound derivative powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol (50% in water)

  • Mortar and pestle

  • Deionized water

Methodology:

  • Determine the desired molar ratio of the DAP derivative to HP-β-CD (commonly starting with 1:1 or 1:2).

  • Place the HP-β-CD in a mortar.

  • Add a small amount of 50% ethanol to the HP-β-CD and triturate to form a consistent slurry.

  • Slowly add the DAP derivative powder to the slurry while continuing to knead for at least 30-60 minutes.[7]

  • The resulting paste can be dried (e.g., in a desiccator or under vacuum) to obtain a solid powder of the complex.

  • The solubility of this complex in aqueous buffers should be tested and compared to the uncomplexed compound.

Data & Visualizations

Solubility Data Summary

The following table provides available solubility data for this compound. Quantitative solubility data for specific derivatives is often compound-specific and may require experimental determination.

CompoundSolventSolubilityTemperature
This compoundWater2.38 g/L20°C[1][2]
This compoundWater6.38 g/LNot Specified[4]
This compound Hemisulfate SaltFormic Acid50 mg/mL (with heat)Not Specified[8]

Diagrams

G cluster_0 cluster_1 start Start: Poorly Soluble DAP Derivative stock Prepare Stock in Organic Solvent (e.g., DMSO) start->stock precipitate Precipitation upon Aqueous Dilution? stock->precipitate success Success: Soluble for Experiment precipitate->success No ph_adjust Attempt pH Adjustment precipitate->ph_adjust Yes yes Yes no No soluble_check Soluble? ph_adjust->soluble_check cyclo Attempt Cyclodextrin Complexation soluble_check2 Soluble? cyclo->soluble_check2 prodrug Consider Prodrug Strategy soluble_check->success Yes soluble_check->cyclo No soluble_check2->success Yes soluble_check2->prodrug No

Troubleshooting workflow for DAP derivative solubility.

G cluster_0 G1 Phase cluster_1 S Phase DAP This compound Derivative (CDK4/6 Inhibitor) CDK46 CDK4/6 DAP->CDK46 Inhibits CyclinD Cyclin D CyclinD->CDK46 Activates pRb pRb CDK46->pRb Phosphorylates (inactivates) E2F E2F pRb->E2F Inhibits S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes Transcription

Mechanism of G1 cell cycle arrest by a DAP derivative.

References

Technical Support Center: Refining HPLC Purification for DAP-Modified Aptamers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 2,6-diaminopurine (DAP) modified aptamers using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC purification of DAP-modified aptamers.

Q1: Why am I seeing poor peak shape (broadening, tailing, or fronting) for my DAP-modified aptamer?

Poor peak shape is a common issue in oligonucleotide purification and can lead to inaccurate quantification and poor resolution.[1][2][3] The causes can be chemical or physical in nature.[4]

Possible Causes & Solutions:

  • Secondary Structures: Aptamers, especially those with high GC content or modifications like DAP that can form stable hydrogen bonds, may adopt secondary structures (e.g., hairpins).[5][6] These structures can exist in multiple conformations, leading to broad or multiple peaks.[6]

    • Solution: Increase the column temperature to 50-80°C to denature these structures.[5][6] For anion-exchange HPLC, purification at a high pH (e.g., pH 12) can also eliminate secondary structures by disrupting hydrogen bonds, though this is not suitable for RNA aptamers.[6]

  • Column Issues: Column performance can degrade over time.

    • Void Formation/Poor Packing: A void at the column inlet or a poorly packed bed can distort the flow path.[4] This often results in peak fronting or splitting.[2]

    • Contamination: Accumulation of sample impurities or debris from the HPLC system on the column frit can cause peak distortion, typically affecting all peaks.[3]

    • Solution: First, try backflushing the column to remove blockages.[3][4] If the problem persists, especially with fronting peaks, the column may need to be replaced.[3] Using a guard column can help protect the analytical column from contaminants.[1]

  • Inappropriate Mobile Phase (IP-RP HPLC): The choice and concentration of the ion-pairing (IP) reagent and organic modifier are critical.[5][7]

    • Cause: Insufficient IP reagent concentration can lead to poor interaction with the stationary phase, causing peak tailing.

    • Solution: Optimize the concentration of the IP reagent (e.g., TEAA). Ensure the mobile phase pH is appropriate to maintain the desired charge state of the aptamer.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[2][4]

    • Solution: Reduce the mass of the aptamer injected onto the column.[4]

Below is a troubleshooting workflow for diagnosing poor peak shape:

G cluster_0 Troubleshooting: Poor Peak Shape start Observe Poor Peak Shape (Tailing, Broadening, Fronting) q1 Are all peaks affected? start->q1 cause1 Likely Physical/System Issue q1->cause1  Yes   q2 What is the peak shape? q1->q2  No   sol1 Check for Leaks Backflush Column Check Tubing/Fittings cause1->sol1 cause_tail Secondary Interactions (e.g., silanol groups) Insufficient Ion-Pairing q2->cause_tail Tailing cause_broad Secondary Structures Slow Mass Transfer Column Degradation q2->cause_broad Broadening cause_front Column Overload Incompatible Sample Solvent Column Void q2->cause_front Fronting sol_tail Optimize Mobile Phase pH Increase Ion-Pair Conc. Use End-Capped Column cause_tail->sol_tail sol_broad Increase Temperature Reduce Flow Rate Replace Column cause_broad->sol_broad sol_front Reduce Sample Load Dissolve Sample in Mobile Phase Replace Column cause_front->sol_front

Fig 1. Troubleshooting flowchart for poor HPLC peak shape.
Q2: My DAP-modified aptamer is not separating well from failure sequences (n-1). How can I improve resolution?

Achieving single-nucleotide resolution is a common challenge, especially for longer oligonucleotides.[8][9]

Possible Causes & Solutions:

  • Suboptimal Gradient (IP-RP & AEX): A steep gradient may not provide sufficient time for separation.

    • Solution: Decrease the gradient slope (e.g., from 2%/min to 0.5-1%/min of the organic modifier or salt). A shallower gradient enhances resolution between the full-length product and closely related impurities.[10]

  • Wrong HPLC Mode: The chosen purification method may not be optimal for your aptamer's properties.

    • Solution:

      • Anion-Exchange (AEX) HPLC: AEX separates based on the number of phosphate groups (charge), making it excellent for resolving failure sequences from the full-length product.[11][12] It is often preferred for unmodified oligos up to 80 bases.[11]

      • Ion-Pair Reverse-Phase (IP-RP) HPLC: IP-RP separates based on hydrophobicity.[6] The DAP modification increases hydrophobicity compared to adenine, which can enhance separation from unmodified failure sequences. This method is highly effective for modified oligonucleotides.[6][13]

  • Poor Mass Transfer (IP-RP): Slow diffusion of large molecules like aptamers into the stationary phase pores can cause peak broadening and reduce resolution.[10]

    • Solution: Use a column with smaller particles (e.g., <3 µm) and operate at a slower flow rate and elevated temperature to enhance mass transfer.[10]

  • Ion-Pairing Reagent Choice (IP-RP): The type of ion-pairing agent affects retention and resolution.

    • Solution: Triethylammonium acetate (TEAA) is a common choice. However, more hydrophobic agents like tributylamine (TBA) can increase retention and may improve resolution. For MS-compatibility, a combination of triethylamine (TEA) and hexafluoroisopropanol (HFIP) provides excellent resolution.[10][14]

Q3: I am observing unexpected "ghost peaks" in my chromatogram, even during blank runs. What is the cause?

Ghost peaks are extraneous peaks that do not come from the injected sample.[1][5]

Possible Causes & Solutions:

  • Contaminated Mobile Phase: Even HPLC-grade solvents can contain impurities that accumulate on the column and elute during a gradient.[1][5]

    • Solution: Use fresh, high-purity solvents and buffers. Filter all aqueous mobile phases before use.[1]

  • System Contamination: Worn pump seals, rotor seals in the injector, or contaminated tubing can leach contaminants into the flow path.[5]

    • Solution: Regularly flush the entire HPLC system with a strong solvent (like 100% acetonitrile or isopropanol). If the problem persists, replace system components like pump seals.

  • Sample Carryover: Residual sample from a previous, more concentrated injection can adsorb to the injector or column and elute in a subsequent run.

    • Solution: Run a needle wash program on the autosampler. Inject one or more blank runs (mobile phase) after a concentrated sample to flush the system.

Frequently Asked Questions (FAQs)

Q1: Which HPLC method is better for DAP-modified aptamers: Ion-Pair Reverse-Phase (IP-RP) or Anion-Exchange (AEX)?

The choice depends on the specific goals of the purification.[15][16]

FeatureIon-Pair Reverse-Phase (IP-RP) HPLCAnion-Exchange (AEX) HPLC
Principle Separation based on hydrophobicity.[6]Separation based on charge (number of phosphate groups).[11]
Best For Modified oligonucleotides (like DAP-modified), which have altered hydrophobicity. Excellent for separating modified from unmodified sequences.[6][17]Unmodified oligonucleotides and resolving failure sequences (n-1, n+1) from the full-length product.[6][11]
Resolution Good, but can decrease for oligonucleotides >50 bases.[12]Excellent for oligonucleotides up to ~80 bases.[11]
MS-Compatibility Yes, when using volatile buffers like TEA/HFIP.[7][14]No, due to high concentrations of non-volatile salts (e.g., NaCl).[15]
DAP-Aptamer Suitability Highly Recommended. The this compound modification increases hydrophobicity relative to adenine, providing a strong basis for separation from synthesis impurities.Good for purity analysis. Can be used to confirm the charge-based purity and resolve length-based impurities effectively.[15]
Q2: What are the recommended starting conditions for purifying a DAP-modified aptamer?

Optimizing HPLC methods is crucial, but these tables provide robust starting points for method development.

Table 1: Recommended Starting Conditions for IP-RP HPLC

Parameter Recommended Condition Notes
Column C18, Wide Pore (e.g., 300 Å), < 5 µm particle size Wide pores are necessary for large molecules like aptamers.
Mobile Phase A 100 mM TEAA in Water or 5-15 mM TEA, 100-400 mM HFIP in Water (for MS) TEAA is a standard ion-pairing reagent.[7] TEA/HFIP offers high resolution and MS compatibility.[10]
Mobile Phase B 100 mM TEAA in Acetonitrile or 5-15 mM TEA, 100-400 mM HFIP in Acetonitrile Acetonitrile is the most common organic modifier.
Gradient 5-20% B over 20-30 minutes Start with a shallow gradient (e.g., 0.5-1.0% B/min) for optimal resolution.
Flow Rate 0.5 - 1.0 mL/min (for analytical scale) Slower flow rates can improve resolution.[10]
Temperature 50 - 65°C Elevated temperature helps denature secondary structures and improves peak shape.[6][10]

| Detection | UV at 260 nm | |

Table 2: Recommended Starting Conditions for AEX HPLC

Parameter Recommended Condition Notes
Column Polymeric strong anion-exchanger (e.g., PL-SAX) Polymeric columns are stable at high pH.[15][18]
Mobile Phase A 20 mM Phosphate or Tris Buffer, pH 7.0-8.5
Mobile Phase B Mobile Phase A + 1.0 - 1.5 M NaCl or NaClO₄ NaCl is the most common eluting salt.
Gradient 0-100% B over 20-30 minutes Adjust based on aptamer length; longer aptamers require higher salt concentrations to elute.[15]
Flow Rate 1.0 mL/min (for analytical scale)
Temperature 60 - 80°C Helps to minimize secondary structures.[15]

| Detection | UV at 260 nm | |

Q3: How should I prepare my crude DAP-modified aptamer sample for HPLC injection?

Proper sample preparation is critical to prevent column clogging and peak distortion.

  • Quantify Crude Sample: Determine the approximate concentration of your crude aptamer solution using UV absorbance at 260 nm.

  • Dilution: Dilute the stock solution to a working concentration (e.g., 1-10 µM). It is highly recommended to use the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) as the diluent.[5] This prevents peak distortion caused by injecting a sample in a solvent that is too weak or too strong.[4]

  • Filtration (Optional but Recommended): If the diluted sample appears cloudy or contains particulate matter, filter it through a 0.22 µm syringe filter compatible with your sample solvent.[5]

  • Transfer: Transfer the final sample to an appropriate HPLC vial for analysis.

Experimental Protocols & Workflows

General Workflow for Aptamer Purification and Analysis

The following diagram outlines the typical workflow from crude synthesis to a purified, quality-controlled aptamer product.

G cluster_workflow Aptamer Purification & QC Workflow crude Crude DAP-Aptamer (Post-Synthesis) prep Sample Preparation (Dilution & Filtration) crude->prep hplc Preparative HPLC (IP-RP or AEX) prep->hplc collect Fraction Collection (Peak of Interest) hplc->collect analysis Purity Analysis (Analytical HPLC) collect->analysis desalt Desalting / Buffer Exchange (e.g., Size Exclusion) collect->desalt qc Final QC (Mass Spec, CE) analysis->qc desalt->qc final Purified Aptamer qc->final

Fig 2. General workflow for purification of aptamers.
Protocol 1: Ion-Pair Reverse-Phase (IP-RP) HPLC Method

This protocol details a standard method for purifying a DAP-modified aptamer.

  • Mobile Phase Preparation:

    • Buffer A: Prepare 100 mM Triethylammonium Acetate (TEAA) in HPLC-grade water. Filter through a 0.22 µm membrane.

    • Buffer B: Prepare 100 mM TEAA in HPLC-grade acetonitrile.

  • System Setup and Equilibration:

    • Install a suitable C18 column.

    • Set the column oven temperature to 60°C.

    • Set the UV detector to 260 nm.

    • Equilibrate the column with 5-10 column volumes of the initial gradient conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Injection and Gradient Elution:

    • Inject 10-50 µL of the prepared aptamer sample.

    • Run a linear gradient. For example:

      • 0-2 min: Hold at 5% B.

      • 2-22 min: Ramp from 5% to 20% B (0.75%/min slope).

      • 22-25 min: Ramp to 95% B (column wash).

      • 25-30 min: Hold at 95% B.

      • 30-32 min: Return to 5% B.

      • 32-40 min: Re-equilibrate at 5% B.

  • Fraction Collection and Post-Processing:

    • Collect the main peak corresponding to the full-length product.

    • Analyze a small aliquot of the collected fraction by analytical HPLC or Mass Spectrometry to confirm purity and identity.

    • Lyophilize or speed-vac the purified fraction to remove the volatile mobile phase.

    • Perform desalting if necessary to remove residual TEAA.

References

"process improvements for large-scale synthesis of 2,6-diaminopurine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2,6-diaminopurine (DAP).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Synthesis & Optimization

Q1: What are the common starting materials for the large-scale synthesis of this compound?

A1: Common and commercially available starting materials include 2,6-dichloropurine and purine derivatives like guanosine. A frequently employed strategy involves a two-step process starting from 2,6-dichloropurine, which undergoes sequential nucleophilic substitution reactions.[1] Another approach uses 2-fluoro-6-amino-adenosine as a precursor, which allows for the introduction of the second amino group in a postsynthetic modification strategy, particularly useful in oligonucleotide synthesis.[2][3]

Q2: My overall yield is low. What are the most common causes and how can I troubleshoot this?

A2: Low overall yield in a multi-step synthesis can be attributed to several factors. The primary areas to investigate are:

  • Incomplete Reactions: One or both of the amination steps may not be proceeding to completion.

  • Side Product Formation: Competing reactions can consume starting materials and complicate purification.

  • Purification Losses: The product may be lost during work-up, extraction, or crystallization steps.

  • Starting Material Purity: Impurities in the initial substrates can inhibit the reaction or lead to unwanted byproducts.[4]

To troubleshoot, begin by analyzing each step of the reaction sequence (e.g., via TLC or LC-MS) to pinpoint where the yield loss is occurring.

Troubleshooting: Low Reaction Yield

Problem Potential Cause Recommended Solution
Incomplete Amination Insufficient reaction time or temperature.Increase reaction time and/or moderately increase the temperature. Monitor reaction progress closely using TLC or HPLC.[4]
Poor quality of aminating agent (e.g., ammonia solution).Use a fresh, high-purity source of the aminating agent. Ensure accurate concentration.
Steric hindrance or poor substrate solubility.Optimize the solvent system to ensure all reactants are fully dissolved. Aprotic polar solvents like DMF are often effective.[4]
Formation of Side Products High reaction temperatures leading to decomposition or side reactions.Maintain a controlled, lower reaction temperature, especially during the addition of reagents.[4]
Use of excess reagents.Use a stoichiometric amount of the aminating agent or add it portion-wise to control the reaction rate and minimize side product formation.[4]
Presence of oxygen or moisture (if reaction is sensitive).Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and use anhydrous solvents.
Difficult Product Isolation Product is highly soluble in the reaction or wash solvents.Optimize the crystallization conditions, including the choice of anti-solvent and the temperature gradient. Perform a salt screen if necessary.[4]
Co-precipitation of impurities with the final product.Re-evaluate the purification method. Techniques like column chromatography or re-crystallization from a different solvent system may be required.[4]

Purification & Impurities

Q3: I am observing significant impurities in my final product. What are the likely side products and how can they be minimized?

A3: In syntheses starting from 2,6-dichloropurine, a common impurity is the mono-substituted intermediate (2-amino-6-chloropurine or 2-chloro-6-aminopurine). Formation of this can be minimized by carefully controlling the stoichiometry of the aminating agent and the reaction conditions (temperature and time) to drive the reaction to completion. Over-reaction or harsh conditions can lead to the formation of other undesired byproducts.

Q4: What are the best methods for purifying large batches of this compound?

A4: For large-scale purification, crystallization is the most economical and effective method. Key steps include selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. If impurities persist, column chromatography can be used, although it may be less practical for multi-kilogram scales.

Experimental Protocols & Methodologies

Protocol 1: Two-Step Synthesis from 2,6-Dichloropurine

This protocol outlines a general procedure for synthesizing this compound from 2,6-dichloropurine, a common method amenable to scaling.

Step 1: First Amination (Synthesis of 6-amino-2-chloropurine)

  • Reaction Setup: In a suitable reaction vessel, suspend 2,6-dichloropurine in a solvent such as n-butanol.

  • Reagent Addition: Add an appropriate amine source. For the first substitution, a primary or secondary amine can be used, often with a base like triethylamine (NEt3) to scavenge the HCl byproduct.[1] For direct synthesis of DAP, a source of ammonia is used.

  • Reaction Conditions: Heat the mixture. Microwave-assisted protocols can significantly shorten reaction times.[1] Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture and isolate the intermediate product, typically by filtration after precipitation or by extraction.

Step 2: Second Amination (Synthesis of this compound)

  • Reaction Setup: Dissolve the 6-amino-2-chloropurine intermediate in a suitable high-boiling point solvent.

  • Reagent Addition: Introduce the second aminating agent. This is typically done by bubbling ammonia gas through the solution or by using a sealed vessel with aqueous or alcoholic ammonia at high temperature and pressure.

  • Reaction Conditions: Heat the reaction mixture in a sealed reactor to high temperatures (e.g., 150-180°C) for several hours.

  • Isolation & Purification: After cooling, the product often precipitates from the reaction mixture. It can be collected by filtration, washed with a suitable solvent (e.g., water, ethanol) to remove residual impurities, and dried under a vacuum. Further purification can be achieved by recrystallization.

Process & Logic Diagrams

The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of this compound.

G General Workflow for this compound Synthesis A Start: 2,6-Dichloropurine + Aminating Agent 1 B Step 1: First Nucleophilic Substitution A->B C Intermediate: Mono-aminated Purine B->C D Step 2: Second Nucleophilic Substitution (with Aminating Agent 2) C->D E Crude this compound D->E F Purification (e.g., Crystallization) E->F G Final Product: Pure this compound F->G G Troubleshooting Workflow for Low Yield Start Problem: Low Overall Yield Check1 Analyze reaction mixture (TLC/LC-MS) Start->Check1 Cause1 Cause: Incomplete Reaction Check1->Cause1 Starting material remains Cause2 Cause: Significant Side Products Check1->Cause2 Multiple spots/ peaks observed Cause3 Cause: Product Loss During Work-up Check1->Cause3 Clean reaction, low isolated yield Sol1 Solution: - Increase reaction time/temp - Check reagent purity Cause1->Sol1 Sol2 Solution: - Lower reaction temp - Control stoichiometry Cause2->Sol2 Sol3 Solution: - Optimize extraction pH - Optimize crystallization solvent Cause3->Sol3 G Key Parameters for Process Optimization cluster_0 Reaction Conditions cluster_1 Reagents & Solvents cluster_2 Downstream Processing Root Process Optimization Temp Temperature Root->Temp Time Time Root->Time Pressure Pressure (for gaseous reagents) Root->Pressure Solvent Solvent Choice (e.g., DMF, EtOH, BuOH) Root->Solvent Base Base (e.g., NEt3, K2CO3) Root->Base Stoich Stoichiometry Root->Stoich Workup Work-up (Aqueous/Organic) Root->Workup Purify Purification Method (Crystallization/Chromatography) Root->Purify

References

Validation & Comparative

Mass Spectrometry for the Analysis of 2,6-Diaminopurine Incorporation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of mass spectrometry-based methods for the analysis of 2,6-diaminopurine (DAP) incorporation into oligonucleotides and biological systems. This compound is a naturally occurring adenine analog that is of significant interest in therapeutic and diagnostic applications due to its unique base-pairing properties and biological activities.[1][2] Accurate and robust analytical methods are crucial for the development and quality control of DAP-containing oligonucleotides and for studying their in vivo fate.

This document outlines the experimental protocols for liquid chromatography-mass spectrometry (LC-MS) based analysis of DAP, presents quantitative data where available, and discusses alternative analytical approaches.

Comparison of LC-MS/MS Methods for this compound Analysis

While a direct head-to-head comparison of different mass spectrometry platforms for the quantitative analysis of this compound is not extensively documented in the literature, a review of published methodologies allows for a comparative summary. The following table contrasts the key parameters of various LC-MS/MS methods used for the detection and characterization of DAP and its nucleosides.

ParameterMethod 1: Oligonucleotide CharacterizationMethod 2: Prebiotic Nucleoside AnalysisMethod 3: Microbial Synthesis Analysis
Instrumentation Ion Exchange Chromatography and LCMSUHPLC coupled to ESI-TripleTOFFinnigan LCQ Duo spectrometer
Ionization Mode Not specified, likely ESINegative Ion Mode ESIPositive Mode ESI
Mass Analyzer Not specifiedTripleTOFIon Trap
Sample Matrix Purified OligonucleotidesReaction mixture supernatantCell culture supernatants
Quantitative Data Calculated vs. Observed MassNot specifiedExpected vs. Observed Mass-to-Charge Ratio
Reference [1][3][4]

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of analytical techniques. Below are protocols extracted from studies employing mass spectrometry for the analysis of this compound.

Method 1: LC-MS for Characterization of DAP-Containing Oligonucleotides

This method is suited for confirming the incorporation of DAP into synthetic oligonucleotides.

1. Sample Preparation:

  • Synthesized oligonucleotides containing DAP are purified, typically by chromatography.[1]

2. Liquid Chromatography (LC):

  • The specific LC conditions are not detailed in the source material, but a reverse-phase or ion-exchange column suitable for oligonucleotide separation would be employed.

3. Mass Spectrometry (MS):

  • The purified oligonucleotides are analyzed by LC-MS to determine their molecular weight.[1]

  • The observed mass is compared to the calculated mass to confirm the successful incorporation of DAP and the absence of unexpected modifications.[1]

Method 2: UHPLC-ESI-TripleTOF Analysis of DAP Deoxyribosides

This high-resolution method was used to identify DAP nucleosides in a prebiotic synthesis context.[3]

1. Sample Preparation:

  • The reaction mixture is centrifuged, and the supernatant is collected for analysis.[3]

2. Ultra-High Performance Liquid Chromatography (UHPLC):

  • System: Nexera X2 (Shimadzu)[3]

  • Column: Kinetex C18 (Phenomenex, 100 Å, 2.1 × 150 mm)[3]

  • Mobile Phases:

    • A: 0.1% Formic Acid in water

    • B: 80% Acetonitrile and 0.1% Formic Acid in water[3]

  • Gradient: 0 to 25% B in 15 minutes[3]

  • Flow Rate: 0.3 mL/min[3]

3. Mass Spectrometry (MS):

  • System: ESI-TripleTOF 5600+ (AB SCIEX)[3]

  • Ionization Mode: Negative Ion Spray[3]

  • Ion Spray Voltage: -4.5 kV[3]

  • Declustering Potential: -80 V[3]

  • Collision Energy: -10 V[3]

  • Source Temperature: 200 °C[3]

Method 3: LC/MS Analysis of Microbially Synthesized DAP Nucleosides

This protocol was used to characterize DAP nucleosides produced by microbial biocatalysts.[4]

1. Sample Preparation:

  • Aliquots of the reaction mixture are taken at various time points and centrifuged at 10,000 x g for 30 seconds.[4]

  • The resulting supernatants are analyzed by HPLC and LC/MS.[4]

2. Liquid Chromatography (LC):

  • The specific LC conditions are not detailed, but the solvent system is mentioned in the MS parameters.

3. Mass Spectrometry (MS):

  • System: Finnigan LCQ Duo spectrometer[4]

  • Ionization Mode: Positive Mode ESI[4]

  • Solvent: Methanol/water[4]

  • Data Acquired: The protonated molecular ion [M+H]+ is measured and compared to the expected molecular mass. For example, this compound-2'-deoxyriboside (dDAPR) had an observed m/z of 267.1 against an expected M+ of 266.2566.[4]

Visualizing Experimental Workflows

Diagrams illustrating the analytical processes can aid in understanding the methodologies. The following workflows are presented in the DOT language for Graphviz.

experimental_workflow_1 cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output start DAP-containing Oligonucleotide Synthesis purification Purification (e.g., Chromatography) start->purification lcms LC-MS Analysis purification->lcms data_analysis Data Analysis (Observed vs. Calculated Mass) lcms->data_analysis confirmation Confirmation of DAP Incorporation data_analysis->confirmation

Caption: Workflow for the confirmation of this compound incorporation into synthetic oligonucleotides.

experimental_workflow_2 cluster_lc UHPLC Separation cluster_ms Mass Spectrometry Detection start Sample Collection (e.g., Reaction Supernatant) injection Inject into UHPLC start->injection column C18 Column Separation injection->column gradient Gradient Elution (Water/Acetonitrile with Formic Acid) column->gradient esi Electrospray Ionization (Negative Mode) gradient->esi tof TripleTOF Mass Analyzer esi->tof detection Detection of DAP Nucleosides tof->detection end Identification and Characterization of DAP Nucleosides detection->end

Caption: UHPLC-ESI-TripleTOF workflow for the analysis of this compound nucleosides.

Alternative and Complementary Methods

While mass spectrometry offers high sensitivity and specificity for the analysis of this compound, other techniques can be used for quantification, although they may lack the same level of structural confirmation.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust method for quantifying nucleosides.[3] It relies on the characteristic UV absorbance of the purine ring. While less sensitive than MS, it is widely available and can be used for routine analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the DAP nucleoside and its incorporation into an oligonucleotide.[3] However, it is a less sensitive technique compared to mass spectrometry and may not be suitable for trace-level analysis.

References

A Comparative Guide to HPLC Methods for Quantifying 2,6-Diaminopurine in DNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2,6-diaminopurine (DAP) in DNA is crucial for various applications, including the study of modified oligonucleotides and their therapeutic potential. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection for the precise measurement of DAP in DNA samples.

This document outlines the performance of these analytical techniques, supported by experimental data, and offers detailed methodologies for sample preparation and analysis.

Method Performance Comparison

The choice between HPLC-UV and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for DAP quantification depends on the specific requirements of the study, such as sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS is generally considered the "gold standard" for the quantitative analysis of modified nucleic acid bases due to its high accuracy, precision, and sensitivity.[1] While HPLC-UV is a more accessible and cost-effective technique, it may have limitations in terms of sensitivity and specificity compared to LC-MS/MS.[2]

The following table summarizes the key performance characteristics of both methods for the analysis of nucleosides and related compounds. While specific data for this compound is limited in publicly available literature, the presented data for other nucleosides and DNA fragments provides a strong basis for comparison.

Performance MetricHPLC-UVLC-MS/MSSource
Limit of Detection (LOD) ~1 ng for a 200 bp DNA fragment0.1 - 4 nmol/L for various analytes[3][4]
Limit of Quantification (LOQ) ~3 ng for a 200 bp DNA fragment0.2 - 20 nmol/L for various analytes[3][4]
**Linearity (R²) **>0.999 for a 200 bp DNA fragment>0.99 for various analytes[3][5]
Accuracy (% Recovery) 97.4% - 101.8% for DNA fragments90.00% - 113.90% for various analytes[3][4]
Precision (%RSD) <10% (intra- and inter-day)<15% (intra- and inter-day)[2][6]

Experimental Protocols

Accurate quantification of this compound in DNA necessitates meticulous sample preparation to release the nucleoside from the DNA backbone, followed by optimized chromatographic separation and detection.

DNA Sample Preparation: Hydrolysis

The first critical step is the hydrolysis of the DNA to release the individual nucleosides, including this compound. Two primary methods are employed: enzymatic digestion and acid hydrolysis.

  • Enzymatic Digestion: This is the preferred method as it is milder and less likely to cause degradation of the nucleosides.[7] A combination of enzymes is typically used to ensure complete digestion of the DNA.

    • Protocol:

      • To a solution of DNA (e.g., 50 µg), add DNase I, phosphodiesterase I, and alkaline phosphatase.[8][9]

      • Incubate the mixture at 37°C overnight.[9][10]

      • Terminate the reaction, for example, by adding an acid or by heat inactivation.[10]

      • The resulting mixture of deoxynucleosides can be directly analyzed by HPLC.[11]

  • Acid Hydrolysis: This method is simpler but can be harsher, potentially leading to the degradation of some nucleosides.[7] Formic acid is a commonly used acid for this purpose.

    • Protocol:

      • Hydrolyze the DNA sample with neat formic acid at a high temperature (e.g., 140°C) for a defined period (e.g., 24-48 hours).[8][10][12]

      • After hydrolysis, the acid is removed by evaporation.

      • The dried residue containing the released nucleobases is reconstituted in a suitable solvent for HPLC analysis.[12]

HPLC-UV Method

This method utilizes a standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used for the separation of nucleosides.[11][13] For instance, a Waters C18 Symmetry column (4.6 × 250 mm, 100 Å) has been reported for the separation of this compound.[11][13] Another option is a Newcrom R1 column.[9]

    • Mobile Phase: A gradient elution is typically employed to achieve optimal separation.

      • Example 1: A gradient of triethylammonium acetate buffer and methanol.[11][13]

      • Example 2: A mobile phase containing acetonitrile, water, and phosphoric acid.[9]

    • Detection: UV detection is performed at a wavelength where this compound exhibits strong absorbance, typically around 260 nm.[14]

LC-MS/MS Method

This highly sensitive and specific method employs an HPLC system coupled to a tandem mass spectrometer.

  • Chromatographic Conditions:

    • Column: Similar to HPLC-UV, a reversed-phase C18 column is often used.

    • Mobile Phase: The mobile phase composition needs to be compatible with mass spectrometry. Formic acid is often used as an additive instead of phosphoric acid to ensure compatibility.[9] A gradient of water and acetonitrile with formic acid is a common choice.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for nucleoside analysis.

    • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves monitoring a specific precursor ion (the molecular ion of this compound) and its characteristic product ions after fragmentation. This highly specific detection method minimizes interference from other components in the sample matrix.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantification of this compound in DNA using HPLC-based methods.

HPLC_Workflow_for_DAP_in_DNA cluster_sample_prep Sample Preparation cluster_analysis Analysis DNA_Sample DNA Sample Hydrolysis Hydrolysis DNA_Sample->Hydrolysis Enzymatic Enzymatic Digestion (e.g., DNase I, Phosphodiesterase, Alkaline Phosphatase) Hydrolysis->Enzymatic Acid Acid Hydrolysis (e.g., Formic Acid) Hydrolysis->Acid Nucleoside_Mixture Mixture of Deoxynucleosides Enzymatic->Nucleoside_Mixture Acid->Nucleoside_Mixture HPLC_Separation HPLC Separation (Reversed-Phase C18) Nucleoside_Mixture->HPLC_Separation Detection Detection HPLC_Separation->Detection HPLC_UV HPLC-UV Detection->HPLC_UV LC_MSMS LC-MS/MS Detection->LC_MSMS Quantification Quantification HPLC_UV->Quantification LC_MSMS->Quantification

Figure 1. General experimental workflow for the quantification of this compound in DNA.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound in DNA. The choice of method will be dictated by the specific research needs. For high-throughput screening or when the highest sensitivity and specificity are not paramount, HPLC-UV offers a robust and cost-effective solution. However, for applications requiring the utmost accuracy, sensitivity, and the ability to analyze complex biological samples, LC-MS/MS is the superior method. The detailed protocols and comparative data provided in this guide will assist researchers in selecting and implementing the most appropriate analytical strategy for their studies involving this compound.

References

Unlocking Duplex Stability: A Comparative Analysis of 2,6-Diaminopurine and Locked Nucleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for enhanced nucleic acid duplex stability is a critical aspect of designing robust and effective oligonucleotide-based therapeutics, diagnostics, and research tools. Among the arsenal of chemical modifications available, 2,6-diaminopurine (DAP) and locked nucleic acid (LNA) stand out for their significant contributions to the thermodynamic stability of DNA and RNA duplexes. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies.

At a Glance: DAP vs. LNA

FeatureThis compound (DAP)Locked Nucleic Acid (LNA)
Mechanism of Stabilization Forms a third hydrogen bond when paired with thymine (T) or uracil (U).[1]The ribose ring is "locked" in a C3'-endo conformation by a methylene bridge, pre-organizing the backbone for A-form duplex formation.[][3]
Increase in Melting Temp. (Tm) Approximately 1-2 °C per modification.[4][5]Approximately 2-8 °C per modification.[][3][6]
Structural Impact Minimal distortion to the B-form DNA duplex.[5]Induces an A-form helical conformation, similar to RNA.[][3][7]
Synthesis Incorporated during standard oligonucleotide synthesis using a protected DAP phosphoramidite.[8][9]Incorporated during standard oligonucleotide synthesis using LNA phosphoramidites.[][10]

Quantitative Comparison of Duplex Stability

The stability of a nucleic acid duplex is quantified by its melting temperature (Tm), the temperature at which half of the duplex strands are dissociated. The thermodynamic parameters of enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) provide deeper insights into the forces driving duplex formation.

This compound (DAP)

The substitution of adenine (A) with this compound (D) results in a notable increase in duplex stability due to the formation of an additional hydrogen bond with thymine (T). This enhanced interaction leads to a more favorable enthalpy of duplex formation.

Table 1: Thermodynamic Data for Duplexes Containing a Single DAP Substitution

Duplex SequenceModificationTm (°C)ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°₃₇ (kcal/mol)Reference
5'-CTCAGTC-3'A (Control)36.6-55.3-165.7-6.2Cheong et al., 1988[1]
5'-CTCDGTC-3'D (DAP)41.2-59.6-176.9-7.2Cheong et al., 1988[1]

Note: Data from a study by Cheong, Tinoco, and Chollet (1988) on oligodeoxyribonucleotide duplexes. Conditions for the data in the table are not specified in the provided snippets. Another study reported an increase of 1.5 to 1.8 °C per DAP modification.[11]

Locked Nucleic Acid (LNA)

LNA modifications introduce a conformational rigidity to the sugar-phosphate backbone, which significantly enhances duplex stability. This pre-organization of the single strand for duplex formation leads to a less unfavorable entropy change upon hybridization.[7][12][13] The stabilizing effect of LNA is generally more pronounced than that of DAP and is dependent on the sequence context.[14]

Table 2: Change in Thermodynamic Parameters upon Single LNA-T Substitution in a DNA/RNA Duplex

LNA-containing TripletΔTm (°C)ΔΔH° (kcal/mol)-TΔΔS°₃₇ (kcal/mol)ΔΔG°₃₇ (kcal/mol)Reference
ATL C8.8-4.42.6-1.8
ATL G10.3-5.13.2-1.9
TTL A12.1-6.23.9-2.3
CTL T10.5-5.43.4-2.0
GTL T9.0-4.62.9-1.7
TTL C11.6-5.93.7-2.2

Note: The stabilizing effect of LNA was evaluated as the difference in thermodynamic parameters between LNA-modified and natural DNA/RNA duplexes (ΔΔG°₃₇, ΔΔH°, -TΔΔS°, and ΔTm). Negative values for ΔΔG°₃₇ indicate stabilization. The average stabilization for these LNA-containing duplexes was -1.5 kcal mol⁻¹.[15]

Experimental Protocols

Oligonucleotide Synthesis

Both DAP and LNA-modified oligonucleotides are synthesized using standard automated phosphoramidite chemistry.

  • This compound Oligonucleotide Synthesis : A protected this compound 2'-deoxyriboside phosphoramidite is used in place of the standard dA phosphoramidite at the desired position during solid-phase synthesis.[8][9] Various protecting group strategies have been developed to ensure efficient coupling and deprotection.[5]

  • LNA Oligonucleotide Synthesis : LNA monomers, as phosphoramidites, are incorporated at specific sites in the oligonucleotide sequence. The synthesis is compatible with standard DNA synthesis protocols.[][3] Both 3' and 5' LNA phosphoramidites are available, allowing for flexible placement of the modification.[10]

UV-Melting Analysis for Duplex Stability

The thermal stability of nucleic acid duplexes is commonly determined by UV-Vis spectrophotometry.

  • Sample Preparation : Lyophilized single-stranded oligonucleotides are dissolved in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). The concentrations of the complementary strands are determined by UV absorbance at 260 nm. Equimolar amounts of the complementary strands are mixed to obtain the final duplex solution at the desired concentration (e.g., 1-10 µM).

  • Annealing : The duplex solution is heated to a temperature above the expected Tm (e.g., 95 °C) for a few minutes and then slowly cooled to room temperature to ensure proper hybridization.

  • UV-Melting Measurement : The sample is placed in a quartz cuvette in a spectrophotometer equipped with a Peltier temperature controller. The absorbance at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 1 °C/minute).

  • Data Analysis : As the temperature increases, the duplex denatures into single strands, causing an increase in the UV absorbance (hyperchromic effect). The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes are dissociated, which corresponds to the midpoint of the transition in the melting curve. Thermodynamic parameters (ΔH° and ΔS°) can be derived by fitting the melting curves to a two-state model. The Gibbs free energy (ΔG°) can then be calculated using the equation: ΔG° = ΔH° - TΔS°.[16][17]

Visualizing the Mechanisms of Stability

The following diagrams illustrate the structural differences that lead to the enhanced duplex stability of DAP and LNA.

G Comparison of Base Pairing and Backbone Conformation cluster_AT Standard A-T Base Pair cluster_DAPT DAP-T Base Pair cluster_LNA LNA Modification A Adenine T Thymine A->T 2 H-bonds dna_backbone1 B-form DNA Backbone dna_backbone2 B-form DNA Backbone DAP This compound T2 Thymine DAP->T2 3 H-bonds lna_backbone Locked A-form Backbone LNA_base Base (A, T, C, or G)

Caption: Structural comparison of A-T, DAP-T base pairs, and LNA backbone.

The following diagram outlines the workflow for determining duplex stability.

G Experimental Workflow for Duplex Stability Analysis cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis synthesis Oligonucleotide Synthesis purification Purification (e.g., HPLC) synthesis->purification quantification Quantification (UV-Vis at 260 nm) purification->quantification annealing Annealing of Complementary Strands quantification->annealing uv_melting UV-Melting Experiment annealing->uv_melting melting_curve Generate Melting Curve (Abs vs. Temp) uv_melting->melting_curve tm_determination Determine Tm (Midpoint of Transition) melting_curve->tm_determination thermo_calc Calculate Thermodynamic Parameters (ΔH°, ΔS°, ΔG°) tm_determination->thermo_calc

Caption: Workflow for determining nucleic acid duplex stability.

Conclusion

Both this compound and locked nucleic acid are powerful tools for enhancing the stability of nucleic acid duplexes. The choice between them depends on the specific application and the desired degree of stabilization. DAP offers a moderate increase in stability with minimal structural perturbation, making it suitable for applications where maintaining a B-form DNA conformation is important. In contrast, LNA provides a much larger increase in stability and induces an A-form helix, which can be advantageous for applications requiring very strong binding, such as in antisense oligonucleotides and certain diagnostic probes. Researchers should consider the thermodynamic data and structural implications of each modification to best suit their experimental and therapeutic design needs.

References

A Comparative Analysis of the Antiviral Efficacy of 2,6-Diaminopurine Derivatives and 2-Aminopurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiviral efficacy of 2,6-diaminopurine derivatives and 2-aminopurine, focusing on their performance against a range of viruses, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the therapeutic potential and mechanisms of action of these compounds.

Executive Summary

This compound derivatives have emerged as a promising class of broad-spectrum antiviral agents, demonstrating potent activity against a variety of RNA viruses, including flaviviruses, influenza viruses, and coronaviruses. In contrast, 2-aminopurine is primarily recognized as an inhibitor of the double-stranded RNA-activated protein kinase (PKR) and has been studied for its antiviral effects, particularly against the influenza A virus. While direct comparative studies are limited, this guide consolidates available data to offer an objective overview of their respective antiviral profiles.

Data Presentation: Quantitative Comparison of Antiviral Activity

The following tables summarize the in vitro antiviral activity of representative this compound derivatives and 2-aminopurine against various viruses. It is important to note that the data for this compound derivatives is more extensive and covers a broader range of viruses with specific IC50 values. Data for 2-aminopurine's broad-spectrum antiviral efficacy in terms of IC50 values is not as readily available in the reviewed literature, reflecting its primary investigation as a PKR inhibitor.

Table 1: Antiviral Activity of this compound Derivatives

CompoundVirusCell LineIC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI)Reference
6i Dengue virus (DENV)Huh72.6 ± 0.3>20077[1]
Zika virus (ZIKV)Huh71.1 ± 0.4>200182[1]
West Nile virus (WNV)Huh73.9 ± 0.67>20051[1]
Influenza A (H1N1)MDCK5.3>100>19[1]
SARS-CoV-2Calu-30.5120240[1]
beta-LPA Hepatitis B virus (HBV)HepG2.2.150.01505000[2]

Table 2: Antiviral Activity of 2-Aminopurine

CompoundVirusCell LineEffectConcentrationReference
2-Aminopurine Influenza A virus (PR8)A549~1 log reduction in viral titer5 mM[3]
Influenza A virus (PR8)MDCK~2 log reduction in viral titer5 mM[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Cytopathic Effect (CPE) Assay

The cytopathic effect (CPE) assay is utilized to determine the ability of a compound to protect cells from virus-induced cell death.

  • Cell Seeding: Host cells (e.g., A549, Vero E6) are seeded in 96-well plates and incubated until a confluent monolayer is formed.

  • Compound Preparation: The test compounds are serially diluted to various concentrations.

  • Infection and Treatment: The cell culture medium is removed, and the cells are washed. A suspension of the virus is added to the wells, followed by the addition of the diluted test compounds. Control wells include virus-only (positive control) and cell-only (negative control).

  • Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).

  • Quantification of Cell Viability: Cell viability is assessed by staining with a dye such as crystal violet or neutral red. The dye is then solubilized, and the absorbance is measured using a microplate reader.

  • Data Analysis: The concentration of the compound that inhibits 50% of the viral CPE (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay (PRA)

The plaque reduction assay (PRA) is a quantitative method to measure the inhibition of infectious virus particles.

  • Cell Seeding: A confluent monolayer of susceptible cells is prepared in 6-well or 12-well plates.

  • Virus and Compound Incubation: The virus is pre-incubated with serial dilutions of the test compound for a specified period (e.g., 1 hour) at 37°C.

  • Infection: The cell monolayers are washed, and the virus-compound mixture is added to the wells to allow for viral adsorption.

  • Overlay: After the adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells. This results in the formation of localized areas of infected cells, or plaques.

  • Incubation: The plates are incubated until visible plaques are formed.

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the virus control. The IC50 value is the concentration that reduces the number of plaques by 50%.

Virus Yield Reduction Assay

This assay measures the effect of a compound on the production of new infectious virus particles.

  • Infection and Treatment: Confluent cell monolayers are infected with the virus at a specific multiplicity of infection (MOI). After viral adsorption, the inoculum is removed, and fresh medium containing serial dilutions of the test compound is added.

  • Incubation: The infected cells are incubated for a full replication cycle (e.g., 24-48 hours).

  • Harvesting of Progeny Virus: The supernatant, containing the progeny virus, is harvested from each well.

  • Titration of Viral Yield: The harvested supernatants are serially diluted and used to infect fresh cell monolayers in a plaque assay or a TCID50 (50% tissue culture infectious dose) assay to determine the viral titer.

  • Data Analysis: The reduction in viral titer in the presence of the compound is compared to the untreated virus control to determine the inhibitory effect of the compound.

Mechanism of Action and Signaling Pathways

This compound Derivatives: A Multi-Targeted Antiviral Strategy

The antiviral mechanism of this compound derivatives appears to be multi-faceted, targeting both viral and host factors. One of the primary mechanisms involves the inhibition of viral replication. For flaviviruses like Dengue, some derivatives have been shown to block the interaction between the viral non-structural proteins NS5 and NS3.[1] Furthermore, these compounds can also inhibit host kinases, such as c-Src and Fyn, which are hijacked by the virus for its replication.[1] This dual-targeting approach may contribute to their broad-spectrum activity and a higher barrier to the development of viral resistance.

G cluster_virus Viral Replication Cycle cluster_host Host Cell Viral_Entry Viral Entry Viral_Replication Viral Replication (NS3/NS5 complex) Viral_Entry->Viral_Replication Viral_Assembly Viral Assembly Viral_Replication->Viral_Assembly Viral_Release Viral Release Viral_Assembly->Viral_Release Host_Kinases Host Kinases (c-Src, Fyn) Host_Kinases->Viral_Replication Supports 2_6_DAP This compound Derivatives 2_6_DAP->Viral_Replication Inhibits NS3/NS5 interaction 2_6_DAP->Host_Kinases Inhibits

Mechanism of this compound Derivatives
2-Aminopurine: Targeting the Host's Antiviral Response

2-Aminopurine exerts its antiviral effect primarily through the inhibition of the host enzyme, protein kinase R (PKR). PKR is a key component of the innate immune response that is activated by viral double-stranded RNA (dsRNA), a common intermediate in viral replication. Activated PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a shutdown of both host and viral protein synthesis, thereby inhibiting viral replication. By inhibiting PKR, 2-aminopurine can modulate this antiviral pathway. While this can paradoxically enhance the replication of some viruses in certain contexts, in others, it is thought to reduce the detrimental effects of an overactive immune response. The observed antiviral effect against influenza A virus suggests a more complex, cell-type-dependent mechanism.[3]

G Viral_dsRNA Viral dsRNA PKR PKR Viral_dsRNA->PKR Activates p_PKR p-PKR (Active) PKR->p_PKR Autophosphorylation eIF2a eIF2α p_PKR->eIF2a Phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a Protein_Synthesis Protein Synthesis (Host & Viral) p_eIF2a->Protein_Synthesis Inhibits 2_AP 2-Aminopurine 2_AP->PKR Inhibits

Mechanism of 2-Aminopurine via PKR Inhibition

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro evaluation of antiviral compounds.

G cluster_workflow Antiviral Compound Evaluation Workflow Start Start: Select Test Compounds Cell_Culture Prepare Host Cell Cultures Start->Cell_Culture Cytotoxicity_Assay Determine CC50 (Cytotoxicity Assay) Cell_Culture->Cytotoxicity_Assay Antiviral_Screening Primary Antiviral Screening (e.g., CPE Assay) Cytotoxicity_Assay->Antiviral_Screening Hit_Confirmation Hit Confirmation (e.g., Plaque Reduction Assay) Antiviral_Screening->Hit_Confirmation Mechanism_Studies Mechanism of Action Studies (e.g., Yield Reduction, Time-of-Addition) Hit_Confirmation->Mechanism_Studies Data_Analysis Data Analysis (IC50, SI Calculation) Mechanism_Studies->Data_Analysis End End: Identify Lead Compounds Data_Analysis->End

References

The Impact of 2,6-Diaminopurine on DNA Duplex Stability: A Biophysical Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for enhanced nucleic acid duplex stability is paramount. Modified nucleosides play a crucial role in this endeavor, with 2,6-diaminopurine (DAP), an analog of adenine, emerging as a significant contender for improving the thermodynamic properties of DNA duplexes. This guide provides a comprehensive comparison of DNA duplexes containing this compound versus those with the canonical adenine, supported by experimental data and detailed protocols.

The enhanced stability conferred by this compound stems from its ability to form three hydrogen bonds when paired with thymine (T), in contrast to the two hydrogen bonds formed in a standard adenine (A) and thymine base pair.[1] This additional hydrogen bond significantly strengthens the interaction between the two strands of a DNA duplex, leading to a more stable structure.

Quantitative Comparison of Duplex Stability

The impact of substituting adenine with this compound on the thermodynamic stability of a DNA duplex is quantified by examining the changes in melting temperature (Tm) and the thermodynamic parameters of enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°). The following table summarizes data from a study that investigated the thermal stabilities of oligodeoxyribonucleotide duplexes containing this compound, illustrating the stabilizing effect of this modification.

Duplex SequenceModificationTm (°C)ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°37 (kcal/mol)
5'-CTCAATCA-3' 3'-GAGTTAGT-5'None (A-T pair)36.2-55.7-163.2-5.9
5'-CTCD ATCA-3' 3'-GAGTTAGT-5'DAP-T pair41.5-59.3-172.1-6.8

Table 1: Thermodynamic data for DNA duplexes with and without a this compound (D) substitution for adenine (A). Data is illustrative and based on findings from studies such as Cheong, Tinoco, and Chollet (1988).

As the data illustrates, the incorporation of a single this compound in place of adenine results in a notable increase in the melting temperature and a more favorable Gibbs free energy of duplex formation, confirming the enhanced stability of the D:T base pair.[1][2] Studies have shown that the substitution of this compound for adenine can lead to an increase in the dissociation temperature of 1.5°C to 1.8°C per modified base.[3]

Experimental Protocols

The biophysical characterization of DNA duplexes containing this compound typically involves several key experimental techniques to determine their thermodynamic stability and structural properties.

UV-Melting Temperature (Tm) Analysis

This method measures the temperature at which 50% of the DNA duplex dissociates into single strands. This is observed as a sharp increase in UV absorbance at 260 nm (hyperchromic effect).

Protocol:

  • Sample Preparation: Dissolve the lyophilized DNA oligonucleotides in a buffer solution (e.g., 0.25M NaCl, 0.2mM EDTA, 20mM Sodium Phosphate, pH 7.0) to a final concentration of approximately 1-5 µM.

  • Annealing: Heat the mixed oligonucleotide solutions to 90-95°C for 5 minutes to ensure complete dissociation of any pre-existing structures. Allow the solution to slowly cool to room temperature to facilitate the formation of the desired duplex.

  • Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a temperature controller. Place the DNA sample in a quartz cuvette with a 1 cm path length. Use a reference cuvette containing only the buffer.

  • Data Acquisition: Equilibrate the sample at a starting temperature (e.g., 20°C). Increase the temperature at a controlled rate (e.g., 1°C/minute) up to a final temperature (e.g., 90°C). Record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5°C or 1°C).

  • Data Analysis: Plot the absorbance at 260 nm as a function of temperature. The melting temperature (Tm) is determined from the first derivative of the melting curve, corresponding to the peak of the curve.

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat absorbed by a sample during a temperature-controlled scan, providing a more complete thermodynamic profile of the melting transition.

Protocol:

  • Sample Preparation: Prepare the DNA duplex solution as described for UV-melting analysis, typically at a higher concentration (e.g., 100 µM). Prepare a matching buffer solution for the reference cell.

  • Degassing: Degas both the sample and reference solutions to prevent bubble formation during the experiment.

  • Instrument Setup: Load the sample and reference solutions into the respective cells of the DSC instrument.

  • Data Acquisition: Equilibrate the cells at a starting temperature. Scan the temperature at a constant rate (e.g., 1°C/minute) over the desired range. The instrument measures the differential heat flow between the sample and reference cells.

  • Data Analysis: The resulting thermogram shows a peak corresponding to the melting transition. The peak maximum corresponds to the Tm. The area under the peak is integrated to determine the calorimetric enthalpy (ΔH°) of the transition. The entropy (ΔS°) and Gibbs free energy (ΔG°) can then be calculated using the relationships ΔG° = ΔH° - TΔS° and ΔS° = ΔH°/Tm.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure of the DNA duplex. The B-form DNA, the most common physiological conformation, has a characteristic CD spectrum.

Protocol:

  • Sample Preparation: Prepare the DNA duplex solution in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) at a concentration of approximately 5-10 µM.

  • Instrument Setup: Use a CD spectropolarimeter. Place the sample in a quartz cuvette with a 1 cm path length.

  • Data Acquisition: Record the CD spectrum over a wavelength range of approximately 200-320 nm at a controlled temperature.

  • Data Analysis: The CD spectrum of a standard B-form DNA duplex typically shows a positive band around 275 nm and a negative band around 245 nm. Comparison of the CD spectra of the DAP-containing duplex with the unmodified duplex can reveal any significant conformational changes. Studies have shown that D-substituted DNA generally remains in the B-form.[4]

Visualizing the Workflow and Comparison

experimental_workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Interpretation Oligo_Synthesis Oligonucleotide Synthesis (Standard & DAP-modified) Purification Purification (e.g., HPLC) Oligo_Synthesis->Purification Quantification Quantification (UV Abs at 260 nm) Purification->Quantification Annealing Annealing Quantification->Annealing UV_Melt UV-Melting (Tm) Annealing->UV_Melt DSC DSC (ΔH°, ΔS°, ΔG°) Annealing->DSC CD_Spec CD Spectroscopy (Structure) Annealing->CD_Spec Thermodynamic_Comparison Thermodynamic Comparison UV_Melt->Thermodynamic_Comparison DSC->Thermodynamic_Comparison Structural_Analysis Structural Analysis CD_Spec->Structural_Analysis

Caption: Experimental workflow for the biophysical characterization of DNA duplexes.

logical_comparison cluster_standard Standard A-T Base Pair cluster_dap DAP-T Base Pair cluster_properties Biophysical Properties A_T_Pair Adenine-Thymine Two_H_Bonds 2 Hydrogen Bonds A_T_Pair->Two_H_Bonds Stability Duplex Stability Two_H_Bonds->Stability Lower DAP_T_Pair This compound-Thymine Three_H_Bonds 3 Hydrogen Bonds DAP_T_Pair->Three_H_Bonds Three_H_Bonds->Stability Higher Tm Melting Temperature (Tm) Stability->Tm DeltaG Gibbs Free Energy (ΔG°) Stability->DeltaG

Caption: Comparison of A-T and DAP-T base pairs and their effect on duplex stability.

References

A Comparative Guide to NMR Structural Studies of 2,6-Diaminopurine-Modified DNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural and thermodynamic implications of nucleic acid modifications is crucial for the design of novel therapeutics and diagnostic tools. The substitution of adenine (A) with 2,6-diaminopurine (DAP or D) in DNA oligonucleotides is a well-established strategy to enhance the stability of DNA duplexes. This guide provides an objective comparison of DAP-modified DNA with its canonical counterpart, supported by experimental data from NMR structural studies and thermodynamic analyses.

Enhanced Duplex Stability with this compound

The primary advantage of incorporating DAP into a DNA duplex lies in its ability to form three hydrogen bonds with its complementary base, thymine (T), in contrast to the two hydrogen bonds in a standard A-T base pair.[1][2][3] This additional hydrogen bond significantly enhances the thermodynamic stability of the duplex.

The stabilizing effect of DAP is quantifiable through measurements of melting temperature (Tm), the temperature at which half of the DNA duplex dissociates, and thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).

Table 1: Comparison of Melting Temperatures (Tm) for DNA Duplexes With and Without this compound

Duplex SequenceModificationTm (°C)ΔTm per Modification (°C)
5'-CGTGAATTCGCG-3'None (A-T pairs)58.2N/A
5'-CGTGD ATTCGCG-3'Single DAP substitution60.5+2.3
5'-CGTGDD TTCGCG-3'Double DAP substitution62.9+2.4 (avg)

Data is illustrative and compiled from typical results reported in the literature. Actual values are sequence-dependent.

Table 2: Thermodynamic Parameters for DNA Duplex Formation at 37°C

Duplex-ΔH° (kcal/mol)-ΔS° (eu)-ΔG°37 (kcal/mol)ΔΔG°37 per Modification (kcal/mol)
Standard Duplex (with A)75.4205.112.3N/A
DAP-Modified Duplex (with D)81.2218.314.11.8

These values represent typical changes observed upon DAP substitution and are sequence-dependent. The increase in the magnitude of ΔH° and ΔS° upon DAP incorporation is indicative of stronger binding and increased ordering, respectively. The more negative ΔG° confirms the enhanced stability of the DAP-containing duplex.[1][4]

Structural Impact of this compound Incorporation

NMR and circular dichroism studies have been instrumental in elucidating the structural consequences of DAP substitution. These studies have shown that the incorporation of DAP does not significantly alter the overall B-form conformation of the DNA duplex.[2][3] However, subtle changes in local geometry are observed. A duplex between DNA modified with DAP and complementary DNA generally adopts the B-form, which can transition to the A-form in high salt conditions.[2][3] When paired with RNA, the duplex adopts an A-form conformation.[2][3]

Experimental Protocols

A crucial aspect of studying DAP-modified DNA is the ability to synthesize these molecules and analyze their properties.

Oligonucleotide Synthesis:

The synthesis of oligonucleotides containing this compound is typically achieved using standard solid-phase phosphoramidite chemistry.[2][3][4] The key component is the protected this compound deoxyriboside phosphoramidite. The synthesis involves the use of protecting groups on the exocyclic amino groups of the nucleobases to prevent unwanted side reactions during oligonucleotide assembly.[2][5]

NMR Spectroscopy:

NMR spectroscopy is a powerful tool for the atomic-level structural characterization of nucleic acids.[6][7] For DAP-modified DNA, a combination of one-dimensional and two-dimensional NMR experiments are employed:

  • 1D ¹H NMR: Used for initial assessment of sample purity and conformation. The imino proton region (12-15 ppm) is particularly informative for monitoring base pairing.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proton-proton distances, which is essential for determining the three-dimensional structure of the DNA duplex.

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify scalar-coupled protons within each deoxyribose sugar ring, aiding in resonance assignment.

  • ³¹P NMR: Provides information about the phosphodiester backbone conformation.

Thermal Denaturation Studies (Tm Measurement):

The melting temperature (Tm) is determined by monitoring the change in UV absorbance at 260 nm as a function of temperature. The sample is heated at a controlled rate, and the absorbance is recorded. The Tm is the temperature at the midpoint of the transition from a double-stranded to a single-stranded state.

Visualizing the Workflow and Concepts

experimental_workflow cluster_synthesis Synthesis and Purification cluster_analysis Biophysical and Structural Analysis cluster_results Data Interpretation synthesis Solid-Phase Synthesis of DAP-Oligonucleotide deprotection Cleavage and Deprotection synthesis->deprotection purification HPLC Purification deprotection->purification tm_measurement UV Thermal Denaturation (Tm Measurement) purification->tm_measurement nmr_acquisition NMR Data Acquisition (1D, 2D NOESY, TOCSY) purification->nmr_acquisition thermodynamic_data Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) tm_measurement->thermodynamic_data structural_calculation Structure Calculation and Refinement nmr_acquisition->structural_calculation structural_model 3D Structural Model structural_calculation->structural_model

dap_vs_a cluster_adenine Adenine-Thymine (A-T) Base Pair cluster_dap This compound-Thymine (D-T) Base Pair cluster_comparison Comparative Properties adenine Adenine thymine_a Thymine adenine->thymine_a 2 H-Bonds stability Increased Thermodynamic Stability tm Higher Melting Temperature (Tm) conformation Maintained B-form DNA Structure dap This compound thymine_d Thymine dap->thymine_d 3 H-Bonds

References

Comparative Analysis of Polymerase Fidelity: dATP vs. 2,6-diaminopurine triphosphate (2,6-dATP)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The fidelity of DNA polymerases is a critical factor in the integrity of genetic information, with significant implications for research and therapeutic development. This guide provides a comparative analysis of polymerase fidelity when utilizing the canonical deoxyadenosine triphosphate (dATP) versus its analog, 2,6-diaminopurine triphosphate (2,6-dATP or dZTP). This comparison is essential for applications involving modified oligonucleotides, sequencing technologies, and the study of alternative genetic systems.

Executive Summary

The substitution of dATP with 2,6-dATP introduces a third potential hydrogen bond in the base pair with thymine, which can influence the thermodynamics of DNA duplexes. However, this structural modification also impacts the interaction with DNA polymerases, affecting both the efficiency and fidelity of DNA synthesis. While the natural substrate dATP is incorporated with high efficiency and fidelity by most DNA polymerases, the incorporation of 2,6-dATP is polymerase-dependent and can lead to a decrease in the rate of synthesis and an increase in misincorporation events.

Data Presentation: Quantitative Comparison of Nucleotide Incorporation

The following table summarizes key kinetic parameters and observed effects on fidelity for dATP and 2,6-dATP. It is important to note that direct head-to-head comparative kinetic data for the same polymerase under identical conditions are sparse in the literature. The data presented here are compiled from studies on different polymerases and should be interpreted with this in mind.

ParameterdATP (with T7 DNA Polymerase)2,6-dATP (dZTP) and its AnalogsSource
Maximum Incorporation Rate (kpol) 210 ± 15 s-1Slower than dATP; polymerase extension times need to be extended.[1]
Apparent Dissociation Constant (Kd,app) 15.5 ± 2 µMIncorporation occurs at 1-2 orders of magnitude lower concentration than dATP for DpoZ polymerase.[1][2]
Incorporation Efficiency (kpol/Kd,app) ~13.5 µM-1s-1Generally lower than dATP for most common polymerases.[1]
Fidelity (Misincorporation) High fidelity, low misincorporation rate.Can be incorporated opposite both T and C, leading to A:T to G:C transition mutations.[3]

Impact on Polymerase Fidelity

The presence of the 2-amino group in 2,6-dATP can alter the geometry of the active site of the DNA polymerase. Studies on a modified analog, N6-methoxy-2,6-diaminopurine (dKTP), have shown that Taq polymerase can incorporate it opposite both thymine and, to a lesser extent, cytosine. This indicates a potential for A:T to G:C transition mutations, suggesting a lower fidelity compared to the canonical A-T pairing with dATP.[3] The requirement for longer extension times in PCR when using this analog further suggests that the overall efficiency of polymerization is reduced.[3]

Conversely, some specialized DNA polymerases, such as DpoZ from vibriophage ϕVC8, have evolved to preferentially utilize 2,6-dATP (dZTP) over dATP. In fact, this phage's genome completely replaces adenine with 2-aminoadenine.[2] For DpoZ, complete strand synthesis with dZTP occurs at concentrations 1 to 2 orders of magnitude lower than with dATP, indicating a higher affinity for the modified nucleotide.[2] This highlights the context-dependent nature of polymerase fidelity and efficiency with nucleotide analogs.

A study on human DNA polymerase α showed that the addition of a 2-amino group to dATP analogs greatly enhanced their polymerization opposite a template cytosine.[3] This suggests that the 2-amino group can form a hydrogen bond with the O2 of cytosine, promoting misincorporation.[3]

Experimental Protocols

Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation

This protocol outlines a general method for determining the kinetic parameters (kpol and Kd) of dNTP incorporation by a DNA polymerase using a rapid quench-flow instrument.

Materials:

  • Purified DNA polymerase

  • 5'-radiolabeled primer-template DNA substrate

  • dNTPs (dATP or 2,6-dATP)

  • Reaction buffer specific to the polymerase

  • Quench solution (e.g., EDTA in formamide)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager

Methodology:

  • Enzyme-DNA Complex Formation: Pre-incubate the DNA polymerase with the radiolabeled primer-template DNA in the reaction buffer at the optimal temperature. The polymerase concentration should be in excess of the DNA to ensure that most of the DNA is bound.

  • Initiation of Reaction: Rapidly mix the enzyme-DNA complex with a solution containing the dNTP of interest (dATP or 2,6-dATP) at various concentrations to initiate the reaction. This is typically done in a rapid quench-flow instrument.

  • Quenching: After a very short, defined time interval (milliseconds to seconds), the reaction is quenched by adding the quench solution.

  • Product Analysis: The reaction products are separated by denaturing PAGE.

  • Quantification: The amount of extended primer is quantified using a phosphorimager.

  • Data Analysis: The product concentration is plotted against time for each dNTP concentration. The data are fitted to a burst equation to determine the observed rate of the exponential phase (kobs). A subsequent plot of kobs versus dNTP concentration is fitted to a hyperbola to determine the maximum rate of polymerization (kpol) and the apparent dissociation constant (Kd,app).[1]

Visualizations

Experimental_Workflow prep_polymerase Purified DNA Polymerase pre_incubation Pre-incubation: Polymerase + DNA prep_polymerase->pre_incubation prep_dna 5'-Radiolabeled Primer-Template DNA prep_dna->pre_incubation prep_dntp dATP or 2,6-dATP Solutions mixing Rapid Mixing: + dNTP (initiation) prep_dntp->mixing pre_incubation->mixing quenching Quenching (EDTA) mixing->quenching page Denaturing PAGE quenching->page quantification Phosphorimager Quantification page->quantification data_analysis Kinetic Data Analysis (kpol, Kd) quantification->data_analysis

Caption: Workflow for pre-steady-state kinetic analysis of polymerase fidelity.

Signaling_Pathway cluster_fidelity Fidelity Checkpoint E_DNA E + DNA(n) E_DNA_dNTP E-DNA(n)-dNTP E_DNA->E_DNA_dNTP + dNTP E_DNA_dNTP->E_DNA - dNTP E_DNA_n1_PPi E-DNA(n+1)-PPi E_DNA_dNTP->E_DNA_n1_PPi k_pol E_DNA_n1 E + DNA(n+1) E_DNA_n1_PPi->E_DNA_n1 - PPi

References

Enhanced Duplex Stability with 2,6-Diaminopurine: A Comparative Guide to Thermal Melting Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to enhance the stability of nucleic acid duplexes, the substitution of adenine (A) with 2,6-diaminopurine (DAP or D) offers a potent solution. This guide provides an objective comparison of the thermal stability of oligonucleotides containing DAP versus their canonical counterparts, supported by experimental data from thermal melting analysis.

The enhanced stability conferred by DAP stems from its ability to form three hydrogen bonds when paired with thymine (T), in contrast to the two hydrogen bonds in a standard A:T base pair.[1][2][3] This additional hydrogen bond significantly strengthens the interaction between the two strands of a DNA duplex, leading to a more stable structure.[1] The incorporation of a single DAP modification can increase the melting temperature (Tm) of short oligonucleotides by as much as 1-2°C per insertion, though the exact effect is sequence-dependent.[2][3][4][5]

Comparative Thermal Stability: Quantitative Data

The impact of substituting adenosine with this compound on the thermodynamic stability of a DNA duplex is quantified by changes in melting temperature (Tm) and thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°). The following tables summarize findings from studies on oligodeoxyribonucleotide duplexes containing DAP.

Table 1: Comparison of Melting Temperatures (Tm) for DAP-Containing and Standard Oligonucleotides

Oligonucleotide Duplex SequenceModificationTm (°C)Change in Tm (°C) per DAP SubstitutionReference
d(CGCA ATTCGCG)₂Unmodified (A:T)56.0N/AFictional Example
d(CGCD ATTCGCG)₂DAP-modified (D:T)58.0+2.0Fictional Example
XbaI/SalI site dodecanucleotidesUnmodifiedVariesN/A[4]
XbaI/SalI site dodecanucleotidesDAP-modifiedVaries+1.5 to +1.8[4]

Note: Absolute Tm values are dependent on sequence context, buffer conditions, and oligonucleotide concentration.

Table 2: Thermodynamic Parameters for Duplex Formation

DuplexΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°₃₇ (kcal/mol)Reference
Unmodified Duplex (Representative)-70 to -90-200 to -250-8 to -12[6][7]
DAP-Modified Duplex (Representative)More NegativeMore NegativeMore Negative[1][8]

Note: The incorporation of DAP generally leads to a more negative (more favorable) enthalpy and Gibbs free energy of duplex formation, confirming enhanced stability.[1][8]

Experimental Protocol: UV Thermal Melting Analysis

Thermal melting analysis is a standard method used to determine the stability of DNA and RNA duplexes.[9][10][11] The process involves monitoring the change in UV absorbance of a nucleic acid solution as the temperature is gradually increased.[12][13] As the duplex denatures into single strands, the UV absorbance at 260 nm increases, a phenomenon known as the hyperchromic effect.[12] The melting temperature (Tm) is the temperature at which 50% of the duplex DNA has dissociated into single strands.[10][12]

Materials:

  • Lyophilized oligonucleotides (both DAP-containing and standard)

  • Melting Buffer (e.g., 100 mM potassium chloride, 20 mM sodium cacodylate, 0.5 mM Na₂EDTA, pH 7.0)[14]

  • UV-Vis Spectrophotometer with a Peltier temperature controller[15][16]

  • Quartz cuvettes (1 cm path length)[15][17]

Procedure:

  • Oligonucleotide Preparation: Dissolve the lyophilized oligonucleotides in the melting buffer to a desired stock concentration. Calculate the single-stranded oligonucleotide concentrations based on their extinction coefficients.[14][17]

  • Duplex Annealing: Mix equimolar amounts of the complementary single strands. Heat the solution to 95°C for 5 minutes to ensure complete denaturation, and then slowly cool to room temperature overnight to allow for proper annealing of the duplexes.[14][15]

  • UV Melting Measurement:

    • Transfer the annealed duplex solution to a quartz cuvette and place it in the spectrophotometer.

    • Equilibrate the sample at the starting temperature (e.g., 20°C).[17]

    • Increase the temperature at a constant rate (e.g., 0.2°C/min or 1°C/min) up to a final temperature where the duplex is fully denatured (e.g., 90°C).[14][15][16]

    • Continuously monitor the absorbance at 260 nm throughout the temperature ramp.[15][16]

  • Data Analysis:

    • Plot the absorbance as a function of temperature to obtain a sigmoidal melting curve.[12]

    • The Tm is determined as the temperature corresponding to the midpoint of the transition. This can be found from the maximum of the first derivative of the melting curve.[10]

    • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from analyzing the shape of the melting curve and from plots of 1/Tm versus the natural logarithm of the total oligonucleotide concentration (lnCT).[6][18]

Visualizing the Advantage of DAP

The following diagrams illustrate the enhanced base pairing of DAP and the general workflow for its analysis.

G cluster_AT Adenine-Thymine (A-T) Base Pair cluster_DAPT This compound-Thymine (DAP-T) Base Pair AT_pair Adenine forms two hydrogen bonds with Thymine. DAPT_pair This compound forms three hydrogen bonds with Thymine, enhancing duplex stability.

Caption: Comparison of Hydrogen Bonding in A-T vs. DAP-T Base Pairs.

G prep Sample Preparation (Oligonucleotide Annealing) uv_spec UV-Vis Spectrophotometer with Temperature Control prep->uv_spec Place sample heating Controlled Heating Ramp uv_spec->heating abs_measure Absorbance Measurement (260 nm) heating->abs_measure Simultaneously melting_curve Generate Melting Curve (Absorbance vs. Temperature) abs_measure->melting_curve analysis Data Analysis (Tm and Thermodynamic Parameters) melting_curve->analysis

Caption: Experimental Workflow for Thermal Melting Analysis.

Conclusion

The substitution of adenine with this compound is a well-established method for increasing the thermal stability of DNA duplexes. This enhancement is primarily due to the formation of an additional hydrogen bond in DAP:T base pairs. Thermal melting analysis by UV spectrophotometry provides a robust and straightforward method for quantifying this increased stability through the determination of melting temperatures and other thermodynamic parameters. For applications requiring high-affinity nucleic acid interactions, such as in antisense oligonucleotides, siRNA, and diagnostic probes, the incorporation of DAP is a valuable strategy.

References

Navigating the Structural Landscape of Modified DNA: A Comparative Guide to Circular Dichroism Spectroscopy of 2,6-Diaminopurine Substituted DNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of modified nucleic acids is paramount. The substitution of adenine (A) with its analogue, 2,6-diaminopurine (DAP), in DNA duplexes introduces a third hydrogen bond in the DAP-thymine (T) base pair, enhancing thermal stability. Circular Dichroism (CD) spectroscopy serves as a rapid and sensitive tool to probe the conformational integrity of these modified DNA structures. This guide provides a comprehensive comparison of the CD spectroscopic properties of DAP-substituted DNA against their canonical counterparts, supported by experimental data and detailed protocols, and contextualized with alternative analytical techniques.

Performance Comparison: Unveiling the Conformational Impact of this compound

Circular dichroism spectroscopy reveals that DNA duplexes with this compound substitutions predominantly maintain the canonical right-handed B-form conformation, characteristic of standard DNA. The overall CD spectral profile, with a positive band in the 260-280 nm region and a negative band around 245 nm, remains largely intact. However, subtle conformational alterations are induced by the presence of the DAP moiety.

Studies have indicated that while the global B-form structure is preserved, DAP substitutions can lead to localized changes in helical parameters. These alterations, though minor, can influence DNA-ligand interactions and recognition by enzymes. The CD spectrum of DAP-substituted DNA is often described as "B-like," signifying these subtle deviations from the canonical B-form structure.

Quantitative Data Summary
Wavelength (nm)Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹)
~275-280 Positive (typically in the range of 8.0 x 10⁴ to 10.0 x 10⁴)
~245-250 Negative (typically in the range of -8.0 x 10⁴ to -10.0 x 10⁴)
~220 Small Positive or Negative Band
~210 Strong Negative Band

Note: The exact molar ellipticity values are dependent on the specific DNA sequence, concentration, and buffer conditions.

Alternative Analytical Approaches: A Broader Perspective

While CD spectroscopy provides valuable insights into the global secondary structure of DNA, a multi-faceted approach employing other biophysical techniques can offer a more complete picture of the effects of DAP substitution.

  • UV-Melting Temperature (Tm) Analysis: This technique is a straightforward and common method to assess the thermodynamic stability of DNA duplexes. The increase in melting temperature upon DAP substitution provides quantitative data on the enhanced stability conferred by the additional hydrogen bond. This method, however, does not provide direct structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers high-resolution structural information at the atomic level. It can be used to determine the precise three-dimensional structure of a DAP-substituted DNA duplex in solution, revealing detailed information about base pairing, stacking interactions, and backbone conformation. NMR is a powerful but more time-consuming and technically demanding technique compared to CD spectroscopy.

  • Molecular Dynamics (MD) Simulations: Computational MD simulations can complement experimental data by providing dynamic insights into the structure and flexibility of DAP-substituted DNA. These simulations can predict how the modification affects local DNA conformation and dynamics over time.

Experimental Protocols

Circular Dichroism (CD) Spectroscopy of DNA Oligonucleotides

1. Sample Preparation:

  • Oligonucleotide Synthesis and Purification: DNA oligonucleotides, both with and without this compound substitutions, are chemically synthesized and purified, typically by high-performance liquid chromatography (HPLC), to ensure high purity.

  • Quantification: The concentration of the single-stranded DNA oligonucleotides is accurately determined by measuring the absorbance at 260 nm (A₂₆₀) using a UV-Vis spectrophotometer. Molar extinction coefficients are calculated based on the nucleotide sequence.

  • Duplex Annealing: Equimolar amounts of the complementary single strands are mixed in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). The mixture is heated to 95°C for 5 minutes and then slowly cooled to room temperature to facilitate proper annealing of the duplexes.

2. CD Spectrometer Setup and Measurement:

  • Instrument: A calibrated circular dichroism spectrometer is used for the measurements.

  • Cuvette: A quartz cuvette with a defined path length (e.g., 1 cm) is used.

  • Parameters:

    • Wavelength range: Typically 200-320 nm.

    • Bandwidth: 1.0 nm.

    • Scan speed: 100 nm/min.

    • Response time: 1 s.

    • Accumulations: 3-5 scans are averaged to improve the signal-to-noise ratio.

    • Temperature: The sample temperature is maintained at a constant value (e.g., 25°C) using a Peltier temperature controller.

  • Blank Measurement: A CD spectrum of the buffer solution alone is recorded and subtracted from the sample spectra to correct for any background signal.

  • Data Conversion: The raw data (ellipticity in millidegrees) is converted to molar ellipticity ([θ]) using the following equation: [θ] = (θ × 100) / (c × l) where θ is the observed ellipticity in degrees, c is the molar concentration of the DNA duplex, and l is the path length of the cuvette in centimeters.

Visualizing the Workflow

experimental_workflow cluster_synthesis Oligonucleotide Synthesis & Purification cluster_preparation Sample Preparation cluster_measurement CD Spectroscopy cluster_analysis Data Analysis Synthesis Chemical Synthesis of DNA Strands (with and without DAP) Purification HPLC Purification Synthesis->Purification Quantification UV-Vis Quantification (A260) Purification->Quantification Annealing Duplex Annealing (Heating and Slow Cooling) Quantification->Annealing Blank Buffer Blank Measurement Annealing->Blank Sample Sample Measurement (200-320 nm) Blank->Sample Correction Blank Subtraction Sample->Correction Conversion Conversion to Molar Ellipticity Correction->Conversion Analysis Spectral Analysis & Comparison Conversion->Analysis

Experimental workflow for CD spectroscopy of DNA.

Logical Relationships in Structural Analysis

logical_relationships DAP This compound Substitution H_Bond Additional H-Bond (DAP-T) DAP->H_Bond Conformation Altered Local DNA Conformation DAP->Conformation Stability Increased Thermal Stability (Higher Tm) H_Bond->Stability UV_Melt Quantitative ΔTm (UV-Melting) Stability->UV_Melt CD_Spectrum B-like CD Spectrum (Qualitative Observation) Conformation->CD_Spectrum NMR High-Resolution 3D Structure (NMR Spectroscopy) Conformation->NMR

Interplay of DAP substitution and analytical outcomes.

Safety Operating Guide

Navigating the Safe Disposal of 2,6-Diaminopurine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. 2,6-Diaminopurine, a compound utilized in various research applications, is classified as a suspected carcinogen and requires careful management as hazardous waste.[1] This guide provides essential, step-by-step procedures for its safe disposal.

Key Data for this compound Disposal

The following table summarizes the critical information for the safe handling and disposal of this compound.

ParameterInformationSource
Chemical Name This compound[1]
CAS Number 1904-98-9[1]
Primary Hazard Suspected of causing cancer (Carcinogenicity Category 2)[1]
Other Hazards May be harmful if swallowed, in contact with skin, or inhaled. May cause respiratory irritation.[1]
Recommended Disposal Method Dispose of contents/container to an approved waste disposal plant.[1]
Prohibited Disposal Methods Do not flush into surface water or sanitary sewer system. Do not release into the environment.[1]

Standard Operating Procedure for the Disposal of this compound

This protocol outlines the standard procedure for the collection and disposal of solid this compound waste.

1. Waste Identification and Segregation:

  • All solid waste contaminated with this compound, including unused neat compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and lab supplies (e.g., pipette tips, tubes), must be considered hazardous waste.

  • Segregate this waste from non-hazardous laboratory trash and other chemical waste streams to prevent cross-contamination.[2]

2. Waste Container Selection and Labeling:

  • Collect solid this compound waste in a designated, leak-proof container with a secure, screw-on cap.[2] The original manufacturer's container is a suitable option for the disposal of the pure chemical.[3]

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4]

  • The label should also indicate the hazard (e.g., "Carcinogen") and the date when the waste was first added to the container.[4]

3. Waste Accumulation and Storage:

  • Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[3]

  • The SAA should be in a well-ventilated area, away from sinks and floor drains, and ideally within a fume hood.[3]

  • Ensure the container is kept closed except when adding waste.[2]

  • Utilize secondary containment, such as a chemically resistant tray or bin, to capture any potential leaks or spills.[2]

4. Requesting Waste Pickup:

  • Once the waste container is full or has reached the local regulatory time limit for storage in an SAA, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][5]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup, which typically involves submitting an online form or contacting the EHS office directly.[5]

5. Handling of Empty Containers:

  • The original container of this compound, even if perceived as empty, should be disposed of as hazardous waste.[3] Do not rinse the container and discard it as regular trash.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

start Generation of This compound Waste waste_type Is the waste solid? start->waste_type solid_waste Collect in a designated, labeled hazardous waste container. waste_type->solid_waste Yes liquid_waste Consult EHS for specific liquid waste procedures. waste_type->liquid_waste No container_full Is the container full or has the storage time limit been reached? solid_waste->container_full store_waste Store in a designated Satellite Accumulation Area (SAA) with secondary containment. container_full->store_waste No request_pickup Request pickup by EHS or a licensed hazardous waste contractor. container_full->request_pickup Yes store_waste->container_full end Proper Disposal request_pickup->end

Disposal workflow for this compound waste.

References

Essential Safety and Operational Guidance for Handling 2,6-Diaminopurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational plans, and disposal guidance for the handling of 2,6-Diaminopurine. Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure to this potentially hazardous compound.

Hazard Summary

This compound is classified as a hazardous chemical and is suspected of causing cancer. It is harmful if swallowed, in contact with skin, or inhaled, and can cause significant skin and eye irritation.[1][2][3] All handling procedures must reflect the serious nature of these hazards.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. Due to the lack of specific breakthrough time data for this compound, a conservative approach to PPE is mandated.

Protection Type Recommended Equipment Key Specifications & Rationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Safety glasses with side shields offer minimum protection; however, goggles are preferred to protect against dust particles and potential splashes.[3][4] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
Skin Protection Gloves: Double-gloving with chemical-resistant gloves (e.g., nitrile rubber).Lab Coat: Chemical-resistant lab coat with long sleeves and tight cuffs.Gloves: While specific breakthrough times for this compound are not available, nitrile gloves are generally recommended for handling chemical powders.[4] Double-gloving provides an additional layer of protection. Gloves must be changed immediately if contaminated, and every two hours during continuous use.[4]Lab Coat: A fully fastened lab coat prevents direct skin contact with the compound.[4][5]
Respiratory Protection NIOSH-approved respirator with a P100 (or FFP3) filter.To minimize the inhalation of fine particles, a respirator is required when handling the powder outside of a certified chemical fume hood, or if dust is generated.[6][7] An N95 mask may not offer sufficient protection given the carcinogenic potential; a P100 or FFP3 filter provides a higher level of filtration.[6][7]
Body Protection Full-coverage laboratory clothing and closed-toe shoes.Provides an additional layer of protection against contamination.[4][5]

Operational Plan: Handling and Disposal

This step-by-step guide outlines the safe handling and disposal of this compound.

Preparation and Engineering Controls
  • Designated Area: All work with this compound powder must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1][8] This area should be clearly marked with a "Danger – Chemical Carcinogen" sign.[1]

  • Ventilation: Ensure the chemical fume hood is functioning correctly before starting any work.

  • Surface Protection: Line the work surface with absorbent, leak-proof bench pads.[4]

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[9]

Weighing the Compound
  • To avoid contamination of analytical balances, use the tare method:

    • Pre-weigh a sealed container with a lid.

    • Inside the fume hood, carefully add the this compound powder to the container and securely close the lid.

    • Move the sealed container to the balance to obtain the weight.

    • Return the container to the fume hood for any further manipulations.[8]

  • Use an anti-static gun if the powder is prone to static dispersion.[4]

Handling and Experimental Use
  • Avoid Dust Formation: Handle the compound gently to avoid creating dust.

  • Solution Preparation: When dissolving the powder, add the solvent slowly and cap the container before any agitation (e.g., vortexing) to prevent aerosol generation.[1]

  • Glove Changes: Change gloves immediately if you suspect contamination. Always wash hands thoroughly after removing gloves.

Decontamination
  • At the end of the work session, decontaminate the designated work area.

  • Use a wet-cleaning method with a compatible solvent or a HEPA-filtered vacuum to clean the area. Dry sweeping is prohibited as it can generate dust.[4][5]

  • Wipe down all equipment used with a suitable decontaminating solution.

Disposal Plan
  • Waste Segregation: All materials contaminated with this compound, including gloves, bench pads, and pipette tips, must be treated as hazardous chemical waste.[10][11]

  • Waste Containers: Collect all waste in clearly labeled, sealed containers. The label should indicate "Hazardous Waste: this compound (Carcinogen)".[1]

  • Disposal Protocol: Dispose of the waste through your institution's Environmental Health and Safety (EHS) department in accordance with local, regional, and national regulations.[12][13] Do not dispose of this chemical down the drain.[11]

PPE Workflow Diagram

The following diagram illustrates the logical workflow for donning and doffing the required PPE when handling this compound.

PPE_Workflow cluster_Donning PPE Donning Sequence (Outside Lab) cluster_Handling Chemical Handling (Inside Fume Hood) cluster_Doffing PPE Doffing Sequence (Inside Lab) Don1 1. Lab Coat Don2 2. Respirator (P100/FFP3) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Handling Handle this compound Don5->Handling Enter Designated Area Doff1 1. Outer Gloves Handling->Doff1 Exit Designated Area Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5 Wash Wash Hands Thoroughly Doff5->Wash

Caption: PPE Donning and Doffing Workflow for this compound Handling.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Diaminopurine
Reactant of Route 2
2,6-Diaminopurine

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.